molecular formula C13H16O4 B1585959 Ethyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 20583-78-2

Ethyl 3-(3,4-dimethoxyphenyl)acrylate

カタログ番号: B1585959
CAS番号: 20583-78-2
分子量: 236.26 g/mol
InChIキー: SUFLQJBENWTBOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3,4-dimethoxyphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,4-dimethoxyphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFLQJBENWTBOL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanisms of Action of Ethyl 3-(3,4-dimethoxyphenyl)acrylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (EDCA), also known as ethyl 3,4-dimethoxycinnamate, is a highly versatile phenylpropanoid derivative utilized extensively in chemical biology and drug development. As an esterified analog of 3,4-dimethoxycinnamic acid, EDCA bridges the gap between synthetic accessibility and potent in vitro bioactivity. This whitepaper deconstructs the core molecular mechanics of EDCA, focusing on its dual functionality: a master modulator of intracellular oxidative stress (ROS-MAPK axis) and a direct allosteric inhibitor of key metabolic enzymes (e.g., tyrosinase).

Pharmacophore & Molecular Dynamics: The Causality of Structure

From a translational perspective, the structural transition from a free cinnamic acid to an ethyl ester serves a distinct pharmacological purpose. Every functional group on the EDCA scaffold is engineered for specific biological interactions:

  • The Ethyl Ester Moiety: Esterification is a classical medicinal chemistry strategy employed to mask the polar carboxylic acid, thereby increasing the lipophilicity of the molecule[1]. This modification significantly enhances the compound's ability to passively diffuse across the phospholipid bilayer of biological membranes without premature ionization[1].

  • 3,4-Dimethoxy Substitutions: The presence of methoxy groups at the meta and para positions enhances metabolic stability by sterically hindering the enzymes responsible for premature degradation[1]. Furthermore, these electron-donating groups stabilize radical intermediates, a critical factor for its antioxidant capacity.

  • The Acrylate Backbone: The extended α,β -unsaturated carbonyl system provides structural rigidity and extended electron conjugation, facilitating π−π stacking and allosteric binding within deep enzyme pockets[1].

Core Mechanisms of Action (In Vitro)

Pathway A: Attenuation of Oxidative Stress via the ROS-MAPK-Apoptosis Axis

In vitro models utilizing hepatic cell lines (e.g., L-02) exposed to oxidative stressors demonstrate that 3,4-dimethoxycinnamic acid derivatives exert potent anti-apoptotic effects. The primary mechanism involves the targeted transcriptional downregulation of NADPH oxidase subunits, specifically Nox4 and p22phox.

By inhibiting these upstream generators of superoxide, the compound effectively quenches intracellular reactive oxygen species (ROS) accumulation. This reduction in ROS subsequently attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). The blunting of the MAPK cascade prevents the downstream imbalance of the Bax/Bcl-2 ratio, ultimately halting the cleavage of Caspase-3 and rescuing the cell from apoptosis.

ROS_Pathway EDCA Ethyl 3-(3,4-dimethoxyphenyl)acrylate NOX Nox4 / p22phox Complex EDCA->NOX Inhibits expression MAPK MAPK Phosphorylation (p38/JNK) EDCA->MAPK Attenuates ROS Intracellular ROS Accumulation NOX->ROS ROS->MAPK BAX Bax/Bcl-2 Ratio Imbalance MAPK->BAX CASP Caspase-3 Cleavage BAX->CASP APOP Cellular Apoptosis CASP->APOP

Figure 1: Modulatory mechanism of EDCA on the ROS-MAPK apoptotic axis.

Pathway B: Direct Allosteric Enzyme Inhibition (Tyrosinase)

Beyond intracellular signaling, methoxylated cinnamate esters exhibit direct allosteric modulation of specific enzymes. In cell-free assays, derivatives of cinnamic acid have been identified as reversible, non-competitive inhibitors of mushroom tyrosinase[1]. The extended conjugation of the acrylate backbone allows the molecule to interact with allosteric sites independent of the L-DOPA binding pocket[1]. This interaction induces a conformational shift that lowers the Vmax​ of the enzyme without altering its Km​ , effectively disrupting melanogenesis.

Quantitative Data Synthesis

Table 1: Comparative In Vitro Bioactivity Profile

Target / Assay Biological System Effect Effective Concentration / IC50 Mechanism of Action
Mushroom Tyrosinase Cell-free kinetic assay Inhibition ~2.0 µM (Analogues) Reversible, Non-competitive[1]
Nox4 / p22phox L-02 Hepatocytes Downregulation 25 - 100 µM Transcriptional suppression
MAPK Phosphorylation L-02 Hepatocytes Attenuation 25 - 100 µM ROS-dependent signal blunting

| Caspase-3 Cleavage | L-02 Hepatocytes | Inhibition | 25 - 100 µM | Secondary to Bax/Bcl-2 modulation |

Table 2: Pharmacophore Contributions

Structural Moiety Physicochemical Effect Biological Consequence
Ethyl Ester Increases LogP Enhances passive membrane diffusion; prevents premature ionization[1].
3,4-Dimethoxy Ring Electron donation Stabilizes radical intermediates; enhances metabolic stability[1].

| Acrylate Backbone | Extended conjugation | Facilitates allosteric binding in enzyme pockets (e.g., Tyrosinase)[1]. |

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols with built-in validation mechanisms. Below are the standardized, step-by-step methodologies for evaluating EDCA in vitro.

Protocol 1: Intracellular ROS & Apoptosis Evaluation (Cell-Based)

Causality Note: L-02 cells are selected due to their robust metabolic machinery, making them an ideal model for oxidative stress. Pre-treatment with EDCA allows the lipophilic ester to partition into the cytosol prior to the oxidative insult.

  • Cell Culture & Seeding: Culture L-02 cells in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in a 6-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • EDCA Pre-treatment: Dissolve EDCA in DMSO (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity). Treat cells with 25, 50, and 100 µM EDCA for 2 hours.

  • Oxidative Insult (Validation Checkpoint): Expose cells to an oxidative inducer (e.g., ethanol or H2​O2​ ). Self-Validation: Always include a vehicle-only control (baseline ROS) and an insult-only control (maximum ROS dynamic range).

  • ROS Quantification: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Causality: DCFDA is non-fluorescent until oxidized by intracellular ROS, providing a direct, quantifiable fluorescent readout. Measure fluorescence via flow cytometry (Ex/Em: 488/525 nm).

  • Apoptosis Analysis: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Self-Validation: Annexin V binds exposed phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis), strictly differentiating the mechanism of cell death.

Protocol 2: Cell-Free Tyrosinase Inhibition Kinetics

Causality Note: Plotting 1/V vs 1/[S] at varying EDCA concentrations allows for the mathematical determination of the inhibition type. Intersecting lines on the x-axis confirm non-competitive inhibition.

  • Reagent Preparation: Prepare 50 mM phosphate buffer (pH 6.8) to mimic the physiological pH optimum of mushroom tyrosinase. Prepare L-DOPA substrate solutions (0.5 to 2.5 mM).

  • Kinetic Assay Setup: In a 96-well plate, combine 100 µL of buffer, 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of EDCA at varying concentrations (0 - 100 µM). Self-Validation: Run Kojic acid in parallel as a positive control to validate enzyme activity and assay sensitivity.

  • Incubation & Spectrophotometry: Add 60 µL of L-DOPA to initiate the reaction. Immediately monitor the absorbance at 475 nm every 30 seconds for 10 minutes. Causality: 475 nm specifically tracks the formation of dopachrome, the colored oxidation product of L-DOPA.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Generate Lineweaver-Burk plots to determine Km​ and Vmax​ .

Workflow Substrate Prepare L-DOPA Substrate Incubation Incubation (25°C, 10 min) Substrate->Incubation Enzyme Mushroom Tyrosinase Enzyme->Incubation Inhibitor EDCA Titration (0 - 100 µM) Inhibitor->Incubation Absorbance Spectrophotometry (OD 475 nm) Incubation->Absorbance Kinetics Lineweaver-Burk Analysis Absorbance->Kinetics

Figure 2: Self-validating workflow for cell-free tyrosinase inhibition kinetics.

References

  • Title: 3,4-Dimethoxycinnamic acid | CAS#:2316-26-9 Source: Chemsrc (Citing: Li L, et al. Int J Oncol.) URL: [Link]

Sources

Ethyl 3-(3,4-dimethoxyphenyl)acrylate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Introduction: A Scientist's Perspective on Chemical Safety

In the landscape of drug discovery and organic synthesis, Ethyl 3-(3,4-dimethoxyphenyl)acrylate, a cinnamic acid ester derivative, presents itself as a valuable building block. Its structure is foundational to a variety of more complex molecules. However, the potential of any chemical intermediate is intrinsically linked to its safe and responsible handling. This guide is designed for the discerning researcher and drug development professional. It moves beyond the standard checklist format of a Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the hazards and handling protocols associated with this compound. As scientists, our responsibility extends beyond achieving a reaction yield; it encompasses a fundamental commitment to the safety of ourselves, our colleagues, and our environment. This document serves as a technical resource to uphold that commitment.

Chemical & Physical Identity: The Foundational Data

Understanding a compound begins with its fundamental properties. These identifiers are crucial for accurate record-keeping, literature searches, and regulatory compliance.

PropertyDataSource(s)
IUPAC Name ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate[1][2]
Synonyms Ethyl 3,4-dimethoxycinnamate[2]
CAS Number 24393-65-5, 20583-78-2[1][2][3]
Molecular Formula C13H16O4[1][2][4]
Molecular Weight 236.26 g/mol [1][2]

Hazard Analysis: Decoding the GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. Ethyl 3-(3,4-dimethoxyphenyl)acrylate is classified with specific health hazards that demand careful consideration in a laboratory setting.[3][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][5]

  • H315: Causes skin irritation. [3][5]

  • H319: Causes serious eye irritation. [3][5]

  • H335: May cause respiratory irritation. [3][5]

These classifications necessitate the use of the GHS07 pictogram, an exclamation mark, which signals these specific moderate hazards.[3]

GHS_Classification cluster_0 GHS Hazard Identification cluster_1 Associated Health Hazards Compound {Ethyl 3-(3,4-dimethoxyphenyl)acrylate | CAS: 24393-65-5} GHS_Pictogram GHS07 Exclamation Mark Compound->GHS_Pictogram Requires H302 H302 Harmful if swallowed GHS_Pictogram->H302 H315 H315 Causes skin irritation GHS_Pictogram->H315 H319 H319 Causes serious eye irritation GHS_Pictogram->H319 H335 H335 May cause respiratory irritation GHS_Pictogram->H335

Caption: GHS hazard classification for the compound.

Proactive Risk Mitigation: A Hierarchy of Controls

Effective laboratory safety is not merely reactive; it is a proactive system designed to minimize risk at every level. The hierarchy of controls is a fundamental concept in industrial hygiene that provides a framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_main Risk Mitigation Strategy Elimination Elimination (Remove the hazard - not feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) label_least Least Effective label_most Most Effective

Caption: The hierarchy of controls for chemical safety.

For Ethyl 3-(3,4-dimethoxyphenyl)acrylate, since elimination and substitution are often not viable in a research context, our focus begins with robust engineering controls.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when there is a risk of generating dust or aerosols, is a certified chemical fume hood.

  • Rationale: A fume hood provides constant negative pressure, drawing airborne contaminants away from the researcher's breathing zone. This directly mitigates the respiratory irritation hazard (H335).[5] It also provides a physical barrier in case of splashes.

Administrative Controls: Standard Operating Procedures (SOPs)

Safe science is standardized science. Your administrative controls are the documented procedures that ensure consistent, safe practices.

  • Access Control: Work with this chemical should be restricted to designated areas with trained personnel.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[3][5]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and primary GHS hazards.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its use is mandatory, not optional.[5]

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Respiratory Protection: Generally not required if work is conducted within a certified fume hood. If weighing or transferring large quantities outside of a hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Experimental Workflow: Safe Handling Protocol

This protocol outlines the step-by-step process for safely handling Ethyl 3-(3,4-dimethoxyphenyl)acrylate in a typical laboratory setting.

Objective: To safely weigh and transfer the solid compound for use in a chemical reaction.

Materials:

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate (solid)

  • Analytical balance (inside a fume hood or ventilated enclosure)

  • Spatula

  • Weighing paper or boat

  • Reaction vessel

  • Appropriate PPE (lab coat, gloves, safety glasses)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place all necessary equipment (balance, spatula, weighing paper, reaction vessel) inside the fume hood to minimize movement of the chemical outside this controlled space.

  • Weighing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of the solid onto the weighing paper on the balance. Avoid creating airborne dust.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid from the weighing paper into the reaction vessel.

  • Clean-Up: Tightly cap the stock container. Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the used weighing paper in the designated solid chemical waste container.

  • Final Steps: Remove gloves and wash hands thoroughly with soap and water.

Emergency Response Protocols

Even with meticulous planning, accidents can occur. Rapid and correct response is critical to mitigating harm.

Exposure RouteFirst Aid ProtocolRationale & Key Considerations
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]The goal is immediate dilution and removal of the irritant. Prolonged rinsing is crucial to prevent serious eye damage.[6][7]
Skin Contact Take off immediately all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5]Prompt removal of the chemical from the skin surface is essential to minimize irritation. Washing contaminated clothing before reuse is critical to prevent re-exposure.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[3][5]This removes the individual from the source of exposure and ensures an open airway.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[3][5]The primary risk is harm from swallowing, and inducing vomiting can cause additional damage to the esophagus. Medical professionals need to be contacted immediately for guidance.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce irritant fumes.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of toxic fumes.[5][9]

Toxicological and Ecological Profile: Acknowledging Data Gaps

A crucial aspect of scientific integrity is acknowledging what is not known. For Ethyl 3-(3,4-dimethoxyphenyl)acrylate, comprehensive toxicological and ecological data is not thoroughly investigated.[5] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[5]

  • Implication for Researchers: This lack of data reinforces the need for a conservative approach to safety. All handling should be performed under the assumption that the compound could have uncharacterized long-term health effects. The precautionary principle must be applied.

Disposal Considerations

Chemical waste disposal is governed by strict local and national regulations.

  • Protocol: Dispose of unused product and contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.

  • Guidance: Do not dispose of down the drain.[5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Conclusion

The safe handling of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is not a barrier to research but a prerequisite for it. By understanding its specific hazards, implementing a hierarchy of controls, and adhering to established protocols for use and emergency response, scientists can confidently utilize this compound while upholding the highest standards of laboratory safety. This guide serves as a dynamic resource, intended to be integrated into your laboratory's specific Standard Operating Procedures (SOPs) and training programs.

References

  • JUNSEI CHEMICAL CO., LTD. (2024). Safety Data Sheet - Ethyl acrylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemwatch. (2016). Ethyl Acrylate.
  • Angene. (2025). Safety Data Sheet - (E)-Methyl 3-(3-methoxyphenyl)acrylate.
  • Ayers International Corp. (n.d.). MSDS Ethyl Acrylate.
  • Sasol Chemicals (USA) LLC. (2026). Safety Data Sheet - Ethyl Acrylate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. NIST Chemistry WebBook. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Ethyl Acrylate. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). Ethyl acrylate. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Chemius. (2026). Safety data sheet - Ethyl Acrylate (EA). Retrieved from [Link]

  • NextSDS. (2026). ETHYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE — Chemical Substance Information. Retrieved from [Link]

  • BASF. (2025). Safety data sheet - ETHYL ACRYLATE.
  • ECHA. (2016). 4-formyl-2-methoxyphenyl isobutyrate. Retrieved from [Link]

  • SERDP & ESTCP. (n.d.). A Fluorine-free, 100% Bio-based Fire-fighting Material. Retrieved from [Link]

Sources

Physicochemical Properties and Applications of Ethyl 3-(3,4-dimethoxyphenyl)acrylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Overview

Ethyl 3-(3,4-dimethoxyphenyl)acrylate, commonly referred to as ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate or ethyl 3,4-dimethoxycinnamate (CAS No. 20583-78-2), is a highly versatile lipophilic phenylpropanoid derivative. Structurally, it is the ethyl ester of 3,4-dimethoxycinnamic acid (O-methylferulic acid). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and biologically active natural product analogs.

The methylation of the phenolic hydroxyl groups combined with the ethyl esterification of the carboxylic acid moiety significantly enhances the molecule's lipophilicity compared to its parent ferulic or caffeic acids. This structural modification is pivotal for applications requiring enhanced membrane permeability and stability against premature hydrolytic or oxidative degradation during drug formulation.

Physicochemical Profiling

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior in biological systems and synthetic matrices. The esterification of the propenoic acid side chain directly impacts the compound's boiling point, melting point, and solubility profile.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of ethyl 3-(3,4-dimethoxyphenyl)acrylate [1]:

PropertyValue / DescriptionMethod / Condition
CAS Number 20583-78-2N/A
Molecular Formula C₁₃H₁₆O₄N/A
Molecular Weight 236.26 g/mol Computed
Melting Point 52 °CExperimental
Boiling Point 150–153 °CAt 0.3 Torr (Reduced Pressure)
Density 1.099 ± 0.06 g/cm³Predicted
Storage Temperature 2–8 °CRecommended for long-term stability
Appearance Crystalline solidAmbient conditions

Table 1: Physicochemical properties of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Causality in Physicochemical Behavior

The melting point of 52 °C indicates a relatively low lattice energy, characteristic of the bulky ethyl ester and dimethoxy groups disrupting tight crystalline packing. The high boiling point under reduced pressure (150–153 °C at 0.3 Torr) reflects the strong dipole-dipole interactions facilitated by the methoxy and ester oxygen atoms, despite the lack of strong intermolecular hydrogen bonding (which is absent due to the methylation of the free hydroxyl groups).

Synthetic Methodology

The synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate is primarily achieved via the Fischer esterification of 3,4-dimethoxycinnamic acid with ethanol, or via a Wittig/Horner-Wadsworth-Emmons reaction using 3,4-dimethoxybenzaldehyde.

Step-by-Step Protocol: Acid-Catalyzed Esterification

Rationale: Fischer esterification is selected for its atom economy and scalability. The use of a Dean-Stark apparatus or a dehydrating agent is critical to drive the equilibrium toward the ester product.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3,4-dimethoxycinnamic acid (CAS: 2316-26-9) in an excess of absolute ethanol (10-15 equivalents). The excess ethanol acts as both the reactant and the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) dropwise under continuous stirring. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC.

  • Neutralization and Extraction: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted starting material.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield pure ethyl 3-(3,4-dimethoxyphenyl)acrylate.

SynthesisWorkflow A 3,4-Dimethoxycinnamic Acid + Absolute Ethanol B Acid Catalysis (H2SO4 or p-TsOH) A->B C Reflux (78 °C) 12-16 hours B->C D Neutralization (Saturated NaHCO3) C->D E Extraction & Concentration (Ethyl Acetate) D->E F Purification (Silica Gel / Recrystallization) E->F G Ethyl 3-(3,4-dimethoxyphenyl)acrylate (Pure Product) F->G

Figure 1: Synthetic workflow for the esterification of 3,4-dimethoxycinnamic acid.

Biological Significance and Pharmacological Potential

Derivatives of 3,4-dimethoxycinnamic acid and related ferulic acid esters exhibit profound biological activities, particularly in modulating oxidative stress and apoptosis [2]. The ethyl esterification enhances cellular uptake due to an optimized partition coefficient (LogP).

ROS-Mediated Signaling Modulation

Research indicates that 3,4-dimethoxycinnamic acid derivatives exert potent anti-apoptotic effects on hepatocytes (e.g., L-02 cells) by modulating Reactive Oxygen Species (ROS)-mediated signaling pathways[2]. The lipophilic nature of the ethyl ester allows it to effectively cross the cell membrane and interact with intracellular targets, downregulating pro-apoptotic factors such as Bax and caspase-3, while upregulating anti-apoptotic Bcl-2.

ROSPathway A Ethyl 3-(3,4-dimethoxyphenyl)acrylate B Cell Membrane Penetration (High Lipophilicity) A->B C Inhibition of Nox4 & p22phox B->C D Reduction of Intracellular ROS C->D E Downregulation of Bax / Caspase-3 D->E F Upregulation of Bcl-2 D->F G Anti-Apoptotic Effect (Cell Survival) E->G F->G

Figure 2: Proposed mechanism of anti-apoptotic effects via ROS-mediated signaling.

Conclusion

Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a robust, highly lipophilic intermediate with significant value in both synthetic chemistry and pharmacological research. Its precise physicochemical properties, including a low melting point and high boiling point under reduced pressure, dictate specific handling and purification protocols. By understanding the causality behind its synthetic pathways and biological interactions, researchers can effectively leverage this compound in advanced drug development workflows.

References

  • Chemsrc. "3,4-Dimethoxycinnamic acid | CAS#:2316-26-9." Accessed March 31, 2026.[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (CAS: 20583-78-2), widely known in the literature as ethyl 3,4-dimethoxycinnamate, is a highly versatile α,β-unsaturated ester. As an application scientist, I frequently leverage this compound as a privileged scaffold in medicinal chemistry—particularly in the synthesis of hypotensive agents via solid-state photodimerization—and as a model substrate for advanced transition-metal-catalyzed cross-coupling methodologies. This guide systematically breaks down its physicochemical properties, structural causality, and field-validated experimental protocols to ensure rigorous reproducibility in your laboratory.

Physicochemical Profiling & Structural Causality

The physical behavior of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is dictated by the interplay between its electron-donating methoxy groups and the electron-withdrawing ethyl ester moiety. The extended conjugation across the aromatic ring and the alkene stabilizes the molecule, while the lack of hydrogen-bond donors (unlike its parent cinnamic acid) significantly alters its phase transition temperatures.

Table 1: Core Quantitative Data & Physicochemical Parameters
ParameterValueStructural Causality / Operational Note
Molecular Weight 236.26 g/mol Calculated for C₁₃H₁₆O₄. The dimethoxy substitution adds significant mass compared to unsubstituted ethyl cinnamate.
Boiling Point 150–153 °C (at 0.3 Torr)High BP necessitates high-vacuum distillation to avoid thermal auto-polymerization of the reactive alkene bond.
Melting Point 52–56 °CSolid at room temperature; the absence of strong intermolecular hydrogen bonding keeps the MP relatively low.
Density ~1.099 g/cm³Typical density profile for methoxylated aromatic esters; relevant for phase separations during aqueous workup.
CAS Registry 20583-78-2Unique identifier for regulatory and procurement tracking 1.

Advanced Synthetic Methodologies

Classical Fischer Esterification

The most robust and scalable method for generating this ester is the acid-catalyzed Fischer esterification of 3,4-dimethoxycinnamic acid.

Protocol 1: Synthesis via Fischer Esterification (Self-Validating System)

  • Reaction Assembly: Suspend 3,4-dimethoxycinnamic acid (1.0 eq) in absolute ethanol (10.0 eq). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

    • Causality: Absolute ethanol serves as both the solvent and the reactant. The large molar excess drives the equilibrium toward the ester via Le Chatelier's principle, while H₂SO₄ protonates the carbonyl oxygen to increase its electrophilicity.

  • Reflux & In-Process Monitoring: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The reaction is deemed complete when the baseline-polar acid spot completely transitions to a high-R_f ester spot.

  • Quenching & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the crude residue with ethyl acetate and wash with saturated aqueous NaHCO₃.

    • Self-Validation: The cessation of CO₂ gas evolution confirms the complete neutralization of the sulfuric acid catalyst, preventing unintended ester hydrolysis during the aqueous workup.

  • High-Vacuum Distillation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude oil via fractional distillation.

    • Self-Validation: Collect the fraction boiling strictly at 150–153 °C at 0.3 Torr. This sharp boiling point confirms the removal of unreacted alcohol and trace impurities 1.

Pd(II)-Catalyzed Direct Oxidative Coupling

For applications requiring de novo construction of the cinnamate scaffold from simpler arenes, direct C-H functionalization is preferred. The reaction of 1,2-dimethoxybenzene with ethyl acrylate using a Pd(OAc)₂/HPMoV catalytic system yields the target ester via a Mizoroki-Heck-type oxidative coupling 2.

HeckCoupling N1 1,2-Dimethoxybenzene (Arene Donor) N3 Pd(OAc)2 / HPMoV (Catalyst System) N1->N3 C-H Activation N2 Ethyl Acrylate (Olefin Acceptor) N2->N3 Olefin Coordination N4 Ethyl 3-(3,4-dimethoxyphenyl)acrylate (Coupled Product) N3->N4 β-Hydride Elimination (O2 as terminal oxidant)

Fig 1: Pd(II)-catalyzed oxidative coupling for cinnamate derivative synthesis.

Photochemical Dimerization & Pharmacological Utility

Beyond its role as a synthetic intermediate, Ethyl 3-(3,4-dimethoxyphenyl)acrylate exhibits unique photochemical properties. When crystallized, the monomer undergoes a topochemically controlled solid-state[2+2] cycloaddition upon UV irradiation. This photodimerization selectively yields β-truxinic ester derivatives.

These cyclobutane dimers are critical pharmacophores. For instance, subsequent hydrolysis and peptide coupling with prenylagmatine yield caracasandiamide, a potent hypotensive agent that increases cardiac inotropism and stroke volume 3.

Photodimerization N1 Monomer Crystallization (Pre-organization) N2 UV Irradiation (Solid State) [2+2] Cycloaddition N1->N2 Topochemical alignment N3 β-Truxinic Ester Dimer (Stereoselective Yield) N2->N3 Photochemical activation N4 Saponification (KOH / EtOH) N3->N4 Ester cleavage N5 Amidation with Prenylagmatine (Peptide Coupling) N4->N5 CDI / Base N6 Caracasandiamide (Hypotensive Agent) N5->N6 Target isolation

Fig 2: Solid-state photodimerization and synthesis workflow for caracasandiamide.

Protocol 2: Solid-State Photodimerization (Self-Validating System)

  • Pre-organization: Recrystallize Ethyl 3-(3,4-dimethoxyphenyl)acrylate from a slow-evaporating solvent (e.g., ethanol) to form pristine, defect-free crystals.

    • Causality: Crystal lattice packing aligns the olefinic bonds of adjacent monomers within the requisite 4.2 Å distance (Schmidt's rule) for topochemical reactions.

  • UV Irradiation: Disperse the crystals in a thin layer on a Pyrex dish and irradiate with a medium-pressure mercury lamp (λ > 300 nm) at room temperature for 48 hours.

  • Analytical Validation: Dissolve an aliquot of the irradiated solid in CDCl₃ and analyze via ¹H NMR.

    • Self-Validation: The complete disappearance of the vinylic doublet signals (δ ~6.3 and 7.6 ppm) and the emergence of upfield cyclobutane methine signals (δ ~3.8–4.5 ppm) confirm quantitative conversion to the β-truxinic ester 3.

References

  • Title: ETHYL 3-(3,4-DIMETHOXYPHENYL)
  • Title: Novel Hypotensive Agents from Verbesina caracasana. 6.
  • Title: Pd(II)

Sources

The Ascending Pharmacological Potential of Ethyl 3-(3,4-dimethoxyphenyl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The cinnamate scaffold, a core structure in numerous natural products, continues to be a fertile ground for the discovery of novel therapeutic agents. Within this class, derivatives of Ethyl 3-(3,4-dimethoxyphenyl)acrylate are emerging as a versatile and potent group of compounds with a wide spectrum of pharmacological activities. The characteristic 3,4-dimethoxy substitution on the phenyl ring, coupled with the reactive ethyl acrylate moiety, provides a unique electronic and structural framework for interaction with various biological targets. This technical guide synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of these derivatives. We will explore their significant potential in oncology, inflammatory diseases, and neuroprotection, supported by detailed experimental protocols, mechanistic pathway diagrams, and summaries of structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.

Introduction to a Privileged Scaffold

Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and have long been recognized for their diverse biological activities. The core structure, featuring an acrylic acid moiety attached to a phenyl ring, serves as an excellent template for synthetic modification. The introduction of a 3,4-dimethoxyphenyl group, also known as a veratrole moiety, often enhances the pharmacological profile of the parent compound. This enhancement is attributed to the electron-donating nature of the methoxy groups, which can influence molecular interactions, solubility, and metabolic stability.

The ethyl acrylate portion of the molecule is not merely a passive linker; its electrophilic nature allows for potential Michael addition reactions with nucleophilic residues (such as cysteine) in target proteins, enabling covalent interactions that can lead to potent and sustained biological effects. It is this combination of the veratrole group's recognition features and the acrylate's reactivity that makes these derivatives a compelling subject of study.

Synthesis and Characterization

The generation of a library of Ethyl 3-(3,4-dimethoxyphenyl)acrylate derivatives is primarily achieved through well-established and robust chemical reactions. The choice of synthetic route depends on the desired substitutions and complexity of the final molecule.

Primary Synthetic Methodologies
  • Esterification: For simpler derivatives, direct esterification of 3,4-dimethoxycinnamic acid is a common approach. Catalysts such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of 4-dimethylaminopyridine (DMAP) have proven highly efficient, yielding the desired ester in high purity and yield under mild conditions.[1][2] This method avoids harsh reagents like thionyl chloride, which is a significant advantage in terms of safety and environmental impact.[1]

  • Knoevenagel Condensation: This is a powerful method for creating the core acrylate structure. It involves the reaction of an aldehyde (in this case, 3,4-dimethoxybenzaldehyde) with a compound containing an active methylene group, such as ethyl cyanoacetate.[3] This route is highly versatile for introducing substituents on the α-carbon of the acrylate.

Detailed Experimental Protocol: MNBA/DMAP-Mediated Esterification

This protocol describes the synthesis of Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, which can be adapted for ethyl or other alkyl esters.[1][2]

Rationale: The MNBA/DMAP system is a highly effective coupling method for sterically hindered alcohols and carboxylic acids. MNBA acts as a dehydrating agent to form a highly reactive mixed anhydride with the cinnamic acid, which is then readily attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP. This process is efficient at room temperature and avoids by-product purification issues associated with other methods like DCC coupling.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2-methyl-6-nitrobenzoic anhydride (MNBA) (2.0 eq) to the solution and stir until dissolved.

  • Catalyst and Nucleophile: In a separate vial, dissolve 4-dimethylaminopyridine (DMAP) (2.5 eq) and the desired alcohol (e.g., ethanol or isoamyl alcohol) (1.2 eq) in anhydrous DCM.

  • Reaction: Add the DMAP/alcohol solution dropwise to the flask containing the cinnamic acid/MNBA mixture.

  • Incubation: Allow the reaction to stir at room temperature for approximately 3-4 hours. Monitor progress using Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure acrylate derivative.[1][2]

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants Reactant1 3,4-Dimethoxycinnamic Acid Reaction MNBA/DMAP-Mediated Esterification (Anhydrous DCM, Room Temp) Reactant1->Reaction Reactant2 Alcohol (e.g., Ethanol) Reactant2->Reaction Reactant3 MNBA & DMAP Reactant3->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 3-(3,4-dimethoxyphenyl)acrylate Derivative Purification->Product

Caption: General workflow for the synthesis of acrylate derivatives.

Key Pharmacological Activities

The therapeutic potential of these derivatives spans several critical areas of disease research.

Anticancer Activity

A significant body of research points to the potent antiproliferative effects of Ethyl 3-(3,4-dimethoxyphenyl)acrylate derivatives, particularly against breast cancer cell lines.[4][5]

3.1.1 Mechanism of Action: Tubulin Polymerization Inhibition Several derivatives function as tubulin polymerization inhibitors, a well-validated anticancer strategy.[4][6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical, as microtubules are essential for forming the mitotic spindle during cell division. The disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][6]

3.1.2 Visualization: Anticancer Signaling Pathway

Anticancer_Pathway cluster_cell Cancer Cell Compound Acrylate Derivative Tubulin β-Tubulin Compound->Tubulin Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Microtubule->Spindle Disrupted CellCycle G2/M Phase Arrest Spindle->CellCycle Failure leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

3.1.3 In Vitro Efficacy Data The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound DerivativeCell LineIC50 (µM)Reference
(Z)-2-(3,4-Dimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylic acidMCF-79.31[7]
Methyl acrylate ester analogue (6e)MCF-72.57[4][5]
Acrylic acid analogue (4b)MDA-MB-2313.24[6]
Combretastatin A-4 (Reference)MDA-MB-2311.27[6]

3.1.4 Protocol: MTT Assay for Cytotoxicity Rationale: The MTT assay is a colorimetric method used to assess cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Certain derivatives have demonstrated significant potential in modulating inflammatory responses, particularly in the context of skin disorders like atopic dermatitis.[8]

3.2.1 Mechanism of Action: Cytokine Suppression The anti-inflammatory effects are mediated by the ability of these compounds to suppress the secretion of key pro-inflammatory cytokines and chemokines.[8] In models of atopic dermatitis, a derivative known as CSH was shown to inhibit the release of monocyte chemotactic protein-1 (MCP-1), interleukin-6 (IL-6), and interleukin-8 (IL-8) from human monocytic and eosinophilic cells.[8] This reduction in inflammatory mediators leads to decreased immune cell infiltration into tissues, reduced skin thickening, and lower levels of serum IgE, a key antibody in allergic responses.[8]

3.2.2 Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification Rationale: ELISA is a highly sensitive and specific method for quantifying the concentration of a specific protein (like a cytokine) in a sample, such as cell culture supernatant.

Step-by-Step Procedure:

  • Cell Culture: Culture immune cells (e.g., THP-1 monocytes) and stimulate them with an inflammatory agent (e.g., house dust mite extract) in the presence or absence of the test derivative.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Assay:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).

    • Block non-specific binding sites.

    • Add the collected supernatant samples and standards to the wells.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add a streptavidin-HRP conjugate.

    • Add a TMB substrate solution, which will develop a color in proportion to the amount of bound enzyme.

    • Stop the reaction with acid and measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.

Neuroprotective Potential

Emerging evidence suggests that acrylate derivatives can protect neurons from damage by activating crucial cell survival pathways. This is particularly relevant for neurodegenerative diseases like Alzheimer's, which are characterized by oxidative stress and neuronal loss.[9][10]

3.3.1 Mechanism of Action: Activation of the ERK-CREB Pathway Neuroprotection can be conferred by activating the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade.[10] Some derivatives have been shown to increase the phosphorylation (and thus activation) of both ERK and CREB.[10] Activated CREB is a transcription factor that moves into the nucleus and promotes the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF).[11] BDNF is essential for neuronal survival, growth, and synaptic plasticity. By bolstering this pathway, the compounds can protect neurons against excitotoxicity and oxidative stress.[10]

3.3.2 Visualization: Neuroprotective Signaling Pathway

Neuroprotection_Pathway Compound Acrylate Derivative Receptor Cell Surface Receptor (e.g., TRKB) Compound->Receptor Activates ERK ERK Receptor->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation CREB CREB pERK->CREB pCREB p-CREB (Active) CREB->pCREB Phosphorylation Nucleus Nucleus pCREB->Nucleus Translocates to Genes Pro-Survival Genes (e.g., BDNF) Nucleus->Genes Promotes Transcription Effect Neuroprotection & Neuronal Survival Genes->Effect

Caption: ERK-CREB pathway activation for neuronal survival.

Other Investigated Activities
  • Photoprotective Effects: An isoamyl derivative of 3-(3,4-dimethoxyphenyl)acrylate was found to have an in vitro Sun Protection Factor (SPF) value of 37.10, classifying it as a high-protection sunscreen agent. This is attributed to the conjugated aromatic system and the electron-donating methoxy groups which enhance UV absorption.[1][2]

  • Antioxidant Properties: The phenolic nature of related compounds suggests inherent antioxidant and free radical scavenging capabilities, which can contribute to their anti-inflammatory and neuroprotective effects.[12][13]

  • Antimicrobial Activity: While data on these specific derivatives is limited, the broader class of phenyl acrylates has shown activity against bacteria and fungi, indicating that the stereoelectronic properties of the phenyl acrylate moiety are important for antimicrobial action.

Structure-Activity Relationships (SAR) and Future Outlook

The pharmacological profile of these derivatives is highly dependent on their specific chemical structure. For instance, in anticancer applications, the substitution on the acrylate's α-position and the nature of the ester group can dramatically influence IC50 values.[7] The presence of the 3,4,5-trimethoxyphenyl moiety often shows greater potency compared to the 3,4-dimethoxyphenyl group in some anticancer assays, highlighting the importance of the methoxy substitution pattern.[6][7]

Challenges and Future Directions:

  • Toxicity: The acrylate moiety is a known Michael acceptor and can react non-specifically with cellular nucleophiles, which may lead to toxicity. Chronic oral toxicity studies on related compounds like ethyl acrylate have been conducted and must be a consideration in any drug development program.[14]

  • Bioavailability: Optimizing the pharmacokinetic properties of these compounds is crucial for in vivo efficacy. Future work should focus on creating derivatives with improved solubility, metabolic stability, and oral bioavailability.

  • Lead Optimization: The current body of research provides a strong foundation for lead optimization. Future synthetic efforts should focus on systematically modifying the scaffold to enhance potency against specific targets while minimizing off-target effects and toxicity.

Conclusion

Ethyl 3-(3,4-dimethoxyphenyl)acrylate derivatives represent a highly versatile and promising class of pharmacologically active compounds. Their straightforward synthesis allows for the creation of diverse chemical libraries amenable to screening. With demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration, these molecules stand out as privileged scaffolds for modern drug discovery. The mechanistic insights, particularly regarding tubulin polymerization inhibition and activation of the ERK-CREB pathway, provide a clear rationale for their continued development. Further investigation, focusing on in vivo efficacy, safety profiling, and lead optimization, is warranted to translate the clear potential of these derivatives into next-generation therapeutic agents.

References

  • Pamela, E., Atmaja, L., & Santoso, M. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Molbank, 2023(3), M1704. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Kim, H. M., et al. (2012). The effect of (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate on the development of atopic dermatitis-like lesions. Life Sciences, 91(11-12), 423-430. [Link]

  • Wang, Z., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(4), 105680. [Link]

  • Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24651-24666. [Link]

  • Pamela, E., Atmaja, L., & Santoso, M. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. ResearchGate. [Link]

  • Chiu, Y. J., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative...Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease. ResearchGate. [Link]

  • Gkeka, P. T., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5484. [Link]

  • Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. [Link]

  • Sravani, G., et al. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes. Journal of Applied Pharmaceutical Science. [Link]

  • Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. PubChem. [Link]

  • Liu, H. L., et al. (2009). Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o293. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. NIST Chemistry WebBook. [Link]

  • Aithal, S. P., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Kim, J. H., et al. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry, 52(25), 7480-7483. [Link]

  • Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]

  • Hidayat, A. T., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1211. [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • Chiu, Y. J., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative...Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease. Antioxidants, 10(11), 1823. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. NIST Chemistry WebBook. [Link]

  • Borzelleca, J. F., et al. (1964). STUDIES ON THE CHRONIC ORAL TOXICITY OF MONOMERIC ETHYL ACRYLATE AND METHYL METHACRYLATE. Toxicology and Applied Pharmacology, 6, 29-36. [Link]

  • Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 693. [Link]

  • Lin, T. H., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12822. [Link]

  • Uivarosi, V., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. ResearchGate. [Link]

  • Stasiłowicz-Krzemień, A., & Mosiołek, A. (2023). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10832. [Link]

  • National Institute of Standards and Technology. (n.d.). (Z)-Ethyl 3-(4-methoxyphenyl)acrylate. NIST Chemistry WebBook. [Link]

  • Desai, N. C., et al. (2012). Synthesis of novel PETT analogues: 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives and their antibacterial and anti-HIV studies. Journal of the Brazilian Chemical Society, 23, 1155-1163. [Link]

Sources

Pharmacological Profiling of Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Receptor Binding Affinity and Kinetic Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Ethyl 3-(3,4-dimethoxyphenyl)acrylate, commonly known as ethyl 3,4-dimethoxycinnamate (E3,4-DMC), is a lipophilic phenylpropanoid derivative characterized by methoxy substitutions at the 3- and 4-positions of the aromatic ring. While traditionally utilized as a synthetic precursor for complex hypotensive alkaloids (e.g., caracasandiamide) [1], recent chemical biology efforts have repositioned methoxylated cinnamates as modulators of specific protein targets, including cytochrome P450 enzymes (CYP450) and hormone receptors in oncology models[2,3].

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of E3,4-DMC. As a Senior Application Scientist, I have designed this guide to move beyond theoretical docking, providing field-proven, self-validating experimental protocols to map the kinetic and thermodynamic binding landscape of this molecule.

Mechanistic Overview & Putative Target Landscape

The binding affinity of E3,4-DMC is dictated by its distinct structural motifs: the electron-rich 3,4-dimethoxyphenyl ring, the rigid trans-alkene geometry, and the lipophilic ethyl ester moiety. These features govern its interactions within hydrophobic binding pockets.

  • Endocrine & Oncology Targets: Studies on extracts rich in 3,4-dimethoxycinnamates demonstrate targeted cytotoxicity in human mammary carcinoma cell lines (MCF-7 and MDA-MB-231). The mechanism involves competitive modulation of the Estrogen Receptor (ER) and Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the attenuation of downstream PI3K/Akt signaling and the induction of apoptosis [3].

  • Xenobiotic Metabolism (CYP450): Cinnamate esters are known substrates and weak inhibitors of CYP450 enzymes. Binding assays with bacterial and hepatic CYPs (e.g., CYP199A4) show that dimethoxy substitutions cause subtle shifts in the enzyme's spin state, indicative of active-site binding without irreversible inhibition [2].

  • Sympathetic Postganglionic Pathways: Photodimerization of E3,4-DMC yields β -truxinic esters, which are further synthesized into caracasandiamide—a potent hypotensive agent acting on postganglionic sympathetic endings [1]. Understanding the monomer's baseline receptor affinity is critical for structure-activity relationship (SAR) modeling of these dimers.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters of E3,4-DMC [4]

ParameterValuePharmacological Implication
Molecular Weight 236.26 g/mol Ideal for small-molecule orthosteric binding pockets.
LogP (Predicted) ~2.5Optimal for membrane permeability; requires DMSO for in vitro assays.
H-Bond Donors 0Relies on hydrophobic, π−π , and dipole interactions.
H-Bond Acceptors 4Methoxy and ester oxygens serve as key interaction points.
Rotatable Bonds 5Allows conformational flexibility to adapt to receptor clefts.

Table 2: Putative Target Binding Profile

Target SystemModel / Cell LineInteraction TypePharmacological Effect
Estrogen Receptor (ER α ) MCF-7 CellsCompetitive ModulationAttenuates signaling; induces apoptosis.
CYP450 (e.g., CYP199A4) Cell-free RecombinantSubstrate / Weak InhibitorBiotransformation; minor spin-state shift.
Fungal Autoregulatory Receptors Uromyces phaseoli sporesAgonist (Analogous to Methyl ester)Nanomolar inhibition of spore germination [5].

Experimental Protocols for Binding Affinity Validation

To establish a trustworthy and self-validating dataset, researchers must employ orthogonal techniques. We utilize Surface Plasmon Resonance (SPR) for label-free kinetic profiling ( Kon​ , Koff​ ) and Radioligand Competition Assays for thermodynamic affinity ( Ki​ ).

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To determine the real-time binding kinetics of E3,4-DMC to recombinant target proteins (e.g., ER α Ligand Binding Domain or CYP450).

Scientific Causality: E3,4-DMC is a small (236 Da) and lipophilic molecule. Traditional endpoint assays often miss transient, low-affinity interactions. SPR captures the exact association and dissociation rates. Because E3,4-DMC requires DMSO for solubility, bulk refractive index changes can mask the true binding signal. Therefore, a rigorous solvent correction protocol is mandatory.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the recombinant target protein (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU).

    • Self-Validation: Block the reference channel with ethanolamine only. Subtracting the reference channel signal from the active channel eliminates non-specific matrix binding.

  • Solvent Calibration: Prepare a standard curve of running buffer containing 0.5% to 1.5% DMSO. Inject these standards prior to the analyte to map the bulk refractive index anomalies.

  • Analyte Injection: Prepare a 2-fold dilution series of E3,4-DMC (0.39 µM to 50 µM) in running buffer (PBS-T with 1% DMSO). Inject at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow for 120 seconds for dissociation. If the baseline does not recover, inject a short pulse of 50% ethylene glycol to disrupt hydrophobic interactions without denaturing the protein.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir interaction model to extract the KD​ ( Koff​/Kon​ ).

Protocol B: Radioligand Competition Binding Assay

Purpose: To determine the inhibition constant ( Ki​ ) of E3,4-DMC against a known orthosteric ligand.

Scientific Causality: While SPR provides kinetics, radioligand binding in complex membrane preparations confirms that the compound can access the receptor in a native lipid environment.

  • Membrane Preparation: Homogenize MCF-7 cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 x g to isolate the membrane fraction.

  • Equilibration: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] -Estradiol), and varying concentrations of E3,4-DMC ( 10−10 to 10−4 M).

  • Non-Specific Binding (NSB) Control: To a separate set of wells, add 10 µM of a cold, high-affinity standard (e.g., unlabeled estradiol).

    • Self-Validation: The radioactivity remaining in these wells represents ligand stuck to the plastic or lipid, not the receptor. Subtracting NSB from total binding yields the specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? Lipophilic cinnamates bind non-specifically to the glass fiber matrix. PEI neutralizes the negative charges of the filter, drastically reducing background noise.

  • Quantification: Add scintillation cocktail and count the retained radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Systems Visualization

To conceptualize the integration of these methodologies and the downstream pharmacological effects of E3,4-DMC, refer to the following interaction diagrams.

Experimental Workflow for Affinity Profiling

Workflow A Compound Preparation Ethyl 3,4-dimethoxycinnamate B Target Immobilization (CM5 Sensor Chip) A->B C Solvent Correction (DMSO Calibration) B->C D SPR Kinetic Analysis (Real-time Binding) C->D E Orthogonal Validation (Radioligand Assay) D->E

Fig 1: Step-by-step experimental workflow for validating E3,4-DMC receptor binding kinetics.

Putative Signaling Pathway Modulation

Pathway Ligand Ethyl 3,4-dimethoxycinnamate ER Estrogen Receptor (ER) Ligand Binding Domain Ligand->ER Competitive Binding CYP CYP450 Enzymes (Hepatic Metabolism) Ligand->CYP Substrate Interaction Signaling PI3K/Akt Pathway Attenuation ER->Signaling Modulates Outcome2 Biotransformation CYP->Outcome2 Catalyzes Outcome1 Apoptosis in MCF-7 Signaling->Outcome1 Induces

Fig 2: Downstream cellular signaling pathways modulated by E3,4-DMC target binding.

Conclusion

The receptor binding affinity of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a function of its highly tunable, electron-rich aromatic core and lipophilic ester tail. By employing rigorous, solvent-corrected SPR and carefully controlled radioligand binding assays, researchers can accurately map its interaction with endocrine receptors and metabolic enzymes. This foundational data is not only crucial for understanding the direct cytotoxicity of cinnamates in oncology models but also serves as the baseline for developing complex, multi-targeted dimeric drugs.

References

  • Delle Monache, G., et al. "Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Kukuła-Koch, W., et al. "LC-PDA-MS and GC-MS Analysis of Scorzonera hispanica Seeds and Their Effects on Human Breast Cancer Cell Lines." Semantic Scholar / MDPI. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5712099, Ethyl 3-(3,4-dimethoxyphenyl)acrylate." PubChem. Available at:[Link]

  • Hogan, D. A. "Talking to Themselves: Autoregulation and Quorum Sensing in Fungi." Eukaryotic Cell - ASM Journals. Available at: [Link]

Methodological & Application

Step-by-Step Esterification of 3,4-Dimethoxycinnamic Acid to Ethyl 3-(3,4-Dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (commonly known as ethyl 3,4-dimethoxycinnamate) is a highly valuable lipophilic derivative of cinnamic acid. In medicinal chemistry, it serves as a critical synthetic intermediate; for example, it is subjected to solid-state photodimerization to yield β -truxinic esters, which are precursors to hypotensive agents like caracasandiamide . Furthermore, this ester is a naturally occurring secondary metabolite found in complex biological matrices such as propolis, where it contributes to the substance's robust antioxidant and antimicrobial profile .

Reaction Rationale: The transformation of 3,4-dimethoxycinnamic acid to its ethyl ester is classically and most efficiently achieved via a Fischer Esterification . This protocol utilizes absolute ethanol as both the solvent and the nucleophilic reactant. By applying a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ) under reflux conditions, the carbonyl carbon is electrophilically activated. The massive molar excess of ethanol drives the equilibrium strictly toward the product side (governed by Le Chatelier's principle), allowing for near-quantitative yields (>95%) without the need for complex coupling reagents like DCC or EDC.

Mechanistic Workflow

G Step1 3,4-Dimethoxycinnamic Acid + Absolute Ethanol Step2 Catalytic H2SO4 Addition (Dropwise at 0°C) Step1->Step2 Step3 Reflux at 80°C (4-6 hours) Step2->Step3 Step4 TLC Monitoring (Hexane:EtOAc 3:1) Step3->Step4 Check reaction progress Step4->Step3 If incomplete Step5 Ethanol Evaporation (Reduced Pressure) Step4->Step5 If complete Step6 Aqueous Quench & Neutralization (Sat. NaHCO3) Step5->Step6 Step7 Liquid-Liquid Extraction (Ethyl Acetate / Brine) Step6->Step7 Step8 Ethyl 3-(3,4-dimethoxyphenyl)acrylate (>90% Yield) Step7->Step8 Dry (Na2SO4) & Concentrate

Fig 1. Workflow for the H2SO4-catalyzed Fischer esterification of 3,4-dimethoxycinnamic acid.

Quantitative Data & Materials

Table 1: Materials and Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
3,4-Dimethoxycinnamic acid 208.211.0 eq2.08 gLimiting Substrate
Absolute Ethanol 46.07Excess20.0 mLReactant & Solvent
Sulfuric Acid (98%) 98.080.1 eq~55 µLAcid Catalyst
Ethyl Acetate (EtOAc) 88.11N/A30.0 mLExtraction Solvent
Sat. NaHCO₃ (aq) 84.01Excess15.0 mLNeutralization Wash

Table 2: Expected Analytical Characterization

MethodParameterExpected Observation / Value
Physical State AppearanceWhite to pale yellow crystalline solid (MP: ~52 °C)
TLC Rf​ Value (Hexane:EtOAc 3:1)Acid: ~0.1 (streaking) | Ester: ~0.6 (distinct UV-active spot)
¹H NMR δ (CDCl₃, 400 MHz)7.62 (d, 1H), 7.10 (m, 3H), 6.30 (d, 1H), 4.25 (q, 2H), 3.92 (s, 3H), 3.91 (s, 3H), 1.33 (t, 3H)

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Substrate Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.08 g (10 mmol) of 3,4-dimethoxycinnamic acid in 20 mL of absolute ethanol.

    • Causality Note: Absolute ethanol (anhydrous) is strictly required. The presence of water in standard 95% ethanol will prematurely halt the Fischer esterification equilibrium, significantly depressing the final yield.

  • Catalyst Addition: Chill the suspension in an ice bath (0 °C) and add 55 µL (~0.1 equivalents) of concentrated H2​SO4​ dropwise.

    • Causality Note: Sulfuric acid acts as a proton source to activate the carbonyl carbon for nucleophilic attack. Dropwise addition at 0 °C prevents localized exothermic charring or unwanted polymerization of the electron-rich alkene bond.

Phase 2: Reflux and Kinetic Monitoring
  • Heating: Attach a reflux condenser to the flask, move it to a pre-heated oil bath, and reflux at 80 °C for 4 to 6 hours.

    • Validation Checkpoint: As the reaction progresses, the initial cloudy suspension will transition into a clear, pale-yellow solution. This visual cue indicates the conversion of the highly hydrogen-bonded carboxylic acid into the highly soluble ethyl ester.

  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (3:1).

    • Causality Note: The starting acid will remain near the baseline ( Rf​ ~0.1) due to strong hydrogen-bonding interactions with the silica gel, while the less polar product ester will migrate rapidly ( Rf​ ~0.6).

Phase 3: Quenching & Workup
  • Solvent Evaporation (Critical Step): Once TLC confirms complete consumption of the starting material, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove ~80% of the ethanol.

    • Causality Note: If ethanol is not removed prior to aqueous workup, it will act as a co-solvent, drastically reducing the partitioning efficiency of the ester into the organic layer and causing severe emulsion formations during extraction.

  • Neutralization: Dilute the concentrated oily residue with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Slowly add 15 mL of saturated aqueous NaHCO3​ .

    • Causality Note: The bicarbonate wash serves a dual purpose: (1) it neutralizes the H2​SO4​ catalyst, and (2) it deprotonates any trace unreacted 3,4-dimethoxycinnamic acid, rendering it water-soluble and partitioning it away from the target ester.

    • Validation Checkpoint: Observe the cessation of CO2​ gas evolution (bubbling) to confirm complete neutralization. The aqueous layer should test at pH ~8.

Phase 4: Extraction & Isolation
  • Phase Separation: Separate the aqueous and organic layers. Extract the aqueous layer once more with 10 mL of EtOAc.

  • Washing & Drying: Combine the organic layers and wash with 15 mL of brine (saturated NaCl). Dry the organic phase over anhydrous Na2​SO4​ .

    • Causality Note: Brine removes residual water from the organic layer via osmotic pressure, reducing the amount of Na2​SO4​ needed. Overuse of Na2​SO4​ can physically trap the product and reduce the final yield.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield Ethyl 3-(3,4-dimethoxyphenyl)acrylate as a pale yellow solid/oil (>90% yield).

References

  • Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide Journal of Medicinal Chemistry (1999) URL:[Link]

  • HPLC and GC-MS identification of the major organic constituents in New Zealand propolis Zeitschrift für Naturforschung C (1998) URL:[Link]

  • In silico design and synthesis of N‐arylalkanyl 2‐naphthamides as a new class of non‐purine xanthine oxidase inhibitors Archiv der Pharmazie (2021) URL:[Link]

Application Note: Ethyl 3-(3,4-dimethoxyphenyl)acrylate as a Versatile Precursor in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (CAS: 20583-78-2)[1], frequently referred to as ethyl 3,4-dimethoxycinnamate, is a robust and highly versatile precursor in modern organic synthesis. Featuring an electron-rich aromatic system conjugated to an α,β-unsaturated ethyl ester (a Michael acceptor), this compound is a linchpin in the development of complex bicyclic therapeutics, opioid receptor modulators, and advanced natural product analogues[2]. Furthermore, it serves as an essential analytical reference standard for characterizing complex natural matrices, such as New Zealand propolis[3].

This application note provides an authoritative guide on the structural rationale, key synthetic workflows, and self-validating experimental protocols for utilizing this precursor in drug development and synthetic chemistry.

Physicochemical Profiling & Structural Rationale

In medicinal chemistry, the substitution pattern of cinnamic acid derivatives dictates their pharmacokinetic viability. Naturally occurring analogs, such as caffeic acid (3,4-dihydroxycinnamic acid), possess free phenolic hydroxyl groups. While these confer antioxidant properties, they render the molecule highly susceptible to rapid Phase II metabolism (e.g., glucuronidation and sulfation), severely limiting systemic bioavailability.

By exhaustively methylating the 3- and 4-positions, ethyl 3-(3,4-dimethoxyphenyl)acrylate effectively masks these metabolic liabilities. This specific dimethoxy substitution significantly enhances the molecule's lipophilicity, improves biological membrane permeability, and increases its overall metabolic half-life by inhibiting the enzymes responsible for its breakdown[4]. Consequently, it serves as an ideal upstream precursor for designing centrally acting drugs and cardiovascular agents that require sustained in vivo stability.

Key Synthetic Workflows

Workflow A: Horner-Wadsworth-Emmons (HWE) Olefination

The upstream synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate demands high E-stereoselectivity to ensure uniform downstream reactivity. The Horner-Wadsworth-Emmons (HWE) reaction is the premier methodology for this transformation. By reacting 3,4-dimethoxybenzaldehyde with a stabilized phosphonate carbanion (triethyl phosphonoacetate), the trans-alkene is yielded almost exclusively, bypassing the problematic E/Z mixtures typical of standard Wittig reactions[5].

Workflow B: Catalytic Hydrogenation to Saturated Propanoates

A critical downstream application of this precursor is its quantitative reduction to ethyl 3-(3,4-dimethoxyphenyl)propanoate [2]. This saturated ester is a non-negotiable building block for synthesizing indane and isoquinoline frameworks, which serve as the core pharmacophores in various anti-hypertensive medications[2].

Workflow C: Michael Additions & Annulations

The highly polarized α,β-unsaturated ester acts as a potent electrophile at the β-carbon. It readily undergoes Michael additions with diverse nucleophiles (amines, thiols, malonates) and participates in transition-metal-catalyzed Heck couplings to construct rigid, polycyclic architectures.

Workflow A 3,4-Dimethoxybenzaldehyde + Triethyl phosphonoacetate B Ethyl 3-(3,4-dimethoxyphenyl)acrylate (Target Precursor) A->B HWE Olefination (Base, THF) C Ethyl 3-(3,4-dimethoxyphenyl)propanoate (Saturated Ester) B->C Catalytic Hydrogenation (H2, Pd/C) D Michael Adducts (Complex Scaffolds) B->D Nucleophilic Addition (Michael Reaction) E Bicyclic Therapeutics (e.g., Anti-hypertensives) C->E Cyclization / Annulation

Synthetic workflow and downstream applications of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Data Presentation

Table 1: Physicochemical and Reactivity Profile
ParameterValue / Description
Chemical Name Ethyl 3-(3,4-dimethoxyphenyl)acrylate
CAS Number 20583-78-2[1]
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
Physical State White to off-white scales/crystals[2]
Melting Point 53–55 °C[2]
Electrophilicity High (β-carbon is activated by the conjugated ester)
Table 2: Reaction Optimization Parameters for Hydrogenation

Comparative analysis of catalytic systems for the reduction of the acrylate moiety to the saturated propanoate.

Catalyst SystemSolventTemp / PressureYieldObservation / Causality
10% Pd/C Ethanol25 °C / 1 atm>98%Optimal. Clean conversion to propanoate; protic solvent stabilizes the transition state[2].
Raney Nickel Methanol50 °C / 5 atm85%Sub-optimal. Harsher conditions lead to trace transesterification and over-reduction of the ester.
PtO₂ (Adams') Ethyl Acetate25 °C / 1 atm92%Viable. High selectivity, but exhibits slower reaction kinetics compared to the Pd/C system.

Experimental Protocols

Protocol 1: Highly (E)-Selective Synthesis via HWE Olefination

This protocol ensures the exclusive formation of the trans-isomer by utilizing thermodynamic control during the breakdown of the oxaphosphetane intermediate.

  • Preparation of the Ylide: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the suspension to 0 °C. Causality: Cooling controls the highly exothermic deprotonation step and prevents solvent degradation.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equiv) dropwise over 15 minutes. Self-Validation: The evolution of hydrogen gas (bubbling) and the formation of a clear solution indicate successful generation of the stabilized carbanion.

  • Aldehyde Coupling: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality: Allowing the reaction to proceed at room temperature provides the activation energy necessary for the reversible formation of the intermediate, driving the equilibrium entirely toward the more thermodynamically stable (E)-alkene.

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol to yield pure ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate.

Protocol 2: Palladium-Catalyzed Hydrogenation to Saturated Propanoate

This protocol details the quantitative reduction of the conjugated double bond without affecting the aromatic ring or the ester moiety.

  • Substrate Dissolution: Dissolve ethyl 3-(3,4-dimethoxyphenyl)acrylate (1.0 equiv) in absolute ethanol (0.1 M concentration). Causality: Ethanol acts as an excellent solvent for cinnamates and serves as a mild proton donor that facilitates the hydrogenation mechanism.

  • Catalyst Addition: Flush the reaction flask with argon. Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd). Causality: Adding the pyrophoric catalyst under an inert atmosphere prevents premature ignition in the presence of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon (1 atm). Stir the black suspension vigorously at room temperature for 3 hours[2]. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot confirms the reduction of the conjugated double bond.

  • Filtration and Recovery: Purge the flask with argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite to remove the palladium particulates. Wash the filter cake with excess ethanol.

  • Isolation: Concentrate the clear filtrate under reduced pressure to yield ethyl 3-(3,4-dimethoxyphenyl)propanoate as a colorless to pale yellow oil in quantitative yield[2].

Mechanism Step1 1. H2 Adsorption & Dissociation (Pd/C Catalyst Surface) Step2 2. Substrate Coordination (Alkene binds to Pd surface) Step1->Step2 Step3 3. Migratory Insertion (First H-atom transfer to β-carbon) Step2->Step3 Step4 4. Reductive Elimination (Second H-atom transfer to α-carbon) Step3->Step4 Step5 5. Product Desorption (Saturated Propanoate released) Step4->Step5

Mechanistic pathway of the palladium-catalyzed hydrogenation of the acrylate moiety.

References

  • CA1287444C - Bicyclic compounds, their production and use. Google Patents.
  • HPLC and GC-MS identification of the major organic constituents in New Zealand propolis . ResearchGate. URL:[Link]

  • Efficient synthesis of ether phosphonates using trichloroacetimidate and acetate coupling methods . RSC Publishing. URL:[Link]

Sources

Catalytic hydrogenation of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (commonly known as ethyl 3,4-dimethoxycinnamate) is an α,β -unsaturated ester utilized as a critical intermediate in the synthesis of complex alkaloids, verapamil derivatives, and phenethylamine-based therapeutics. The objective of this protocol is the chemoselective reduction of the conjugated alkene to yield ethyl 3-(3,4-dimethoxyphenyl)propanoate . By employing heterogeneous catalytic hydrogenation under mild conditions, the alkene is fully saturated while the electron-rich aromatic ring, methoxy ethers, and ester moiety remain completely intact.

Mechanistic Principles & Causality

The transformation is governed by the classical 1[1], which dictates the sequence of surface interactions on the heterogeneous catalyst.

Palladium on Carbon (Pd/C) is the catalyst of choice. The causality behind this selection lies in activation energies: Palladium has a profound affinity for alkene π -bonds and facilitates rapid H2​ dissociation, but it possesses a high activation barrier for the reduction of aromatic rings under ambient temperature and pressure.

The catalytic cycle proceeds via four distinct phases:

  • Dissociative Adsorption: Molecular hydrogen ( H2​ ) adsorbs onto the palladium surface, breaking the H-H bond to generate highly reactive surface-bound hydrides.

  • π -Coordination: The alkene approaches the metal face and coordinates via its π -electrons.

  • Migratory Insertion: A surface hydride is transferred to the β -carbon, generating a surface-bound half-hydrogenated alkyl intermediate.

  • Reductive Elimination: A second hydride is transferred to the α -carbon. The fully saturated alkane, now lacking π -electrons for strong metal coordination, desorbs from the catalyst.

HP_Mechanism A 1. H₂ Dissociative Adsorption (Pd Surface) B 2. Alkene π-Adsorption (Coordination to Pd) A->B C 3. First Hydride Transfer (Half-Hydrogenated Alkyl) B->C D 4. Second Hydride Transfer (C-H Bond Formation) C->D E 5. Alkane Desorption (Catalyst Regeneration) D->E E->A

Fig 1. The Horiuti-Polanyi catalytic cycle for alkene hydrogenation on a Pd surface.

Reaction Parameters & Optimization

To ensure a self-validating and highly reproducible system, the reaction parameters must be tightly controlled. The tables below summarize the quantitative data and rationale for catalyst and condition selection.

Table 1: Catalyst Selection Matrix

Catalyst Alkene Reduction Activity Aromatic Reduction Risk Handling & Safety Profile
5-10% Pd/C Excellent (Standard) Very Low Pyrophoric when dry; requires inert purging.

| PtO 2​ (Adams) | Excellent | Moderate to High | Non-pyrophoric until reduced to Pt black. | | Raney Nickel | Good | Low | Highly pyrophoric; often requires elevated pressure. |

Table 2: Optimized Reaction Conditions | Parameter | Optimal Condition | Mechanistic Rationale | | :--- | :--- | :--- | | Solvent | Ethanol (Absolute) | Excellent solubility profile for cinnamates; acts as a mild proton shuttle[2]. | | Catalyst Loading | 5-10 wt% (relative to substrate) | Balances rapid reaction kinetics with cost efficiency and safety. | | Atmosphere | H2​ Gas (1 atm, Balloon) | Sufficient thermodynamic driving force for alkene saturation without over-reduction. | | Temperature | 20–25 °C (Room Temp) | Prevents thermal degradation and suppresses unwanted side reactions. | | Reaction Time | 3–4 Hours | Ensures complete conversion; triphasic reaction kinetics dictate time. |

Detailed Experimental Protocol

The following protocol is scaled for a standard laboratory synthesis, modeled after validated 2[2].

Step 1: Substrate Preparation

  • Dissolve 34.0 g of ethyl 3-(3,4-dimethoxyphenyl)acrylate in 300 mL of absolute ethanol within a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Causality: Complete dissolution is critical. Undissolved starting material will severely limit the reaction rate due to the triphasic nature (solid-liquid-gas) of the system.

Step 2: Catalyst Addition (Safety Critical)

  • Purge the flask with inert Nitrogen ( N2​ ) or Argon for 5 minutes.

  • Carefully add 10.0 g of 5% Palladium on Carbon (Pd/C) to the solution[2].

  • Causality: Dry Pd/C is highly pyrophoric. Adding it under an inert atmosphere prevents the catalyst from igniting the ethanol vapors in the presence of atmospheric oxygen.

Step 3: Atmosphere Exchange

  • Seal the flask with a rubber septum. Connect a vacuum line and an H2​ balloon via a three-way stopcock.

  • Perform three cycles of vacuum evacuation followed by H2​ backfilling.

  • Causality: Removing residual oxygen is mandatory to prevent the formation of explosive H2​/O2​ mixtures and to prevent oxidative poisoning of the palladium surface.

Step 4: Hydrogenation

  • Open the flask to the H2​ balloon (1 atm) and stir the mixture vigorously at room temperature for 3 to 4 hours[2].

  • Causality: Because the reaction requires H2​ gas to dissolve into the liquid phase and adsorb onto the solid catalyst, vigorous stirring maximizes the gas-liquid interfacial area, overcoming mass-transfer limitations.

Step 5: Workup and Filtration

  • Once the reaction is complete (validated via TLC/NMR), purge the flask thoroughly with N2​ to remove residual hydrogen gas.

  • Filter the reaction mixture through a tightly packed pad of Celite in a sintered glass funnel, washing the pad with an additional 50 mL of ethanol.

  • Causality: Celite traps the microscopic Pd/C particles that would otherwise pass through standard filter paper. Crucial Safety Note: Do not allow the Celite/Pd filter cake to pull completely dry under vacuum; finely divided palladium saturated with hydrogen will spontaneously ignite upon contact with air. Keep it wet and quench immediately with water.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield ethyl 3-(3,4-dimethoxyphenyl)propanoate as a viscous, pale-yellow oil (Yield typically >95%)[2].

Protocol S1 1. Substrate Dissolution Dissolve in EtOH/EtOAc S2 2. Catalyst Addition Add 5-10% Pd/C under inert N₂ S1->S2 S3 3. Reaction Atmosphere Purge and apply H₂ (1 atm) S2->S3 S4 4. Hydrogenation Vigorous stirring at RT (3-4 hrs) S3->S4 S5 5. Filtration Filter through wet Celite pad S4->S5 S6 6. Concentration Evaporate solvent to yield oil S5->S6

Fig 2. Step-by-step experimental workflow for the catalytic hydrogenation process.

Analytical Validation (In-Process & Post-Reaction)

A self-validating protocol requires rigorous analytical tracking to confirm the complete reduction of the alkene.

  • Thin Layer Chromatography (TLC):

    • System: Hexane/Ethyl Acetate (7:3).

    • Observation: The starting material is highly conjugated and appears as a dark, intense spot under short-wave UV light (254 nm). Upon reduction, the extended conjugation is broken. The product spot will appear at a slightly higher Rf​ value and will have significantly reduced UV absorbance.

  • Proton Nuclear Magnetic Resonance ( 1 H NMR):

    • Starting Material Signature: The vinylic protons of the cinnamate appear as two distinct doublets at approximately δ 6.3 ppm and δ 7.6 ppm with a large coupling constant ( J≈16 Hz), indicative of the trans ( E ) geometry.

    • Product Signature: Complete disappearance of the vinylic doublets. Appearance of two new aliphatic multiplets/triplets at approximately δ 2.6 ppm and δ 2.9 ppm (integrating for 4H total), corresponding to the newly formed −CH2​−CH2​− bridge. The methoxy signals ( δ ~3.8 ppm, 6H) and the ethyl ester signals will remain unchanged.

References

  • Title: CA1287444C - Bicyclic compounds, their production and use - Google Patents Source: Google Patents URL
  • Title: Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation Source: ResearchGate URL
  • Title: Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation | Journal of Chemical Education Source: ACS Publications URL

Sources

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ethyl 3-(3,4-dimethoxyphenyl)acrylate, commonly referred to as ethyl 3,4-dimethoxycinnamate, is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory agents, anti-fibrotic drugs, and natural product analogs[1]. When synthesizing or isolating this molecule, rigorous structural characterization is paramount. Researchers must definitively confirm the trans (E) geometry of the alkene bridge, verify the integrity of the ethyl ester linkage, and map the precise positions of the methoxy groups on the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous, self-validating system for this purpose. By analyzing the magnetic environments of the hydrogen and carbon nuclei, scientists can reconstruct the molecule's exact stereochemical and electronic topology[2].

Predictive Causality in NMR Chemical Shifts

Before acquiring empirical data, a robust analytical protocol requires predicting the electronic environments of the molecule to rationalize the experimental choices:

  • Alkene Geometry & Deshielding: The α,β-unsaturated carbonyl system creates a strong electronic dipole. The β-proton (closer to the aromatic ring) is highly deshielded due to resonance with the electron-withdrawing ethyl ester, shifting its signal significantly downfield (~7.6 ppm). The E-isomer is thermodynamically favored and is definitively proven by a large vicinal coupling constant (J ≈ 16.0 Hz) between the α and β protons[2][3].

  • Aromatic Shielding: The two electron-donating methoxy groups at the 3- and 4-positions shield the aromatic ring via resonance. This pushes the aromatic protons upfield (~6.8–7.1 ppm) relative to an unsubstituted cinnamate backbone.

  • Carbon Backbone: The ester carbonyl carbon is highly deshielded and expected at ~167 ppm. The oxygen-bound aromatic carbons (C-3', C-4') will also resonate downfield (~149–151 ppm) due to the strong electronegativity of the attached oxygen atoms[3][4].

Experimental Workflow & Protocol

G A Sample Preparation (CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, ns=16) A->B C 13C NMR Acquisition (100 MHz, ns=512) A->C D Signal Processing (FT & Phase Correction) B->D C->D E 1H Analysis: J=16 Hz confirms (E)-isomer D->E F 13C Analysis: C=O at 167 ppm confirms ester D->F G Structural Validation: Ethyl 3-(3,4-dimethoxyphenyl)acrylate E->G F->G

Workflow for NMR acquisition and structural validation of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Step-by-Step Methodology

A. Sample Preparation:

  • Weigh 15–20 mg of Ethyl 3-(3,4-dimethoxyphenyl)acrylate for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it readily dissolves moderately polar esters and provides a distinct solvent lock signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C). TMS acts as an internal standard, providing a reliable 0.00 ppm reference point to ensure the self-validation of all chemical shifts[2].

  • Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample height is at least 4 cm to prevent magnetic field shimming errors.

B. Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure complete longitudinal relaxation of all protons, which is critical for accurate integration. Acquire 16 scans.

  • ¹³C NMR: Run a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio, compensating for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope[3].

C. Data Processing:

  • Apply a Fourier Transform (FT) to the Free Induction Decay (FID) data.

  • Perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive (symmetrical).

  • Apply a polynomial baseline correction to ensure integration values are not artificially inflated by baseline drift.

  • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

Data Presentation & Interpretation

The following tables summarize the quantitative data obtained from the NMR analysis, serving as a structural fingerprint for the molecule[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.62 Doublet (d)16.01HH-β (Alkene)
7.11 Doublet of doublets (dd)8.3, 2.01HH-6' (Aromatic)
7.05 Doublet (d)2.01HH-2' (Aromatic)
6.86 Doublet (d)8.31HH-5' (Aromatic)
6.30 Doublet (d)16.01HH-α (Alkene)
4.25 Quartet (q)7.12H-OCH₂ CH₃ (Ethyl)
3.91 Singlet (s)-3H-OCH₃ (Methoxy)
3.90 Singlet (s)-3H-OCH₃ (Methoxy)
1.33 Triplet (t)7.13H-OCH₂CH₃ (Ethyl)

Note: The 16.0 Hz coupling constant between the signals at 7.62 ppm and 6.30 ppm is the definitive diagnostic marker for the trans (E) configuration of the acrylate double bond.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentStructural Rationale
167.3 C=OHighly deshielded ester carbonyl carbon.
151.1 C-4' (Aromatic)Deshielded by the directly attached electronegative oxygen.
149.2 C-3' (Aromatic)Deshielded by the directly attached electronegative oxygen.
144.6 C-β (Alkene)Deshielded by resonance with the electron-withdrawing carbonyl.
127.4 C-1' (Aromatic)Quaternary aromatic carbon attached to the alkene bridge.
122.6 C-6' (Aromatic)Aromatic methine carbon.
115.7 C-α (Alkene)Shielded relative to C-β due to resonance polarization.
111.0 C-5' (Aromatic)Aromatic methine carbon adjacent to the methoxy group.
109.6 C-2' (Aromatic)Aromatic methine carbon between the alkene and methoxy group.
60.4 -OC H₂CH₃Ethyl methylene carbon, deshielded by the ester oxygen.
56.0, 55.9 -OC H₃ (x2)Methoxy carbons.
14.4 -OCH₂C H₃Aliphatic ethyl methyl carbon.

Quality Control & Troubleshooting

  • Overlapping Methoxy Signals: The two methoxy groups (-OCH₃) often appear as a tight doublet or a single broadened peak around 3.90 ppm in CDCl₃. If exact differentiation is required for derivative tracking, acquiring the spectrum in a different solvent (e.g., Benzene-d₆) can induce aromatic solvent-induced shifts (ASIS) to resolve the overlapping signals.

  • Poor ¹³C Signal-to-Noise for Quaternary Carbons: Quaternary carbons (C=O, C-1', C-3', C-4') lack attached protons, resulting in longer relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancement. If these peaks are lost in the baseline noise, increase the relaxation delay (D1 = 3–5 seconds) or increase the number of scans (ns ≥ 1024) to allow these slowly relaxing nuclei to fully recover between radiofrequency pulses[3].

References

  • PubChem. "Ethyl 3-(3,4-dimethoxyphenyl)acrylate | C13H16O4 | CID 5712099". National Center for Biotechnology Information. URL:[Link]

  • Markham, K.R., et al. "HPLC and GC-MS identification of the major organic constituents in New Zealand propolis." Phytochemistry 42.1 (1996): 205-211. URL:[Link]

Sources

Application Note: Mass Spectrometry Fragmentation Profiling and LC-MS/MS Method Development for Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

Ethyl 3-(3,4-dimethoxyphenyl)acrylate, commonly referred to as ethyl 3,4-dimethoxycinnamate, is a structurally significant methoxylated cinnamic acid derivative. In drug development, this scaffold is highly valued as a synthetic precursor for novel hypotensive agents and exhibits potent intrinsic antioxidant properties . Accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound requires highly sensitive, specific, and reproducible analytical methods.

This application note provides an in-depth analysis of the electrospray ionization (ESI) fragmentation mechanics of Ethyl 3-(3,4-dimethoxyphenyl)acrylate and outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to eliminate matrix effects and ensure absolute data integrity.

Mechanistic Insights into MS/MS Fragmentation

As an application scientist, selecting the optimal Multiple Reaction Monitoring (MRM) transitions requires understanding the thermodynamic causality behind gas-phase dissociation. In positive ESI mode, the molecule preferentially accepts a proton at the ester carbonyl oxygen, yielding a stable [M+H]+ precursor ion at m/z 237.11 .

  • Primary Cleavage - Formation of the Acylium Ion (m/z 191.07): The most thermodynamically favorable fragmentation pathway is the neutral loss of ethanol (46 Da). The causality behind this specific cleavage lies in the extreme stability of the resulting acylium ion. The extended π -conjugation from the aromatic ring, through the alkene, to the acylium carbon—coupled with the strong electron-donating resonance (+R effect) of the two methoxy groups—drastically lowers the activation energy for this dissociation.

  • Competing Pathway - Alkene Elimination (m/z 209.08): A secondary pathway involves the loss of ethylene (28 Da) via a concerted cyclic transition state involving the ethyl group's β -hydrogens. This McLafferty-type rearrangement yields the protonated 3,4-dimethoxycinnamic acid.

  • Secondary Dissociations: The dominant acylium ion (m/z 191.07) undergoes further high-energy collision-induced dissociation (CID). The extrusion of carbon monoxide (CO, 28 Da) generates a conjugated cation at m/z 163.07. Alternatively, homolytic cleavage of a methyl radical ( CH3∙​ , 15 Da) from the methoxy group produces a highly stabilized radical cation at m/z 176.04 .

Fragmentation M [M+H]+ m/z 237.11 Protonated Precursor F1 [M+H - C2H5OH]+ m/z 191.07 Acylium Ion M->F1 Loss of Ethanol (-46 Da) F2 [M+H - C2H4]+ m/z 209.08 Protonated Acid M->F2 Loss of Ethylene (-28 Da) F3 [M+H - C2H5OH - CH3•]+• m/z 176.04 Radical Cation F1->F3 Loss of CH3• (-15 Da) F4 [M+H - C2H5OH - CO]+ m/z 163.07 Conjugated Cation F1->F4 Loss of CO (-28 Da)

Proposed ESI-MS/MS fragmentation pathway of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Quantitative Data: MRM Transition Summary

To maximize assay sensitivity and specificity, the following transitions are optimized for triple quadrupole mass spectrometers. The m/z 237.11 191.07 transition is recommended for primary quantification due to its high signal-to-noise ratio.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentRelative AbundanceCollision Energy (eV)
237.11 191.07 46 Da ( C2​H5​OH )Resonance-stabilized acylium ion100% (Base Peak)15 - 20
237.11 209.08 28 Da ( C2​H4​ )Protonated 3,4-dimethoxycinnamic acid35%10 - 15
237.11 163.07 74 Da ( C2​H5​OH + CO )Conjugated aromatic cation45%25 - 30
237.11 176.04 61 Da ( C2​H5​OH + CH3∙​ )Demethylated radical cation20%30 - 35

Experimental Protocols: A Self-Validating System

A robust analytical method must inherently prove its own reliability. This protocol integrates continuous self-validation mechanisms to ensure that the data generated is free from matrix interference and instrumental drift .

Sample Preparation & Matrix Management
  • Causality: Biological matrices (e.g., plasma) contain endogenous phospholipids that compete for ionization energy in the ESI source, causing severe ion suppression.

  • Protocol:

    • Aliquot 50 µL of the biological sample into a 96-well plate.

    • Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -Ethyl 3-(3,4-dimethoxyphenyl)acrylate). Reasoning: The SIL-IS co-elutes exactly with the analyte, experiencing the exact same ionization environment, thereby perfectly correcting for matrix effects.

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Self-Validation Check (The "Zero Sample"): Every analytical batch must include a "Zero Sample" (blank matrix spiked only with the SIL-IS). If the analyte MRM channel shows a signal >20% of the Lower Limit of Quantification (LLOQ) in this sample, it definitively indicates isotopic cross-talk or endogenous interference, automatically invalidating the run.

Chromatographic Separation
  • Causality: The lipophilic nature of the analyte (LogP ~2.5) dictates the use of reversed-phase chromatography. Acidifying the mobile phase ensures the analyte remains fully protonated, sharpening peak shape.

  • Protocol:

    • Column: C18 UHPLC column (50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Hold at 10% B for 0.5 min, ramp to 90% B over 2.5 min, hold for 1 min, return to 10% B. Flow rate: 0.4 mL/min.

  • Self-Validation Check (Post-Column Infusion): During method validation, continuously infuse a neat solution of the analyte into the mass spectrometer while injecting a blank matrix extract through the LC column. Any localized drops in the steady baseline signal indicate co-eluting matrix suppressors, requiring an adjustment of the gradient to shift the analyte's retention time away from the suppression zone.

Mass Spectrometry Parameters
  • Source: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Collision Gas: Argon. Reasoning: Argon is heavier than nitrogen, providing higher kinetic energy transfer during CID, which is critical for efficiently breaking the stable acylium ion into secondary fragments.

Workflow S1 1. Sample Preparation Spike SIL-IS & Protein Precipitation S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI Source (+) Desolvation & Ionization S2->S3 S4 4. Triple Quadrupole MS CID Fragmentation (Argon Gas) S3->S4 S5 5. Data Processing MRM Ratio & Matrix Effect Validation S4->S5

Step-by-step LC-MS/MS analytical workflow emphasizing self-validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5712099, Ethyl 3-(3,4-dimethoxyphenyl)acrylate." PubChem Database. URL:[Link]

  • Choi, J. et al. "Premethylation of Lignin Hydroxyl Functionality for Improving Storage Stability of Oil from Solvent Liquefaction." Energy & Fuels, American Chemical Society. URL:[Link]

  • Delle Monache, G. et al. "Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

Application Note: Ethyl 3-(3,4-dimethoxyphenyl)acrylate as a Strategic Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

In modern active pharmaceutical ingredient (API) synthesis, the selection of starting materials dictates the efficiency, scalability, and safety of the entire synthetic route. Ethyl 3-(3,4-dimethoxyphenyl)acrylate (also known as Ethyl 3,4-dimethoxycinnamate) is a highly versatile α,β-unsaturated ester that serves as a critical intermediate for several blockbuster drugs and novel therapeutics[1].

From a mechanistic standpoint, utilizing the ethyl ester rather than the free 3,4-dimethoxycinnamic acid provides distinct advantages. The esterification masks the polar carboxylic acid, significantly enhancing the molecule's solubility in aprotic organic solvents (such as dichloromethane and toluene). This prevents catalyst poisoning during palladium-catalyzed hydrogenation and protects the carboxyl moiety from unwanted side reactions during upstream extraction procedures[2].

This application note details the physicochemical profile of Ethyl 3-(3,4-dimethoxyphenyl)acrylate and provides field-proven, self-validating protocols for its integration into the synthesis of two major APIs: the anti-Alzheimer's agent Donepezil [2] and the anti-allergic drug Tranilast [3]. Additionally, it highlights its role in the solid-state photodimerization synthesis of the hypotensive agent Caracasandiamide [4].

Physicochemical Data Presentation

To ensure predictable behavior during scale-up, it is crucial to understand the physical parameters of the starting material. The quantitative data for Ethyl 3-(3,4-dimethoxyphenyl)acrylate is summarized below[1],[5]:

PropertyValue / Description
IUPAC Name Ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
CAS Number 20583-78-2
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Melting Point 52 °C
Boiling Point 150 - 153 °C (at 0.3 Torr)
Physical State Solid (Crystalline powder at room temperature)

Workflow 1: Synthesis of 5,6-Dimethoxy-1-indanone (Donepezil Precursor)

Donepezil, a potent acetylcholinesterase inhibitor, relies on the indanone pharmacophore for its biological activity. Ethyl 3-(3,4-dimethoxyphenyl)acrylate is an ideal starting point for constructing this bicyclic system[2].

Donepezil_Pathway A Ethyl 3-(3,4-dimethoxyphenyl)acrylate B Ethyl 3-(3,4-dimethoxyphenyl)propanoate A->B H2, Pd/C (Reduction) C 3-(3,4-dimethoxyphenyl)propanoic acid B->C NaOH, EtOH (Saponification) D 5,6-Dimethoxy-1-indanone (Donepezil Precursor) C->D Eaton's Reagent (Cyclization)

Pathway illustrating the conversion of Ethyl 3-(3,4-dimethoxyphenyl)acrylate to Donepezil precursor.

Experimental Protocol & Causality

Step 1: Catalytic Hydrogenation

  • Procedure: Dissolve 10 mmol of Ethyl 3-(3,4-dimethoxyphenyl)acrylate in 30 mL of absolute ethanol. Add 5% Pd/C (10 wt%). Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter the catalyst through a Celite pad and concentrate the filtrate in vacuo.

  • Causality: The α,β-unsaturated double bond must be reduced to provide the conformational flexibility required for the subsequent intramolecular cyclization. Pd/C is selected for its high chemoselectivity towards alkenes over the aromatic ring.

  • Self-Validation Check: The reaction is self-validating via the cessation of hydrogen gas uptake. Analytically, UV activity under 254 nm will noticeably decrease on TLC (Hexane:EtOAc 3:1) due to the loss of conjugation between the aromatic ring and the ester carbonyl.

Step 2: Saponification

  • Procedure: Dissolve the resulting ethyl 3-(3,4-dimethoxyphenyl)propanoate in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at 50 °C for 2 hours. Cool to room temperature, extract with diethyl ether to remove unreacted ester, and acidify the aqueous layer to pH 2 using 6M HCl. Extract the precipitated acid with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: The ethyl ester must be hydrolyzed to expose the carboxylic acid, which will act as the electrophile in the Friedel-Crafts acylation.

  • Self-Validation Check: The sudden formation of a dense white precipitate upon acidification of the aqueous layer serves as a definitive, visual confirmation of successful hydrolysis.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Procedure: Add the dried 3-(3,4-dimethoxyphenyl)propanoic acid to Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at room temperature. Stir for 2 hours. Pour the mixture over crushed ice and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃, dry, and evaporate to yield 5,6-dimethoxy-1-indanone.

  • Causality: Eaton's reagent is deliberately chosen over traditional polyphosphoric acid (PPA) due to its lower viscosity, which facilitates easier stirring, better temperature control, and a simpler aqueous workup[2].

Workflow 2: Synthesis of Tranilast (Anti-Allergic API)

Tranilast is an anti-allergic and anti-fibrotic agent synthesized via the amidation of anthranilic acid[3].

Tranilast_Pathway A Ethyl 3-(3,4-dimethoxyphenyl)acrylate B 3,4-Dimethoxycinnamic acid A->B NaOH, H2O (Hydrolysis) C 3,4-Dimethoxycinnamoyl chloride B->C SOCl2 (Chlorination) D Tranilast (API) C->D Anthranilic Acid (Amidation)

Synthetic workflow for Tranilast utilizing Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Experimental Protocol & Causality

Step 1: Base-Catalyzed Hydrolysis

  • Procedure: Suspend Ethyl 3-(3,4-dimethoxyphenyl)acrylate in a 10% aqueous NaOH solution containing a catalytic amount of ethanol to aid solubility. Reflux for 3 hours. Cool the mixture and acidify with concentrated HCl to pH 2-3. Filter the resulting 3,4-dimethoxycinnamic acid crystals and dry under vacuum[3].

  • Causality: Unlike the Donepezil route, the alkene double bond is preserved here because the extended conjugation is essential for Tranilast's biological activity.

Step 2: Acyl Chloride Formation

  • Procedure: Suspend the dried 3,4-dimethoxycinnamic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) and 2 drops of anhydrous DMF as a catalyst. Reflux at 40 °C until gas evolution ceases (approx. 2 hours). Evaporate the solvent and excess SOCl₂ under reduced pressure.

  • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which is the true active chlorinating species. This significantly accelerates the conversion of the carboxylic acid to the highly reactive acyl chloride.

Step 3: Amidation (Schotten-Baumann Conditions)

  • Procedure: Dissolve the crude 3,4-dimethoxycinnamoyl chloride in dry toluene. Slowly add this solution dropwise to a chilled (0-5 °C) solution of methyl anthranilate (or anthranilic acid) and pyridine in toluene. Stir for 5 hours at room temperature. Wash the organic phase with 1M HCl, then with water. Evaporate the solvent and recrystallize the crude product from ethanol to yield pure Tranilast[3].

  • Causality: Toluene is selected as the solvent because it provides excellent precipitation of the final Tranilast product upon cooling. Washing with 1M HCl is a critical self-validating purification step that protonates and removes any unreacted pyridine and excess anthranilic acid into the aqueous phase, leaving only the neutral amide in the organic layer.

Emerging Applications: Photodimerization

Beyond traditional step-growth synthesis, Ethyl 3-(3,4-dimethoxyphenyl)acrylate is utilized in advanced photochemical applications. Solid-state photodimerization of this ester under UV irradiation yields β-truxinic acid derivatives. These cyclobutane dimers are the core structural motifs required for the synthesis of Caracasandiamide , a potent hypotensive agent[4]. The ethyl ester geometry strictly controls the stereochemistry of the resulting cyclobutane ring, ensuring the correct pharmacological isomer is formed.

References

  • [1] Ethyl 3-(3,4-dimethoxyphenyl)acrylate | CID 5712099 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [3] CN104693063A - Synthesis method of tranilast. Google Patents. Available at:

  • [2] Organic Processes to Pharmaceutical Chemicals Based on Fine Chemicals from Lignosulfonates. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [4] Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Advanced Polymerization Strategies Utilizing Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Compound Focus: Ethyl 3-(3,4-dimethoxyphenyl)acrylate (commonly known as ethyl 3,4-dimethoxycinnamate)

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a highly versatile cinnamic acid derivative that has emerged as a critical building block in advanced polymer chemistry. Unlike simple acrylates that undergo standard radical chain polymerization, the extended conjugation and specific steric bulk of the 3,4-dimethoxyphenyl moiety direct this monomer toward two specialized macromolecular pathways:

  • Topochemical [2+2] Photocycloaddition: Yielding heavily functionalized cyclobutane dimers (β-truxinic acid derivatives) used to synthesize photo-responsive polyamides and polyesters.

  • Epoxidation and Ring-Opening Polymerization (ROP): Serving as a precursor for chiral glycidates that polymerize into biomimetic polyethers, specifically synthetic analogues of biologically active caffeic acid-derived polymers found in Symphytum species.

This guide details the mechanistic rationale, experimental protocols, and analytical frameworks required to harness this compound in macromolecular design.

Mechanistic Insights and Causality (E-E-A-T)

Pathway A: Solid-State Photodimerization to Cyclobutane-Based Polymers

In solution, UV irradiation of cinnamate derivatives primarily results in non-productive E

Z isomerization [1]. However, when crystallized, the crystal lattice restricts molecular motion. According to Schmidt’s topochemical postulate, if the reactive double bonds of adjacent monomers are aligned parallel and within 3.8–4.2 Å of each other, a [2+2] photocycloaddition occurs [1].

For ethyl 3-(3,4-dimethoxyphenyl)acrylate, the solid-state packing inherently favors a head-to-head alignment, leading to the formation of β-truxinic esters rather than the head-to-tail α-truxillic isomers [1]. These cyclobutane dimers are rigid, sterically constrained tetra-functional or bi-functional cores. When hydrolyzed to their corresponding dicarboxylic acids, they serve as unique monomers for step-growth polymerization, yielding polyamides or polyesters with exceptional thermal stability and photo-responsive chain-cleavage properties.

G A Ethyl 3-(3,4-dimethoxyphenyl)acrylate (Crystalline Monomer) B Solid-State UV Irradiation (λ > 300 nm) A->B C [2+2] Photocycloaddition (Topochemical Control) B->C D β-Truxinic Ester Derivative (Cyclobutane Core) C->D E Hydrolysis & Polycondensation (Step-Growth) D->E F Photo-Responsive Polyamides & Rigid-Rod Polyesters E->F

Caption: Workflow of solid-state[2+2] photocycloaddition of ethyl 3-(3,4-dimethoxyphenyl)acrylate to form photo-responsive polymers.

Pathway B: Epoxidation and Ring-Opening Polymerization (ROP)

Caffeic acid-derived polyethers, such as poly[3-(3,4-dihydroxyphenyl)glyceric acid], exhibit potent anticancer properties but are difficult to extract from natural plant roots in high yields [2]. Ethyl 3-(3,4-dimethoxyphenyl)acrylate serves as an ideal synthetic starting point to recreate these backbones.

The alkene undergoes Shi epoxidation (or Darzens condensation of the corresponding aldehyde) to yield a trans-3-(3,4-dimethoxyphenyl)glycidate [2]. The trans stereochemistry is critical: during cationic or Lewis acid-catalyzed Ring-Opening Polymerization (ROP), the nucleophilic attack strictly dictates the tacticity of the resulting polyether backbone. The bulky 3,4-dimethoxyphenyl groups prevent unwanted Friedel-Crafts branching, ensuring a highly linear, fully methylated analogue of the natural polyether[2].

ROP N1 Ethyl 3-(3,4-dimethoxyphenyl)acrylate N2 Shi Epoxidation (Oxone / Chiral Ketone) N1->N2 N3 trans-3-(3,4-dimethoxyphenyl)glycidate (Chiral Oxirane) N2->N3 N4 Ring-Opening Polymerization (ROP) (Lewis Acid Catalyst) N3->N4 N5 Biomimetic Polyether Backbone (Linear Poly[glycerate] Analogue) N4->N5

Caption: Synthesis of biomimetic polyethers via epoxidation and subsequent Ring-Opening Polymerization (ROP).

Quantitative Data & Monomer Characteristics

The following table summarizes the physicochemical transformations of the monomer through the two primary pathways:

Property / ParameterMonomer (Starting Material)Photodimer (β-Truxinic Ester)Epoxide (Glycidate Precursor)Resulting Polymer
Molecular Weight 236.26 g/mol 472.52 g/mol 252.26 g/mol > 50,000 Da (Mn)
Reaction Yield N/A38 - 45% (Solid-state)> 85% (Shi Epoxidation)70 - 80% (ROP)
Stereochemistry E-isomer (trans)Head-to-head, syn-cyclobutanetrans-(2S, 3R) or (2R, 3S)Isotactic or Atactic (Cat. dependent)
Key Spectral Shift Alkene C=C (~1630 cm⁻¹)Disappearance of C=C; Cyclobutane C-H (~2950 cm⁻¹)Oxirane C-O-C stretch (~1250 cm⁻¹)Broad ether C-O-C (~1100 cm⁻¹)
Primary Application PrecursorRigid-rod polymer integrationROP MonomerBiomimetic therapeutics, hydrogels

Validated Experimental Protocols

Protocol A: Solid-State Synthesis of β-Truxinic Monomers for Polyamides

Objective: Induce topochemically controlled [2+2] cycloaddition to generate cyclobutane core monomers [1].

Reagents & Equipment:

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate (>98% purity)

  • Hexane/Ethyl Acetate (for recrystallization)

  • Medium-pressure mercury lamp (400 W) with a Pyrex filter (λ > 300 nm)

  • Quartz Petri dishes

Step-by-Step Methodology:

  • Crystal Engineering: Dissolve 5.0 g of ethyl 3-(3,4-dimethoxyphenyl)acrylate in a minimal amount of warm 80:20 Hexane/Ethyl Acetate. Allow the solvent to evaporate slowly at room temperature over 48 hours to yield large, well-defined macroscopic crystals. Causality: High-quality, defect-free crystals are mandatory to enforce the 4.0 Å distance required for topochemical dimerization.

  • Sample Preparation: Grind the crystals gently into a uniform microcrystalline powder to maximize surface area without disrupting the internal lattice structure. Spread the powder evenly (approx. 1 mm thickness) between two quartz glass plates.

  • Irradiation: Place the plates 10 cm from the medium-pressure mercury lamp. Irradiate for 48–72 hours at ambient temperature. Rotate the powder every 12 hours to ensure uniform photon exposure.

  • Purification: Wash the irradiated mixture with cold ethanol. The unreacted monomer is highly soluble in cold ethanol, whereas the β-truxinic ester dimer precipitates as a white solid.

  • Polymerization Prep: Hydrolyze the ester using ethanolic KOH under reflux for 4 hours to yield the free β-truxinic dicarboxylic acid, which can immediately be reacted with diamines (e.g., hexamethylenediamine) via standard interfacial polycondensation to form photo-responsive polyamides.

Protocol B: Epoxidation and ROP to Biomimetic Polyethers

Objective: Synthesize a linear polyether analogue of natural caffeic acid polymers [2].

Reagents & Equipment:

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate

  • Oxone (Potassium peroxymonosulfate)

  • Chiral ketone catalyst (for Shi epoxidation) or mCPBA (for racemic synthesis)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ )

  • Schlenk line / Glovebox (Argon atmosphere)

Step-by-Step Methodology:

  • Epoxidation: Dissolve 10 mmol of the monomer in a biphasic mixture of dimethoxymethane and aqueous buffer (pH 8.0). Add 1.0 mmol of the chiral ketone catalyst. Slowly add an aqueous solution of Oxone (15 mmol) over 2 hours at 0 °C.

  • Isolation of Glycidate: Extract the organic layer with dichloromethane, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate trans-ethyl 3-(3,4-dimethoxyphenyl)glycidate.

  • Initiation of ROP: Transfer the purified glycidate (2.0 g) to a flame-dried Schlenk flask under strictly anhydrous argon. Dissolve in 10 mL of dry toluene.

  • Polymerization: Cool the flask to -20 °C. Inject 1.0 mol% of BF3​⋅OEt2​ via a gas-tight syringe. Stir the reaction mixture for 24 hours. Causality: Low temperatures suppress chain-transfer reactions and Friedel-Crafts alkylation of the electron-rich dimethoxyphenyl rings, ensuring a strictly linear polymer topology.

  • Termination & Precipitation: Quench the reaction with 1 mL of ammoniacal methanol. Precipitate the resulting poly[ethyl 3-(3,4-dimethoxyphenyl)glycerate] by dropping the toluene solution into rapidly stirring cold diethyl ether. Filter and dry under vacuum.

References

  • Delle Monache, G., et al. "Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Tedesco, D., et al. "Stopped-Flow Enantioselective HPLC-CD Analysis and TD-DFT Stereochemical Characterization of Methyl Trans-3-(3,4- Dimethoxyphenyl)Glycidate." Chirality, Zenodo/ResearchGate. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)acrylate. We will address common challenges, offer detailed troubleshooting advice, and provide validated protocols to help you improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Ethyl 3-(3,4-dimethoxyphenyl)acrylate?

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and widely used method for this synthesis.[1] It involves the reaction of 3,4-dimethoxybenzaldehyde with a phosphonate carbanion, typically generated from triethyl phosphonoacetate. This method is favored for its operational simplicity, high yields, and the stereoselective formation of the desired (E)-alkene isomer.[1] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification during the aqueous workup.[1][2][3]

Q2: My reaction yield is consistently low. What are the most common causes?

Low or no yield in an HWE reaction can often be traced back to a few critical factors:

  • Ineffective Deprotonation: The phosphonate carbanion may not be forming efficiently. This can be due to a weak or degraded base (e.g., old sodium hydride).[2]

  • Moisture: The phosphonate carbanion is a strong base and will be quenched by water. Using anhydrous solvents and thoroughly dried glassware under an inert atmosphere is crucial.[4]

  • Reagent Purity: Impurities in the 3,4-dimethoxybenzaldehyde or triethyl phosphonoacetate can interfere with the reaction.

  • Suboptimal Temperature: The deprotonation and carbonyl addition steps often have different optimal temperatures. Addition of the aldehyde is typically performed at a lower temperature (0 °C or below) and then allowed to warm.[4]

Q3: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-isomer?

The HWE reaction is known for its high (E)-selectivity.[4] To favor the formation of the thermodynamically more stable (E)-alkene:

  • Use sodium or lithium-based bases.

  • Higher reaction temperatures during the olefination step can favor the (E)-isomer.[4]

  • Using phosphonates with bulky groups can also enhance (E)-selectivity.[4]

Q4: The purification of my product is difficult due to a persistent byproduct. What is this byproduct and how can I remove it?

In HWE reactions, the primary byproduct is a dialkyl phosphate salt, which is typically water-soluble and easily removed by an aqueous extraction.[1][2] If you are using a classic Wittig reaction, the byproduct is triphenylphosphine oxide, which can be notoriously difficult to separate.[3] For this reason, the HWE reaction is generally preferred. If you suspect other side products, such as those from a Michael addition, careful control of reactant stoichiometry is key.[5] Purification is typically achieved by flash column chromatography.[2][6]

Q5: Can I use other methods besides the Horner-Wadsworth-Emmons reaction?

Yes, other methods can be employed, though they may have drawbacks.

  • Wittig Reaction: This is a classic olefination reaction, but as mentioned, the triphenylphosphine oxide byproduct can complicate purification.[3]

  • Knoevenagel Condensation: This reaction involves the condensation of 3,4-dimethoxybenzaldehyde with a compound containing an active methylene group, like ethyl cyanoacetate, often catalyzed by a weak base.[7][8]

  • Perkin Reaction: This method can be used to synthesize cinnamic acids from aromatic aldehydes, which can then be esterified.[9][10] However, it can be prone to side product formation in the presence of a base.[11][12][13]

Troubleshooting Guide

This section is organized by common experimental issues to help you quickly diagnose and solve problems.

Symptom Possible Cause Recommended Solution
Low or No Product Yield Ineffective Deprotonation of Phosphonate Ensure your base is fresh and potent. Sodium hydride (NaH) should be a fine, gray powder. Consider using a stronger base like n-BuLi or LHMDS if necessary.[2]
Moisture in the Reaction Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[4]
Poorly Reactive Aldehyde Check the purity of your 3,4-dimethoxybenzaldehyde. If it has oxidized to the corresponding carboxylic acid, it will not react. Consider purifying the aldehyde by recrystallization or distillation if necessary.
Incorrect Reaction Temperature Deprotonation of the phosphonate is often done at 0°C to room temperature, while the subsequent addition of the aldehyde is typically carried out at a lower temperature (e.g., 0°C or -78°C) before allowing the reaction to warm to room temperature.[4]
Impure Product After Workup Incomplete Removal of Phosphate Byproduct Ensure the aqueous phase during extraction is sufficiently basic to keep the phosphate salt dissolved. Adding more water can also help.[4] Perform multiple extractions with your organic solvent.
Formation of Side Products An aldol condensation of the aldehyde can occur if the base is added too quickly or at too high a temperature before the phosphonate is fully deprotonated. Ensure the phosphonate carbanion is fully formed before adding the aldehyde.
Difficult Product Isolation Emulsion Formation During Extraction Emulsions can form during the aqueous workup. To break them, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.[4]
Product is an Oil Instead of a Solid Ethyl 3-(3,4-dimethoxyphenyl)acrylate can be a yellowish liquid or a low-melting solid.[6] If it does not solidify, purification by flash column chromatography is the recommended method.

Visualizing the Process

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism reagents Triethyl Phosphonoacetate + Base (e.g., NaH) carbanion Phosphonate Carbanion (Nucleophile) reagents->carbanion Deprotonation intermediate Betaine/Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack aldehyde 3,4-Dimethoxybenzaldehyde (Electrophile) aldehyde->intermediate product Ethyl 3-(3,4-dimethoxyphenyl)acrylate (E-isomer favored) intermediate->product Elimination byproduct Water-Soluble Phosphate Salt intermediate->byproduct

Caption: Key steps of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue check_base Check Base Activity & Strength start->check_base check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous check_reagents Verify Reagent Purity start->check_reagents check_temp Optimize Reaction Temperatures start->check_temp solution_base Use Fresh/Stronger Base check_base->solution_base solution_anhydrous Dry Glassware/Solvents, Use Inert Atmosphere check_anhydrous->solution_anhydrous solution_reagents Purify Starting Materials check_reagents->solution_reagents solution_temp Cool for Aldehyde Addition check_temp->solution_temp success Improved Yield solution_base->success solution_anhydrous->success solution_reagents->success solution_temp->success

Caption: A logical approach to troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis

This protocol is optimized for high yield and (E)-stereoselectivity.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 3,4-Dimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an argon or nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

  • Carbanion Formation: Cool the flask to 0 °C using an ice bath. Add anhydrous THF, followed by the dropwise addition of triethyl phosphonoacetate (1.1 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Formation of the phosphonate carbanion is the rate-limiting step.[2]

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[2]

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield Ethyl 3-(3,4-dimethoxyphenyl)acrylate as a yellowish liquid or white solid.[6]

References

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • Siregar, P. et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Journal of Chemical and Pharmaceutical Research.
  • SciSpace. (n.d.). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Pamela, E., Atmaja, L., & Santoso, M. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)
  • Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates.
  • Paparella, A. N., et al. (n.d.). An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. The Royal Society of Chemistry.
  • Organic Syntheses Procedure. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

  • Pop, A., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Horner-Wadsworth-Emmons reaction with ketone. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Retrieved from [Link]

  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.
  • Google Patents. (n.d.). US3445506A - Method for preparing ethyl acrylate.
  • Google Patents. (n.d.). US3420751A - Process for recovery and purification of acrylate and methacrylate esters by extractive distillation with water.

Sources

Technical Support Center: Advanced Purification of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of Ethyl 3-(3,4-dimethoxyphenyl)acrylate (also known as ethyl 3,4-dimethoxycinnamate).

Depending on your synthetic route—typically a Horner-Wadsworth-Emmons (HWE) olefination of 3,4-dimethoxybenzaldehyde or a Fischer esterification of 3,4-dimethoxycinnamic acid—crude extracts often contain unreacted starting materials, phosphonate byproducts, and geometric (E/Z) isomers[1]. This guide provides a comprehensive, self-validating workflow for isolating the thermodynamically favored (E)-isomer to >99% purity.

Purification Workflow Visualization

G Crude Crude Extract (Ester, Acid, Aldehyde) LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->LLE Aq Aqueous Phase (Unreacted Acid Salts) LLE->Aq Discard/Recover Org Organic Phase (Ester, Aldehyde) LLE->Org Retain Chrom Silica Chromatography (Hexane:EtOAc) Org->Chrom Recryst Recrystallization (Hot Ethanol) Chrom->Recryst Rf ~0.4 Fractions Pure Pure Product (mp 53-55°C) Recryst->Pure >99% Yield

Workflow for the purification of Ethyl 3-(3,4-dimethoxyphenyl)acrylate from crude extracts.

Step-by-Step Methodologies: Self-Validating Protocols
Protocol A: Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble byproducts (e.g., triethyl phosphate from HWE) and unreacted acidic precursors.

  • Dissolution: Dissolve the crude extract in ethyl acetate (EtOAc) using approximately 10 mL per gram of crude.

    • Causality: EtOAc provides excellent solubility for the moderately polar ester while allowing sharp phase separation from water.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 0.5 volumes).

    • Causality: The mild base deprotonates unreacted 3,4-dimethoxycinnamic acid, partitioning it into the aqueous phase as a highly soluble sodium salt.

  • Self-Validation Step: Acidify a small aliquot of the combined aqueous wash with 1M HCl to pH < 3. The immediate formation of a white precipitate (3,4-dimethoxycinnamic acid) confirms the successful extraction of the acidic impurity. If no precipitate forms, the organic phase is completely free of the acid.

  • Finishing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography

Objective: Separate the target (E)-ester from unreacted 3,4-dimethoxybenzaldehyde and the (Z)-isomer.

  • Loading: Load the concentrated crude onto a silica gel column.

  • Elution: Elute using an isocratic gradient of Hexane:EtOAc (8:2 v/v).

    • Causality: The non-polar hexane acts as the bulk carrier, while the 20% EtOAc provides just enough polarity to competitively desorb the methoxy-substituted cinnamate from the silica stationary phase.

  • Self-Validation Step: Monitor fractions via TLC (UV 254 nm). The target (E)-ethyl 3-(3,4-dimethoxyphenyl)acrylate typically elutes at an Rf of ~0.40. To ensure no aldehyde is co-eluting, dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Unreacted aldehyde will immediately form a bright orange spot (hydrazone formation), whereas the ester remains unstained.

Protocol C: Recrystallization

Objective: Achieve >99% purity and isolate the compound as a crystalline solid[2].

  • Dissolution: Dissolve the chromatographically purified product in a minimum volume of boiling ethanol.

    • Causality: Ethyl 3,4-dimethoxycinnamate exhibits a steep solubility curve in ethanol, being highly soluble at reflux but poorly soluble at 0 °C.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath (4 °C) for 2 hours.

  • Filtration: Vacuum filter the resulting scale-like crystals and wash with a minimal amount of ice-cold ethanol.

  • Self-Validation Step: Determine the melting point of the dried crystals. A sharp melting point of 53–55 °C confirms the absence of residual solvent and high stereochemical purity of the (E)-isomer[2].

Troubleshooting & FAQs

Q: My crude extract remains an oil and refuses to crystallize. What is causing this? A: Ethyl 3-(3,4-dimethoxyphenyl)acrylate has a relatively low melting point (52–55 °C)[3]. The presence of residual solvents (like ethyl acetate), unreacted 3,4-dimethoxybenzaldehyde, or a high concentration of the Z-isomer acts as a freezing point depressant. Solution: Place the oil under high vacuum (0.1 Torr) for 2–4 hours to remove volatile solvents. If it still oils out, seed the mixture with a pure crystal or perform a silica gel plug (Protocol B) before attempting recrystallization.

Q: How do I selectively remove the triethyl phosphate byproduct from the HWE reaction? A: Triethyl phosphate is highly water-soluble. Rigorous washing of the organic phase with water and brine during the initial liquid-liquid extraction will partition the phosphate into the aqueous layer. Validation: A ³¹P NMR of the organic phase should show no signals around 0 to 20 ppm, confirming complete removal.

Q: My NMR shows a mixture of E and Z isomers even after column chromatography. How do I enrich the E-isomer? A: The (E)-isomer is thermodynamically favored and packs more efficiently into a crystal lattice. Perform a hot recrystallization from ethanol[2]. The sterically hindered and less crystalline (Z)-isomer will remain dissolved in the cold mother liquor. Validation: ¹H NMR of the final crystals will show trans-alkene coupling constants for the vinylic protons (J ≈ 16 Hz), whereas the Z-isomer would show cis-coupling (J ≈ 12 Hz).

Quantitative Data Summary
Property / ParameterValue / Description
Chemical Name Ethyl 3-(3,4-dimethoxyphenyl)acrylate
CAS Number 20583-78-2[3]
Molecular Weight 236.26 g/mol [3]
Melting Point 52 – 55 °C[2]
Boiling Point 150 – 153 °C (at 0.3 Torr)[3]
TLC Retention Factor (Rf) ~0.40 (Hexane:EtOAc 8:2)
Optimal Recrystallization Solvent Ethanol (Hot)[2]
References
  • [2] Bicyclic compounds, their production and use (Patent CA1287444C). Google Patents. Available at:

  • [1] Stereochemical Features of Glutathione-dependent Enzymes in the Sphingobium sp. Strain SYK-6 β-Aryl Etherase Pathway. PubMed Central (PMC), NIH. Available at:

  • [3] ETHYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE | 20583-78-2. ChemicalBook. Available at:

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 3-(3,4-dimethoxyphenyl)acrylate in aqueous media. Our objective is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving from fundamental checks to advanced formulation strategies.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial questions and provides a baseline understanding of the compound's properties.

Q1: My Ethyl 3-(3,4-dimethoxyphenyl)acrylate isn't dissolving in my aqueous buffer. Where do I start?

A: When facing poor solubility, it's crucial to start with the basics before moving to complex formulation changes. First, prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of both polar and non-polar substances[1]. From this stock, you can make serial dilutions into your aqueous buffer. This "solvent-precipitation" method is standard for kinetic solubility assays and ensures the compound is first fully solvated before being introduced to the aqueous environment[2]. If precipitation occurs upon dilution, you have confirmed a genuine solubility issue.

Q2: What are the key physicochemical properties of Ethyl 3-(3,4-dimethoxyphenyl)acrylate that influence its solubility?

A: Understanding the compound's intrinsic properties is fundamental to troubleshooting. The principle of "like dissolves like" is a key concept in predicting solubility[3]. The properties of Ethyl 3-(3,4-dimethoxyphenyl)acrylate strongly suggest poor aqueous solubility.

PropertyValueImplication for Aqueous SolubilitySource
Molecular Formula C₁₃H₁₆O₄-[4][5]
Molecular Weight 236.26 g/mol Larger molecules can be more difficult for solvent molecules to surround and solvate.[6][4][5]
Melting Point ~52 °CA relatively low melting point, but the crystalline structure still requires energy to be disrupted for dissolution.[7]
Calculated XLogP3 2.5This value indicates the compound is significantly more soluble in octanol than in water, signifying a hydrophobic (lipophilic) nature. A positive LogP is a strong predictor of poor aqueous solubility.[4]
Q3: What is the difference between kinetic and thermodynamic solubility?

A: These two terms describe different aspects of solubility and are measured differently.

  • Kinetic Solubility is the concentration of a compound that dissolves when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer and the resulting precipitate is measured after a short incubation (e.g., 1-2 hours)[8][9]. It reflects the rate of precipitation and is often used in high-throughput screening during early drug discovery.

  • Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of undissolved solid[10]. This is typically measured using the shake-flask method over a longer period (24-72 hours) to ensure equilibrium is reached[3]. It is considered the "gold standard" for solubility measurement.

For initial troubleshooting, kinetic solubility measurements are often sufficient. However, for formulation development, determining the thermodynamic solubility is crucial.

Part 2: A Systematic Guide to Solubility Enhancement

If foundational steps are insufficient, a systematic approach to formulation is required. The following workflow provides a decision-making framework for selecting an appropriate enhancement strategy.

G cluster_start cluster_prelim cluster_eval start Initial Observation: Poor Aqueous Solubility stock Prepare Stock Solution (e.g., 10-50 mM in DMSO) start->stock First Step verify Verify Compound Purity & Identity (e.g., LC-MS, NMR) stock->verify Good Practice cosolvent A: Co-solvency (Simple, for initial studies) stock->cosolvent Systematic Approach evaluate Evaluate & Characterize (Solubility Assay, Stability) cosolvent->evaluate surfactant B: Surfactants (For higher concentrations) surfactant->evaluate cyclodextrin C: Cyclodextrins (Improves stability, masks taste) cyclodextrin->evaluate particle D: Particle Size Reduction (Improves dissolution rate) particle->evaluate

Caption: Decision workflow for troubleshooting poor solubility.

A. Co-solvency: Modifying the Solvent Environment

Q: When should I use a co-solvent? A: Co-solvents are often the first and simplest approach. They are suitable for early-stage in vitro and preclinical studies where a quick solution is needed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds like Ethyl 3-(3,4-dimethoxyphenyl)acrylate[6][11].

Q: How do I select an appropriate co-solvent? A: Selection depends on the experimental context, especially toxicity for cell-based assays. Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are common choices. The goal is to use the lowest percentage of co-solvent necessary to achieve the desired concentration, as high concentrations can impact biological assays.

Co-solventDielectric Constant (20°C)Key Characteristics & Considerations
Water80.4Highly polar, poor solvent for this compound.
Ethanol (EtOH)24.3Common, relatively low toxicity for many in vitro systems at low % (e.g., <1%).[12]
Propylene Glycol (PG)32.0Common parenteral vehicle, can be viscous.
Polyethylene Glycol 400 (PEG 400)12.5Low toxicity, widely used in formulations.
Dimethyl Sulfoxide (DMSO)47.2Excellent solvent, but can be toxic to cells, typically used at <0.5% v/v.
  • Prepare Stock Solution: Make a 20 mM stock of Ethyl 3-(3,4-dimethoxyphenyl)acrylate in 100% DMSO.

  • Prepare Co-solvent Blends: Prepare a series of aqueous buffer solutions containing different percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 40% Ethanol in PBS pH 7.4).

  • Test Solubility: Add a small aliquot of the DMSO stock solution to each co-solvent blend to reach your target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

  • Equilibrate & Observe: Vortex briefly and let the solutions sit at room temperature for 1-2 hours. Visually inspect for any precipitation or cloudiness.

  • Quantify (Optional but Recommended): For a more accurate assessment, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV[3].

B. Surfactants: Micellar Solubilization

Q: How do surfactants improve solubility? A: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail[13]. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate poorly soluble compounds, effectively dissolving them in the aqueous medium[14][15].

Q: Which surfactant should I use for my experiment? A: For biological experiments, non-ionic surfactants are generally preferred due to their lower toxicity. Polysorbates (Tween® series) and Cremophor® EL are widely used in pharmaceutical formulations.

SurfactantTypeCommon Uses & Considerations
Polysorbate 80 (Tween® 80)Non-ionicWidely used in parenteral and oral formulations. Low toxicity.
Polysorbate 20 (Tween® 20)Non-ionicCommon in biological assays (e.g., ELISA), generally well-tolerated.
Cremophor® ELNon-ionicEffective solubilizer but associated with hypersensitivity reactions in parenteral formulations.
Sodium Lauryl Sulfate (SLS)AnionicStrong solubilizer, but often denatures proteins and is harsh on cells. Primarily used for in vitro dissolution studies, not for cell-based assays.
  • Prepare Stock Solution: As before, prepare a concentrated stock in DMSO.

  • Prepare Surfactant Solutions: Make a series of solutions of the chosen surfactant in your aqueous buffer at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v Tween® 80).

  • Test Solubility: Add the DMSO stock to each surfactant solution to achieve the target compound concentration, keeping the final DMSO percentage minimal and constant.

  • Equilibrate & Quantify: Allow the solutions to equilibrate for 1-2 hours. Centrifuge to remove any undissolved material and quantify the concentration in the supernatant via HPLC.

C. Cyclodextrins: Inclusion Complexation

Q: What are cyclodextrins and when are they a good choice? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[16][17]. They can encapsulate hydrophobic "guest" molecules, like Ethyl 3-(3,4-dimethoxyphenyl)acrylate, forming a water-soluble "host-guest" inclusion complex[18][19]. This method is very effective at increasing apparent solubility and can also enhance stability[16]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical applications due to its high aqueous solubility and safety profile[17].

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2).

  • Mixing: Weigh the appropriate amounts of Ethyl 3-(3,4-dimethoxyphenyl)acrylate and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise and knead the paste thoroughly with a pestle for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer.

  • Final Product: The resulting dry powder is the inclusion complex. Test its solubility by dissolving it in your aqueous buffer and quantifying the concentration.

D. Particle Size Reduction: Enhancing Dissolution Rate

Q: How does making particles smaller improve solubility? A: Strictly speaking, particle size reduction does not increase the equilibrium solubility of a crystalline material. However, it dramatically increases the surface area-to-volume ratio, which in turn increases the rate of dissolution according to the Noyes-Whitney equation[10][20]. For many applications, a faster dissolution rate is sufficient to achieve the desired concentration in the timeframe of the experiment. Techniques like micronization (reducing particles to the micron range) and nanonization (reducing to the sub-micron range) are common strategies[21][22].

For laboratory-scale experiments, ultrasonication can be an effective way to break down particles and create a nanosuspension.

Part 3: Analytical Protocol for Solubility Measurement

Accurate measurement is key to evaluating the success of any enhancement strategy. The shake-flask method is the definitive way to measure thermodynamic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from established pharmaceutical research techniques[3].

G prep 1. Preparation Add excess solid compound to the chosen aqueous vehicle (e.g., buffer, co-solvent blend, surfactant solution). equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached. prep->equil sep 3. Phase Separation Centrifuge at high speed (e.g., >10,000g) to pellet undissolved solid. Carefully filter the supernatant through a 0.22 µm chemically inert filter (e.g., PTFE). equil->sep analysis 4. Analysis Dilute the clear filtrate and quantify the compound's concentration using a validated HPLC method against a standard calibration curve. sep->analysis

Caption: Workflow for the Shake-Flask Solubility Assay.

  • Preparation: Add an excess amount of solid Ethyl 3-(3,4-dimethoxyphenyl)acrylate to a known volume of your test solution (e.g., PBS, buffer with co-solvent, etc.) in a sealed glass vial. "Excess" means enough solid is visible at the bottom of the vial after agitation.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 72 hours. This long duration is critical to ensure the system reaches equilibrium[3].

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that will not absorb the compound[3].

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and determine the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve[3]. The resulting concentration is the thermodynamic solubility.

References

  • Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 23(7), 1631-1640. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Gali, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • G, Vishal., A, Rajesh., K, Sokindra. (2023). Micronization Technique for Solubility Enhancement. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1). [Link]

  • Prajapati, R. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 7(1). [Link]

  • Kumar, S., & Singh, A. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 7(6), 62-68. [Link]

  • Cadence. (2023). Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. Cadence. [Link]

  • Lura, A. (2010). Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process. American Pharmaceutical Review. [Link]

  • Cirri, M., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Pharmaceutical Development and Technology, 27(10), 1165-1174. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Sharma, D., Saini, S., Singh, M., & Singh, G. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7235. [Link]

  • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. (2023). Pharmaceutics, 15(1), 269. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2018). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. PubChem Compound Database. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 117(1), 51-64. [Link]

  • Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils. (2021). IntechOpen. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. NIST Chemistry WebBook. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Wikipedia. (n.d.). Surfactant. Wikipedia. [Link]

Sources

Optimizing reaction conditions for Ethyl 3-(3,4-dimethoxyphenyl)acrylate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

From the Desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for the crystallization of Ethyl 3-(3,4-dimethoxyphenyl)acrylate. As a compound of significant interest in pharmaceutical and materials science, achieving high purity and a desirable crystal form is paramount. This guide is designed to move beyond simple procedural lists, offering you the underlying principles and causal logic behind each step. My goal is to equip you with the expertise to not only follow a protocol but to intelligently troubleshoot and optimize it. The methodologies described herein are built on a foundation of established crystallization theory and practical field experience, ensuring a self-validating and reliable approach to your experimental work.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses the most frequent issues encountered during the crystallization of Ethyl 3-(3,4-dimethoxyphenyl)acrylate. Each answer provides a diagnosis of the potential cause and a step-by-step solution.

Question 1: I've followed the procedure, but no crystals are forming in my flask. What's going wrong?

Answer:

This is a common and often frustrating issue, which typically points to one of two primary causes: the solution is not sufficiently saturated, or the energy barrier for nucleation has not been overcome.

  • Causality—Undersaturation: Crystallization occurs when the concentration of the solute in the solvent exceeds its saturation point, creating a supersaturated state. If too much solvent was added initially, the solution may remain undersaturated or only marginally saturated even after cooling.[1]

  • Causality—Nucleation Barrier: Crystal formation begins with nucleation, the process where solute molecules arrange into a stable, ordered cluster.[2] This process requires energy. Sometimes, even in a supersaturated solution, spontaneous nucleation is slow to occur due to this energy barrier, especially in clean, smooth glassware.

Troubleshooting Protocol:

  • Confirm Saturation: If the solution is still warm, allow it to cool completely to room temperature, and then in an ice-water bath for a further 15-20 minutes. If crystals still do not appear, your solution is likely undersaturated.[3]

  • Induce Nucleation (Seeding): If you have a small amount of solid Ethyl 3-(3,4-dimethoxyphenyl)acrylate, add a single, tiny crystal to the cold solution. This "seed" provides a pre-formed template, bypassing the initial energy barrier for nucleation and triggering rapid crystal growth.[1]

  • Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching provide high-energy sites that can act as focal points for nucleation.[3]

  • Reduce Solvent Volume: If nucleation cannot be induced, the solution is definitively undersaturated. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and impurity trapping.[4]

  • Consider an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the stirred solution until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Question 2: My product has separated as an oily liquid instead of solid crystals. How do I fix this?

Answer:

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. Essentially, the saturated solution becomes supersaturated at a temperature where the solid form of your compound is not stable, causing it to separate as a liquid.

  • Causality—High Solute Concentration or Rapid Cooling: Oiling out is often a consequence of the solution being too concentrated or being cooled too quickly.[4] The boiling point of the saturated solution may be higher than the melting point of the solute. When such a solution is cooled, it passes through the melting point temperature before reaching a point where crystallization is favorable.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Return the flask to the heat source and add more solvent until the oil completely re-dissolves.[4] The goal is to lower the saturation temperature of the solution to below the compound's melting point.

  • Ensure Slow Cooling: Once the solution is clear again, remove it from the heat and allow it to cool much more slowly. Insulating the flask by placing it in a warm water bath or wrapping it in glass wool can prevent rapid temperature drops. Slow cooling is critical for allowing the solution to remain stable until it reaches a temperature where orderly crystal lattice formation can occur.[5][6]

  • Lower the Initial Temperature: Try dissolving the compound in a minimal amount of solvent at a temperature just below its melting point, rather than at the solvent's boiling point. This can prevent the initial conditions that lead to oiling out.

  • Change the Solvent: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or one in which the compound's solubility is less sensitive to temperature changes.

Question 3: My crystal yield is very low (<30%). How can I improve it?

Answer:

A low yield is a sign that a significant amount of your product remains dissolved in the mother liquor after filtration.[4] This is almost always a result of using an excessive amount of solvent during the initial dissolution step.

  • Causality—Excess Solvent: The fundamental principle of recrystallization relies on the difference in a compound's solubility at high and low temperatures. While some material will always remain in the cold solvent (defining the maximum possible yield), using too much solvent means that even at low temperatures, a large quantity of the compound can stay dissolved, leading to poor recovery.[7]

Troubleshooting Protocol:

  • Diagnose the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor). Evaporate the solvent from this sample. If a significant amount of solid residue remains, your yield loss is confirmed to be due to high solubility in the mother liquor.[4]

  • Recover the Product: Combine the mother liquor with your washings and reduce the solvent volume by heating or using a rotary evaporator. Cool the concentrated solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize the Next Batch: For future crystallizations, use the principle of "minimum hot solvent." Add the hot solvent to your crude solid in small portions, waiting for each portion to boil before adding the next, until the solid just dissolves. This ensures you are creating a saturated solution without a large excess of solvent.[3]

  • Maximize Cooling: Ensure the crystallized solution is thoroughly chilled in an ice-water bath before filtration. The solubility of Ethyl 3-(3,4-dimethoxyphenyl)acrylate will be at its minimum at this lower temperature, maximizing the amount of solid that precipitates.

Question 4: My final product is discolored or shows impurities by analysis. How can I enhance its purity?

Answer:

Impurities can be trapped in the crystal lattice during rapid growth or can remain on the crystal surface from the mother liquor.[8] The color often comes from high-molecular-weight byproducts that adsorb onto the crystal surface.

  • Causality—Rapid Crystallization: When crystals form too quickly from a highly supersaturated solution, there isn't enough time for the system to differentiate between the desired molecule and impurities. Impurities become incorporated or "occluded" within the growing crystal lattice.[4]

  • Causality—Surface Contamination: After filtration, the wet crystals are still coated with the mother liquor, which contains all the soluble impurities. If not washed properly, these impurities will remain when the solvent evaporates.[9]

Troubleshooting Protocol:

  • Slow Down the Crystal Growth: The single most effective way to improve purity is to slow down the cooling process.[5][6] Slow cooling maintains a low level of supersaturation, allowing for the selective addition of only the correct molecules to the crystal lattice in a process known as Ostwald ripening.

  • Perform a Hot Filtration: If your crude material has insoluble impurities or a strong color, perform a gravity filtration of the hot, saturated solution before cooling. This removes insoluble particles. For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs colored impurities, which are then removed by filtration.[2]

  • Wash Crystals Correctly: Always wash the filtered crystals with a small amount of ice-cold, fresh solvent.[9] Using cold solvent minimizes the dissolution of your desired product while effectively rinsing away the impurity-laden mother liquor. Never use room temperature or warm solvent for washing.

  • Recrystallize Again: For very impure samples, a second recrystallization may be necessary. While this will result in some loss of yield, it can significantly improve the purity of the final product.[8]

Workflow for Troubleshooting Crystallization

The following diagram outlines a logical decision-making process for addressing common crystallization issues.

G start Crystallization Attempted is_clear Is the solution clear and homogeneous after cooling? start->is_clear no_crystals Problem: No Crystals Formed is_clear->no_crystals Yes oiled_out Problem: Product Oiled Out is_clear->oiled_out No, oily layer crystals_formed Crystals Formed is_clear->crystals_formed No, solid formed sol_seed Action: 1. Add seed crystal 2. Scratch flask no_crystals->sol_seed sol_reheat Action: 1. Re-heat to dissolve 2. Add more solvent 3. Cool slowly oiled_out->sol_reheat check_yield Is the yield acceptable (>70%)? crystals_formed->check_yield low_yield Problem: Low Yield check_yield->low_yield No check_purity Is the purity acceptable? check_yield->check_purity Yes sol_recover Action: Concentrate mother liquor to obtain a second crop low_yield->sol_recover impure_product Problem: Impure Product check_purity->impure_product No success Successful Crystallization check_purity->success Yes sol_purify Action: 1. Re-crystallize with slower cooling 2. Wash with ice-cold solvent impure_product->sol_purify sol_concentrate Action: Reduce solvent volume and re-cool sol_seed->sol_concentrate If no effect

Caption: Troubleshooting Decision Tree for Crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a suitable solvent system for Ethyl 3-(3,4-dimethoxyphenyl)acrylate?

A good solvent for recrystallization should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble at high temperatures but have low solubility at low temperatures. This differential is the driving force for crystallization upon cooling.[3]

  • "Like Dissolves Like": Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a moderately polar molecule due to its ester and ether groups. Therefore, moderately polar solvents are good starting points.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[7]

  • Inertness: The solvent must not react with the compound.

  • Solvent Pairs: If a single solvent is not ideal, a binary solvent pair can be used. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[7]

Solvent Candidate Boiling Point (°C) Polarity Rationale & Comments
Ethanol 78ModerateA common and effective solvent for many organic esters. Often used in mixtures with water.[10]
Isopropanol (IPA) 82ModerateSimilar to ethanol, a good first choice for screening.
Ethyl Acetate 77ModerateThe ester functional group may provide good solubility.
Ethanol/Water VariableTunableA powerful solvent pair. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol and cool.[7]
Toluene 111LowMay be effective, but its higher boiling point makes it more difficult to remove completely.

Q2: Can you provide a general step-by-step protocol for recrystallization?

Certainly. This is a foundational protocol that can be adapted based on your specific observations.

  • Solvent Selection: Choose a promising solvent based on preliminary solubility tests (see table above).

  • Dissolution: Place the crude Ethyl 3-(3,4-dimethoxyphenyl)acrylate in an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Heat the solvent in a separate flask and add the minimum amount of hot solvent in portions to your crude solid until it just dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any remaining mother liquor.[9]

  • Drying: Allow the crystals to dry thoroughly, either on the filter paper under vacuum or after transferring them to a watch glass. Ensure the final product is completely dry before measuring the melting point or performing further analysis.

Q3: How does the cooling rate impact the final crystal quality?

The cooling rate directly controls the level of supersaturation in the solution, which in turn dictates the balance between crystal nucleation and growth.

  • Slow Cooling: Promotes the formation of fewer, larger, and purer crystals. It keeps the supersaturation level low, which favors the growth of existing nuclei over the formation of new ones. This provides sufficient time for molecules to arrange themselves in the most stable lattice and for impurities to be rejected back into the solution.[5][6]

  • Rapid Cooling (Quenching): Generates a high degree of supersaturation very quickly. This leads to a massive nucleation event, resulting in the rapid formation of many small crystals. These small crystals tend to have a higher surface area and are more likely to trap solvent and impurities, leading to a less pure product.[4]

Q4: What is the purpose of "seeding" and when should I use it?

Seeding is the practice of adding a small, pre-existing crystal of the pure compound to a supersaturated solution to initiate crystallization.[1] You should use seeding when:

  • Crystallization Fails to Start: If a solution has been cooled and no crystals have formed, it may be in a metastable state where the energy barrier for nucleation is too high. A seed crystal provides a template, bypassing this barrier.[1]

  • Controlling Polymorphism: Some compounds can crystallize in multiple different forms (polymorphs). Seeding with a crystal of the desired polymorph can direct the crystallization to produce that specific form.

  • Improving Consistency: Seeding can make crystallization processes more reproducible by initiating crystal growth at a controlled point of supersaturation, leading to more consistent particle size and purity between batches.

References

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. Available from: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • How to Leverage Bridging to Maximize Crystal Purity. (2026, March 19). Eureka by PatSnap. Available from: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). ACS Publications. Available from: [Link]

  • Solutions to Common Crystal Growing Problems. (2013, May 29). Science Notes. Available from: [Link]

  • r/crystalgrowing FAQ: Crystal Growing Troubleshooting. (2020, June 30). Reddit. Available from: [Link]

  • Growing Crystals Crystallization Methods. (n.d.). University of Missouri–St. Louis. Available from: [Link]

  • Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. (2023, August 2). MDPI. Available from: [Link]

  • Recrystallization. (n.d.). Vellore Institute of Technology. Available from: [Link]

  • Why I am not getting crystals? (2012, March 14). ResearchGate. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available from: [Link]

  • Process for purification of acrylic acid by fractional crystallization. (1980, October 28). Google Patents.
  • Synthesis of isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate (1). (n.d.). ResearchGate. Available from: [Link]

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate. (n.d.). PubChem. Available from: [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Swarthmore College. Available from: [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of Wisconsin-Madison. Available from: [Link]

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate. (n.d.). NIST WebBook. Available from: [Link]

  • (PDF) Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. (2025, October 12). ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024, February 3). Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. (n.d.). Asian Journal of Chemistry. Available from: [Link]

  • Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. (2023, September 15). Institut Teknologi Sepuluh Nopember. Available from: [Link]

  • Method for preparing ethyl acrylate. (n.d.). Google Patents.

Sources

Preventing hydrolysis of Ethyl 3-(3,4-dimethoxyphenyl)acrylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the storage and handling of Ethyl 3-(3,4-dimethoxyphenyl)acrylate (commonly referred to as ethyl 3,4-dimethoxycinnamate). As a sensitive ester with a methoxy-substituted aromatic ring and an active alkene side-chain, this compound is highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality behind degradation and provides self-validating protocols to ensure the long-term integrity of your chemical inventory.

Mechanistic Overview of Degradation Pathways

Before implementing a storage protocol, it is critical to understand the dual threats to this specific molecule: Hydrolysis and Photodimerization .

G Ester Ethyl 3-(3,4-dimethoxyphenyl)acrylate Hydrolysis Ester Hydrolysis Ester->Hydrolysis Dimerization [2+2] Photodimerization Ester->Dimerization Water Moisture (H2O) Water->Hydrolysis Reactant Light UV / Visible Light Light->Dimerization Catalyst Acid 3,4-dimethoxycinnamic acid Hydrolysis->Acid Truxinic β-Truxinic Esters Dimerization->Truxinic Argon Argon & Desiccants Argon->Water Blocks Amber Amber Glass Vials Amber->Light Blocks

Logical flow of ester degradation triggers and targeted prevention strategies.

Troubleshooting FAQs

Q1: Why is my stored ethyl 3-(3,4-dimethoxyphenyl)acrylate losing purity over time, even in sealed containers? A1: Your compound is likely falling victim to two distinct chemical pathways. First, esters are inherently prone to hydrolysis, a reaction where trace water molecules attack the ester bond, cleaving it into 3,4-dimethoxycinnamic acid and ethanol. This process is accelerated by elevated temperatures[1]. Second, and often overlooked, the cinnamate alkene bond is highly reactive to ambient light. Exposure to UV or visible light triggers a solid-state [2+2] photodimerization, converting the monomeric ester into bis(3',4'-dimethoxy)-β-truxinic esters[2]. If your vials are clear glass, light exposure is actively degrading your sample.

Q2: How do I establish a storage environment that prevents moisture-driven hydrolysis? A2: You must eliminate atmospheric moisture using a multi-barrier approach. Primary packaging should be purged with an inert gas. Argon is strongly preferred over nitrogen because argon is denser than air; it settles over the solid powder, forming a protective physical blanket that prevents moisture ingress even if the vial is briefly opened[3]. Secondary storage should utilize a desiccator cabinet to maintain a low relative-humidity (RH) atmosphere[4],[5].

Q3: Which desiccants are optimal for ester preservation in secondary storage? A3: Not all desiccants are created equal. You must choose a desiccant that permanently sequesters water without introducing new chemical risks (such as acidic dust or liquid brines). Molecular Sieves (3A or 4A) are the gold standard for this application.

Quantitative Data: Desiccant Performance Comparison
Desiccant TypeAdsorption CapacityRegeneration TempSuitability for Ester StorageMechanism of Action
Molecular Sieves (3A/4A) High at low humidity250°C - 300°COptimal Irreversible trapping in defined pores
Silica Gel High at high humidity120°CModeratePhysical adsorption (reversible)[5]
Calcium Chloride Very High (up to 98%)200°CLowChemical binding via crystallization (forms brine)

Q4: Can temperature fluctuations accelerate this hydrolysis even in sealed vials? A4: Yes. Hydrolysis is a thermodynamically temperature-dependent reaction. Studies on hydrolytically labile esters demonstrate that samples stored at higher temperatures display significant bond cleavage, whereas samples stored at low temperatures (-12°C to 4°C) remain relatively constant[1].

Quantitative Data: Storage Condition Matrix & Degradation Risk
TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
25°CAmbient AirClear Vial< 3 MonthsHydrolysis & Photodimerization
4°CAmbient AirAmber Vial6 - 12 MonthsSlow Hydrolysis
-20°CArgon PurgedAmber Vial> 24 MonthsNegligible

Self-Validating Storage Protocols

To ensure scientific integrity, a storage protocol cannot rely on blind trust; it must be a self-validating system. The following methodology integrates preventative packaging with a built-in analytical feedback loop.

Workflow Step1 1. Sample Prep Vacuum Drying Step2 2. Inerting Argon Backfill Step1->Step2 Step3 3. Packaging Amber Vial + PTFE Step2->Step3 Step4 4. Storage -20°C Desiccator Step3->Step4 Step5 5. Validation HPLC/NMR Check Step4->Step5 Step5->Step1 Fails Baseline

Step-by-step workflow for the inert storage and self-validation of sensitive esters.

Step-by-Step Methodology: Inert Atmosphere Packaging

Step 1: Primary Drying (Sample Preparation) Causality: Surface moisture bound to the crystal lattice will initiate hydrolysis even if the surrounding atmosphere is dry.

  • Transfer the ethyl 3-(3,4-dimethoxyphenyl)acrylate powder to a vacuum oven.

  • Dry at 30°C under high vacuum (≤ 10 mbar) for 12 hours to strip residual solvent and surface water.

Step 2: Inert Gas Purging Causality: Removing oxygen and atmospheric moisture halts oxidation and hydrolysis[3].

  • Transfer the dried powder into a glovebox or utilize a Schlenk line.

  • Purge the environment with ultra-high purity (UHP) Argon.

Step 3: Primary Packaging Causality: Amber glass prevents the [2+2] photodimerization into β-truxinic esters[2]. PTFE caps prevent moisture ingress without leaching plasticizers.

  • Aliquot the compound into pre-dried amber glass vials .

  • Seal tightly with PTFE-lined (Teflon) screw caps while still under the Argon atmosphere.

Step 4: Secondary Storage Causality: Lowering kinetic energy drastically slows down any residual hydrolytic activity[1].

  • Place the sealed vials into a vacuum desiccator or an automated gas-purged desiccator[6].

  • Line the bottom of the desiccator with activated Molecular Sieves (4A).

  • Store the entire desiccator unit in a -20°C freezer.

Step 5: The Self-Validation Loop Causality: A protocol is only valid if its efficacy is proven over time.

  • Baseline (Day 0): Run a quantitative HPLC/UV-Vis or 1H-NMR on a freshly purified sample to establish the baseline ratio of ester to 3,4-dimethoxycinnamic acid.

  • Control Spike: Leave one 10 mg aliquot in a clear vial at room temperature (ambient air) as a positive degradation control.

  • Validation (Day 30 & Day 90): Analyze an aliquot from the -20°C Argon-purged batch. If the Area Under the Curve (AUC) for the acid byproduct exceeds 0.5% relative to the Day 0 baseline, the storage system is compromised (e.g., a failing desiccator seal or exhausted molecular sieves), and Steps 1-4 must be re-evaluated and repeated.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - carbodiimide.com - Link

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters) - nih.gov - 1

  • Principles of Inert Atmosphere Storage - researchgate.net -3

  • Moisture-Control: Choosing the Right Desiccator - msesupplies.com - 4

  • Moisture-Free Storage: Nitrogen or Desiccant? - terrauniversal.com - 5

  • Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide - acs.org - 2

  • Types of Desiccators & Their Uses - belart.com - 6

  • Drying Agents - sigmaaldrich.com - Link

Sources

Resolving HPLC peak tailing for Ethyl 3-(3,4-dimethoxyphenyl)acrylate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with the HPLC analysis of Ethyl 3-(3,4-dimethoxyphenyl)acrylate .

This compound—a moderately hydrophobic aromatic ester containing two methoxy groups—presents unique chromatographic behaviors. While it lacks the basic amine groups typically associated with severe ion-exchange tailing, its oxygen-rich functional groups make it highly susceptible to hydrogen bonding and solvent-mismatch distortions.

Below is our field-proven, self-validating framework for diagnosing and resolving peak tailing for this specific analyte.

Diagnostic Workflow

Before adjusting mobile phase chemistry or replacing hardware, you must isolate the root cause. Use the following decision tree to determine whether the tailing is a physical system error or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.5) CheckAll Are all peaks tailing? Start->CheckAll YesAll Yes CheckAll->YesAll NoSome No, only the analyte CheckAll->NoSome Physical Physical Issue: Check Frit & Dead Volume YesAll->Physical Chemical Chemical Issue: Secondary Interactions NoSome->Chemical Solvent Check Sample Solvent Chemical->Solvent Mismatch Solvent Mismatch: Dilute with Mobile Phase Solvent->Mismatch Match Solvent Matched: Optimize Chemistry Solvent->Match Silanol Silanol H-Bonding: Use End-capped Column Match->Silanol

Diagnostic decision tree for isolating HPLC peak tailing root causes.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does Ethyl 3-(3,4-dimethoxyphenyl)acrylate exhibit peak tailing even though it lacks a basic amine group? A: Peak tailing is driven by secondary retention mechanisms that operate on slower mass-transfer kinetics than primary hydrophobic partitioning[1]. While basic amines suffer from ion-exchange tailing with deprotonated silanols ( Si−O− ) at mid-to-high pH, oxygen-rich molecules suffer from strong hydrogen bonding. The methoxy ( −OCH3​ ) and ester ( −COOCH2​CH3​ ) groups on your analyte act as potent hydrogen bond acceptors. Unreacted, protonated silanols ( Si−OH ) on the silica surface act as hydrogen bond donors, especially at lower pH levels (pH < 3.0)[2]. This localized "stickiness" drags out the desorption process, creating the tail.

Q2: How do I determine if the tailing is chemical (silanophilic) or physical (column void/plumbing)? A: This requires a self-validating injection test. Inject a highly non-polar, non-hydrogen-bonding neutral marker (e.g., toluene or uracil).

  • If all peaks (including the neutral marker) tail equally, the issue is physical. You likely have a void at the column head, a partially blocked inlet frit, or excessive extra-column dead volume in your PEEK/stainless steel fittings[3][4].

  • If only the Ethyl 3-(3,4-dimethoxyphenyl)acrylate peak tails while the neutral marker remains perfectly symmetrical, the issue is strictly chemical[4].

Q3: Can the sample injection solvent cause tailing for this specific compound? A: Yes. This is known as the "Strong Solvent Effect"[4]. Ethyl 3-(3,4-dimethoxyphenyl)acrylate is highly soluble in pure organic solvents (e.g., 100% Acetonitrile or Ethanol). If you inject a strong organic sample plug into a weaker, highly aqueous mobile phase, the analyte molecules at the edges of the injection plug travel rapidly down the column before the solvent fully dilutes. This causes localized band broadening, severe peak distortion, and tailing[5].

Q4: What stationary phase chemistry is best suited for methoxy-acrylate derivatives? A: Avoid older "Type A" silica columns, which have high metal content and highly acidic, active silanols[6]. You must use high-purity "Type B" silica that is fully end-capped . End-capping reagents (like trimethylchlorosilane) react with residual silanols, converting them into non-polar surface groups and sterically shielding them from the analyte's methoxy groups, thereby reducing the Asymmetry factor ( As​ ) by up to 50%[7].

Mechanistic Pathway of Secondary Interactions

To successfully troubleshoot, you must visualize what is happening at the particle surface. The diagram below illustrates the competing kinetics between ideal hydrophobic partitioning and detrimental hydrogen bonding.

InteractionMechanism Analyte Ethyl 3-(3,4-dimethoxyphenyl)acrylate Hydrophobic Primary Retention (Hydrophobic Partitioning) Analyte->Hydrophobic Silanophilic Secondary Interaction (Hydrogen Bonding) Analyte->Silanophilic C18 C18 / C8 Ligands Hydrophobic->C18 Silanol Unreacted Silanols (Si-OH) Silanophilic->Silanol Symmetrical Symmetrical Peak (As < 1.2) C18->Symmetrical Tailing Peak Tailing (As > 1.5) Silanol->Tailing

Mechanistic pathways of primary retention vs. secondary silanophilic interactions.

Experimental Protocols

Protocol A: Diagnosing and Mitigating the Strong Solvent Effect

Causality: Mismatched sample diluents disrupt the localized partitioning equilibrium at the column head. This protocol validates whether your tailing is an artifact of sample preparation.

  • Baseline Run: Inject 10 µL of your current sample (e.g., dissolved in 100% Acetonitrile). Record the Asymmetry factor ( As​ ).

  • Diluent Matching: Prepare a new sample vial. Dissolve the analyte in a diluent that exactly matches your initial mobile phase composition (e.g., 60% Water / 40% Acetonitrile)[5].

  • Volume Reduction Test: If the analyte is insoluble in the mobile phase and requires 100% organic solvent, reduce the injection volume from 10 µL to 1 µL.

  • Validation: If the As​ drops from >1.5 to <1.2 after matching the solvent or reducing the volume, the tailing was caused by the strong solvent effect, not column chemistry.

Protocol B: Stationary Phase Optimization for Hydrogen-Bonding Analytes

Causality: If Protocol A fails, the tailing is driven by silanol hydrogen bonding.

  • Column Selection: Swap the current column for a fully end-capped, high-purity Type B silica C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus)[7].

  • Mobile Phase Buffer: Ensure your aqueous mobile phase contains a buffer (e.g., 10-20 mM Ammonium Acetate or Formic Acid) to maintain a consistent pH and mask residual active sites on the silica[3].

  • Temperature Optimization: Increase the column compartment temperature from 25°C to 40°C. Higher temperatures improve mass transfer kinetics, allowing the analyte to desorb from secondary interaction sites much faster, thereby sharpening the trailing edge of the peak.

Quantitative System Suitability Data

The table below summarizes the expected quantitative improvements in peak shape when transitioning from suboptimal to optimized conditions for methoxy-acrylate derivatives.

Chromatographic ParameterSuboptimal ConditionOptimized ConditionUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )
Stationary Phase Non-endcapped Type A SilicaFully endcapped Type B Silica2.4 1.12.6 1.2
Sample Diluent 100% Strong Organic (e.g., ACN)Matched to Initial Mobile Phase1.8 1.01.9 1.1
Injection Volume 20 µL (Volume/Mass Overload)2 µL (Within Linear Range)1.6 1.11.7 1.1
Column Temperature 20°C (Sluggish Mass Transfer)40°C (Rapid Desorption)1.4 1.11.5 1.1

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs[Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub[Link]

Sources

Technical Support Center: Minimizing Byproducts in Ethyl 3-(3,4-dimethoxyphenyl)acrylate Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the Process Diagnostic Dashboard. Synthesizing Ethyl 3-(3,4-dimethoxyphenyl)acrylate (also known as ethyl 3,4-dimethoxycinnamate, CAS: 20583-78-2) at scale requires transitioning from discovery-phase chemistry to robust, atom-economical manufacturing[1]. While the is the industry standard due to its inherent preference for (E)-alkenes and easily removable water-soluble phosphate byproducts[2], scaling up often introduces thermodynamic and kinetic deviations.

This guide bypasses generic advice to focus on the causality of byproduct formation—specifically the (Z)-isomer, saponified free acids, and unreacted starting materials—and provides self-validating protocols to ensure a >98% pure (E)-isomer yield.

Part 1: Mechanistic Pathway & Byproduct Divergence

To troubleshoot effectively, we must first map the reaction's logic. The HWE reaction relies on the deprotonation of triethyl phosphonoacetate to form a nucleophilic carbanion, which attacks 3,4-dimethoxybenzaldehyde (veratraldehyde)[2]. The stereochemistry is determined by steric approach control and the ability of the intermediate oxaphosphetanes to equilibrate[3].

HWE_Mechanism SM Veratraldehyde + Triethyl phosphonoacetate Reaction Deprotonation & Addition (Base, Solvent) SM->Reaction Intermediate Oxaphosphetane Intermediates Reaction->Intermediate Nucleophilic Attack Byprod2 3,4-Dimethoxycinnamic Acid (Hydrolysis Byproduct) Reaction->Byprod2 Trace Water + Strong Base Target (E)-Ethyl 3,4-dimethoxycinnamate (Target Product) Intermediate->Target Thermodynamic Control (Equilibration) Byprod1 (Z)-Isomer (Stereo Byproduct) Intermediate->Byprod1 Kinetic Control (Irreversible Elimination)

Fig 1. Mechanistic pathway of HWE olefination and divergence into primary byproducts.

Part 2: Diagnostic Troubleshooting Guide (Q&A)

Q1: My HPLC trace shows >5% of the (Z)-isomer byproduct. How do I improve (E)-selectivity during scale-up? Causality: In the , (E)-selectivity is governed by thermodynamic control[3]. If the elimination of the oxaphosphetane intermediate is too fast and irreversible (kinetic control), the system cannot equilibrate to the more stable anti-oxaphosphetane, resulting in elevated (Z)-isomer levels[2]. Solution: Abandon strong, irreversible bases like NaH in THF. Instead, implement Masamune-Roush conditions (LiCl + DBU in Acetonitrile). The lithium cation strongly coordinates the phosphonate and aldehyde oxygens, stabilizing the transition state and allowing full equilibration to the (E)-isomer.

Q2: I am detecting 3,4-dimethoxycinnamic acid in the final product mixture. What causes this? Causality: This is a saponification byproduct. Using strong aqueous bases (e.g., NaOH) or hygroscopic bases (like NaOEt) in the presence of adventitious water causes premature ester hydrolysis of either the phosphonate reagent or your final product. Solution: Switch to a non-nucleophilic organic base like DBU or DIPEA. Ensure strict anhydrous conditions by drying solvents over 3Å molecular sieves.

Q3: There is a persistent unreacted veratraldehyde peak. Should I push the reaction with higher temperatures? Causality: No. Elevated temperatures can degrade the phosphonate carbanion or promote side reactions. Incomplete conversion at scale is almost always an artifact of poor biphasic mixing or quenching of the carbanion by moisture. Solution: Maintain the temperature at 20–25 °C. Ensure a slight molar excess of the phosphonate (1.05 eq) and optimize your reactor's impeller speed to ensure mass transfer.

Troubleshooting_Logic Issue Impure Product Profile (HPLC Analysis) CheckZ Is (Z)-Isomer > 2%? Issue->CheckZ CheckAcid Is Free Acid Present? Issue->CheckAcid CheckSM Unreacted Aldehyde? Issue->CheckSM SolZ Use LiCl/DBU (Masamune-Roush) CheckZ->SolZ Yes SolAcid Ensure Anhydrous Conditions CheckAcid->SolAcid Yes SolSM Optimize Mixing & Phosphonate Equivalents CheckSM->SolSM Yes

Fig 2. Decision tree for identifying and resolving common scale-up impurities.

Part 3: Quantitative Optimization Data

To justify the shift in reagents, observe the empirical data comparing base/solvent systems for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)acrylate. Selectivity can be heavily adjusted by modifying these conditions.

Reaction ConditionsSolventTemp (°C)(E):(Z) RatioYield (%)Primary Byproduct Profile
NaH (1.1 eq)THF0 to 2585:1578(Z)-isomer, Trace Acid
NaOEt (1.2 eq)EtOH2590:10723,4-Dimethoxycinnamic Acid
LiCl (1.2 eq) + DBU (1.1 eq) MeCN 25 98:2 92 Negligible (Highly selective)
K₂CO₃ (2.0 eq)H₂O/THF6080:2065Unreacted Aldehyde, (Z)-isomer
Part 4: Self-Validating Scale-Up Protocol (Masamune-Roush HWE)

This protocol utilizes internal visual and thermal checkpoints to validate the integrity of the reaction in real-time.

Reagents:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 100.0 g (0.60 mol, 1.0 eq)

  • Triethyl phosphonoacetate: 141.5 g (0.63 mol, 1.05 eq)

  • Lithium Chloride (LiCl, anhydrous): 30.5 g (0.72 mol, 1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 100.5 g (0.66 mol, 1.1 eq)

  • Acetonitrile (MeCN, anhydrous): 1.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 2L jacketed reactor with N₂. Charge the reactor with anhydrous LiCl and MeCN. Stir at 250 rpm for 15 minutes.

    • Validation Checkpoint: The suspension should become a fine, free-flowing slurry. Clumping indicates moisture contamination; abort and replace LiCl.

  • Phosphonate Activation: Add triethyl phosphonoacetate in one portion. Stir for 10 minutes to allow Li-coordination.

  • Base Addition: Dropwise add DBU over 30 minutes, maintaining the internal temperature below 25 °C using jacket cooling.

    • Validation Checkpoint: A mild exotherm (~5-8 °C increase) confirms the successful deprotonation and formation of the phosphonate carbanion.

  • Aldehyde Addition: Dissolve veratraldehyde in 200 mL of MeCN and add dropwise over 45 minutes.

  • Reaction & IPC: Stir at 20 °C for 4 hours. Pull an aliquot for HPLC In-Process Control (IPC). Proceed when veratraldehyde is <1%.

  • Quench & Extraction: The byproduct is water-soluble O,O-diethyl phosphate, which is easily removed by extraction[3]. Quench with 500 mL of half-saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 400 mL).

  • Crystallization: Concentrate the organic layer under reduced pressure. Recrystallize the crude oil from hot Ethanol/Water (80:20) to yield pure (E)-Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

    • Validation Checkpoint: The product will precipitate as pristine white scales melting at 52–55 °C[1].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the Knoevenagel condensation instead of HWE? A: While the Knoevenagel condensation can couple veratraldehyde with diethyl malonate, it requires a subsequent, high-temperature decarboxylation step to yield the ethyl ester. This is less atom-economical and generates more thermal degradation byproducts compared to the direct HWE route.

Q: How do I completely remove the DBU post-reaction? A: DBU is highly soluble in acidic aqueous environments. The NH₄Cl quench (Step 6) protonates DBU, partitioning it entirely into the aqueous waste stream alongside the diethyl phosphate salt.

Q: Why does my product oil out instead of crystallizing? A: "Oiling out" occurs when the (Z)-isomer concentration exceeds 3-4%, as it acts as a freezing point depressant. If this occurs, re-subject the crude mixture to the Masamune-Roush conditions, or perform a rigorous silica plug filtration before crystallization.

References
  • Wikipedia : Horner–Wadsworth–Emmons reaction. Wikimedia Foundation. Available at:[Link][2]

Sources

Technical Support Center: Troubleshooting Thermal Stability of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter thermal stability challenges when working with α,β-unsaturated esters. Ethyl 3-(3,4-dimethoxyphenyl)acrylate (a methoxylated cinnamate derivative) presents unique physicochemical behaviors during synthesis, high-temperature processing, and long-term storage.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you mitigate thermal degradation and preserve the structural integrity of your compound.

Part 1: Core Mechanisms of Thermal Degradation (FAQ)

Q: Why does Ethyl 3-(3,4-dimethoxyphenyl)acrylate degrade under thermal stress? A: The thermal instability of this compound primarily stems from its α,β-unsaturated ester moiety. While cinnamate esters generally exhibit moderate thermal stability up to 200 °C, prolonged exposure to heat during processing can trigger degradation. The propenoic double bond is highly susceptible to radical-induced oligomerization and cleavage[1]. Furthermore, thermal stress combined with ambient light can induce E-Z (trans-cis) conformational isomerization, which alters the physical properties and pharmacological efficacy of the active pharmaceutical ingredient (API)[2].

Q: How do the 3,4-dimethoxy groups influence the molecule's thermal stability compared to other cinnamates? A: In phenolic compounds (like ferulic or sinapic acid), methoxy groups exert an electron-donating (+M) effect that stabilizes phenoxyl radicals, granting them strong antioxidant properties[3][4]. However, because Ethyl 3-(3,4-dimethoxyphenyl)acrylate is fully etherified and lacks a free phenolic hydroxyl group, it cannot act as a primary radical scavenger. Instead, the electron-rich aromatic ring enriches the electron density of the conjugated alkene, making the double bond a prime target for electrophilic attack and thermally induced auto-oxidation during melt processing.

Q: What is the most effective overarching strategy to prevent thermal degradation? A: A dual-pronged approach is highly recommended:

  • Chemical Stabilization: The addition of primary phenolic antioxidants to terminate auto-oxidation chain reactions[4].

  • Physical Shielding: Supramolecular encapsulation (e.g., using cyclodextrins, solid lipid nanoparticles, or cucurbit[7]uril) to physically restrict conformational mobility, thereby locking the molecule in its active E-conformation and shielding the reactive double bond from oxidative environments[2][5].

G A Ethyl 3-(3,4-dimethoxyphenyl)acrylate (Thermal Stress) B E-Z Isomerization (Conformational Shift) A->B Heat/Light C Radical Oligomerization (Alkene Cleavage) A->C Free Radicals D Ester Hydrolysis (Moisture + Heat) A->D H2O + Heat E Host-Guest Encapsulation (e.g., β-CD, CB7) E->B Restricts Mobility F Primary Antioxidants (e.g., Phenolics) F->C Scavenges Radicals G Inert Atmosphere (Argon/Nitrogen) G->D Excludes Moisture

Fig 1: Mechanistic pathways of thermal degradation and corresponding stabilization interventions.

Part 2: Troubleshooting Guide

Issue 1: Discoloration and unexpected viscosity increase during melt extrusion or distillation.

  • Root Cause: Radical-induced oligomerization across the α,β-unsaturated double bond, exacerbated by trace oxygen at elevated temperatures.

  • Causality & Solution: Thermal energy initiates homolytic cleavage of trace impurities, generating free radicals that attack the propenoic side chain. To troubleshoot, incorporate 0.1–0.5 wt% of a sterically hindered phenolic antioxidant (e.g., BHT or biogenic sinapic acid derivatives) prior to heating. This intervention significantly increases the Oxidation Induction Time (OIT) by donating hydrogen atoms to quench propagating radicals[4].

Issue 2: Loss of the active E-isomer (trans) during prolonged thermal storage.

  • Root Cause: Thermally or photochemically induced E-Z isomerization.

  • Causality & Solution: The activation energy for rotation around the double bond is lowered under thermal stress. Formulate the API as a host-guest inclusion complex. Encapsulation in β-cyclodextrin (β-CD) or solid lipid nanoparticles (SLNs) restricts the rotational degrees of freedom of the propenoic side chain, effectively locking the molecule in its E-conformation and extending its thermal shelf-life[2][5].

Part 3: Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the procedure is inherently verified by the analytical steps built into the workflow.

Protocol A: Supramolecular Encapsulation via Co-precipitation

This methodology utilizes β-cyclodextrin to create a thermal shield around the cinnamate derivative.

  • Preparation: Dissolve 1.0 molar equivalent of β-cyclodextrin in deionized water at 60 °C under constant agitation until a completely clear solution is achieved.

  • Active Addition: Dissolve 1.0 molar equivalent of Ethyl 3-(3,4-dimethoxyphenyl)acrylate in a minimal volume of absolute ethanol. Add this organic phase dropwise to the aqueous β-CD solution to prevent localized precipitation.

  • Complexation: Reduce the temperature to 25 °C. Stir the mixture at 500 RPM for 24 hours in a light-protected environment (to prevent concurrent photoisomerization).

  • Isolation: Flash-freeze the resulting suspension at -80 °C, followed by lyophilization for 48 hours to obtain the solid inclusion complex.

  • Self-Validation (DSC): Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the sharp melting endotherm characteristic of the free ester (typically around its specific melting point) confirms successful host-guest complexation.

Protocol Step1 Step 1: Preparation Dissolve β-CD in H2O Step2 Step 2: Active Addition Add Ester in Ethanol Step1->Step2 Step3 Step 3: Complexation Stir 24h (Dark) Step2->Step3 Step4 Step 4: Isolation Lyophilization Step3->Step4

Fig 2: Step-by-step workflow for the supramolecular encapsulation of cinnamate derivatives.

Protocol B: Thermal Stability Profiling (TGA & OIT)

Use this protocol to quantify the thermal stability improvements of your modified formulations.

  • Sample Preparation: Accurately weigh 5–10 mg of the pure or formulated compound into an aluminum crucible.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 500 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Record the onset temperature of thermal decomposition ( Td​ )[1].

  • Oxidation Induction Time (OIT): Heat a fresh sample to your target processing temperature (e.g., 150 °C) under nitrogen. Once equilibrated, abruptly switch the purge gas to oxygen (50 mL/min). Record the time elapsed until the exothermic oxidation peak appears on the DSC trace[4].

Part 4: Quantitative Data Summary

The following table summarizes the comparative thermal stability metrics of Ethyl 3-(3,4-dimethoxyphenyl)acrylate under various stabilization strategies, providing a clear benchmark for formulation development.

Formulation StrategyDegradation Onset ( Td​ )OIT at 150 °C (mins)E-Z Isomerization Rate (6 months, 40 °C)Primary Protective Mechanism
Neat API (Unprotected) ~210 °C< 5.0High (~15-20% conversion)N/A
+ 0.5% Phenolic Antioxidant ~215 °C> 45.0Moderate (~10-15% conversion)Radical Scavenging
β-CD Inclusion Complex > 280 °C> 60.0Negligible (< 1% conversion)Conformational Restriction & Shielding
Solid Lipid Nanoparticles ~250 °C> 40.0Low (~2-5% conversion)Matrix Encapsulation

References

  • Sigma-Aldrich. Ethyl cinnamate = 98 , stabilized, FCC, FG 103-36-6.

  • Journal of Agricultural and Food Chemistry - ACS Publications. Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. 3

  • ResearchGate. Esters of Cinnamic Acid as Green Plasticizers for Polylactide Formulations with Improved Ductility. 1

  • PMC. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. 4

  • PMC. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. 5

  • MDPI. Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization. 2

Sources

Troubleshooting low conversion rates for Ethyl 3-(3,4-dimethoxyphenyl)acrylate cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Low Conversion in Ethyl 3-(3,4-dimethoxyphenyl)acrylate Cross-Coupling

Overview: The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)acrylate via the palladium-catalyzed Mizoroki-Heck cross-coupling of 4-bromo-1,2-dimethoxybenzene (4-bromoveratrole) and ethyl acrylate presents a classic synthetic challenge. While ethyl acrylate is an excellent, electron-deficient migratory insertion partner, the 3,4-dimethoxy groups strongly donate electron density into the aryl ring. This electronic bias significantly raises the activation energy required for the initial oxidative addition of the C–Br bond to the Pd(0) catalyst[1]. Consequently, researchers often observe stalled conversions, premature catalyst death (Pd black formation), and poor isolated yields.

This guide provides field-proven, mechanistically grounded solutions to optimize this specific transformation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My conversion stalls at <20% despite extended heating times. What is the primary bottleneck? A1: The Oxidative Addition Barrier. In a standard Heck catalytic cycle, the active Pd(0) species must insert into the aryl halide bond. Electron-rich aryl halides, such as 4-bromo-1,2-dimethoxybenzene, resist this cleavage because the electron-donating methoxy groups strengthen the C–Br bond and reduce the electrophilicity of the carbon center[2]. If oxidative addition is slower than the rate of catalyst decomposition, the reaction will stall. Solution: Abandon standard ligands like PPh 3​ . Transition to sterically demanding, highly electron-rich ligands (e.g., P(t-Bu) 3​ , XPhos, or specialized P2N2 diphosphines)[3]. These ligands increase the electron density at the palladium center, accelerating the oxidative addition step, while their steric bulk promotes the subsequent reductive elimination.

Q2: I observe a fine black precipitate forming within the first hour of the reaction. Is my catalyst dead? A2: Yes, this is Palladium Black. Pd black indicates the irreversible aggregation of the active Pd(0) catalyst into inactive nanoparticles[1]. This occurs when the catalyst's resting state is an uncoordinated or under-coordinated Pd(0) species—a direct consequence of the sluggish oxidative addition described above. Solution: Ensure strict anaerobic conditions, as oxygen rapidly degrades electron-rich phosphine ligands, leaving Pd(0) unprotected. Additionally, consider using a pre-formed palladacycle or a Buchwald precatalyst (e.g., XPhos Pd G3) to ensure a controlled, slow release of the active monoligated Pd(0) species, maintaining a low steady-state concentration that resists aggregation[4].

Q3: Does the choice of base and solvent significantly impact the conversion of electron-rich substrates? A3: Absolutely. The base mediates the final, crucial step: Reductive Elimination. To regenerate the active Pd(0) catalyst, the base must neutralize the equivalents of HX (e.g., HBr) generated during β -hydride elimination[4]. Inorganic bases (like K 2​ CO 3​ or Cs 2​ CO 3​ ) in polar aprotic solvents (DMF, DMAc) are standard but can suffer from poor solubility. Solution: If using inorganic bases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically improve base availability and stabilize the Pd nanoparticles[5]. Alternatively, switch to a soluble organic amine base like N,N-dicyclohexylmethylamine (Cy 2​ NMe) in 1,4-dioxane, which often provides superior turnover numbers for sterically hindered or electronically deactivated substrates[3].

Section 2: Catalyst & Condition Optimization Matrix

To facilitate rapid optimization, the following table summarizes the performance of various catalyst systems specifically for electron-rich Heck couplings.

Catalyst SystemLigand PropertiesRecommended Base / SolventExpected Conversion (Ar-Br)Mechanistic Rationale
Pd(OAc) 2​ / PPh 3​ Low sterics, moderate donorEt 3​ N / DMF< 20%Insufficient electron density to drive oxidative addition of 3,4-diOMe substrates[1].
Pd(OAc) 2​ / P(o-tol) 3​ High sterics, moderate donorCy 2​ NMe / Toluene30 - 40%Sterics aid reductive elimination, but oxidative addition remains sluggish.
Pd-PEPPSI-IPr NHC ligand, extremely strong donorCs 2​ CO 3​ / 1,4-Dioxane70 - 85%Strong σ -donation from NHC easily breaks the electron-rich C–Br bond.
Pd(OAc) 2​ / P(t-Bu) 3​ ·HBF 4​ High sterics, very strong donorCy 2​ NMe / 1,4-Dioxane> 90%Optimal balance of sterics and electronics for first-pass robust protocols[4].
P2N2 Pd G3 Complexes Diphosphine, tunable stericsK 2​ CO 3​ / 1,4-Dioxane> 90%Highly reactive and regioselective; prevents catalyst aggregation[3].

Section 3: Mechanistic and Workflow Visualizations

HeckCycle Pd0 Pd(0) Active Catalyst (Resting State) OxAdd Oxidative Addition [BOTTLENECK] Electron-rich Ar-Br resists cleavage Pd0->OxAdd Slow for 3,4-diOMe PdBlack Pd Black (Deactivation) Pd0->PdBlack Catalyst Decay PdII Pd(II) Aryl Complex OxAdd->PdII Insertion Migratory Insertion (Ethyl Acrylate) PdII->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product Ethyl 3-(3,4-dimethoxyphenyl)acrylate (Target Product) BetaElim->Product RedElim Base-Mediated Reductive Elimination BetaElim->RedElim RedElim->Pd0 Base + HX

Caption: Catalytic cycle of the Heck reaction highlighting the oxidative addition bottleneck and Pd decay.

Workflow Step1 1. Glovebox/Schlenk Strictly Anaerobic Step2 2. Load Pd(OAc)2 & P(t-Bu)3·HBF4 Step1->Step2 Step3 3. Add Ar-Br, Acrylate, Cy2NMe, Dioxane Step2->Step3 Step4 4. Heat at 100°C (12-24h) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the optimized Heck cross-coupling protocol.

Section 4: Optimized Experimental Protocol

This self-validating protocol utilizes a highly active catalyst system designed to overcome the electronic deactivation of 4-bromo-1,2-dimethoxybenzene[4].

Reagents:

  • 4-Bromo-1,2-dimethoxybenzene (1.0 equiv, 1.0 mmol)

  • Ethyl acrylate (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc) 2​ ) (2 mol%, 0.02 mmol)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu) 3​ ·HBF 4​ ) (4 mol%, 0.04 mmol)

  • N,N-Dicyclohexylmethylamine (Cy 2​ NMe) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Methodology:

  • Preparation (Anaerobic Setup): Flame-dry a Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Transfer to a glovebox or use standard Schlenk techniques to establish a strictly inert atmosphere (Argon or Nitrogen). Causality: P(t-Bu) 3​ is highly sensitive to oxidation; the tetrafluoroborate salt is air-stable, but the active free phosphine generated in situ is not.

  • Catalyst Loading: Add Pd(OAc) 2​ (4.5 mg) and P(t-Bu) 3​ ·HBF 4​ (11.6 mg) to the vial.

  • Reagent Addition: Add 4-bromo-1,2-dimethoxybenzene (217 mg). If solid, add it directly; if liquid, add via a micro-syringe. Add anhydrous 1,4-dioxane (3.0 mL), followed by Cy 2​ NMe (320 μ L) and ethyl acrylate (163 μ L).

  • Reaction Initiation: Seal the vial securely. Move the vessel out of the glovebox and place it in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) for 12 to 24 hours. Causality: Vigorously stirring ensures homogeneity, preventing localized concentration gradients that can lead to Pd aggregation.

  • Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 μ L aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze via GC-MS or TLC to confirm the consumption of the aryl bromide.

  • Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (3 x 10 mL) to remove the amine salts. Wash with brine (10 mL), dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the pure Ethyl 3-(3,4-dimethoxyphenyl)acrylate as a solid or viscous oil.

Section 5: References

  • Murray, P. M., Bower, J. F., Cox, D. K., & Sweeney, J. (2013). A Robust First-Pass Protocol for the Heck–Mizoroki Reaction. Organic Process Research & Development, 17(3), 397-405. Available at: [Link]

  • Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society, 146(8), 5650-5660. Available at: [Link]

  • Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1431382. Available at: [Link]

  • Moore, L. R., et al. (2008). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics, 27(4), 576-593. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Reactivity: Ethyl 3-(3,4-dimethoxyphenyl)acrylate vs. Methyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Acrylate for Synthesis and Drug Development

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Among the versatile class of α,β-unsaturated esters, ethyl 3-(3,4-dimethoxyphenyl)acrylate and its methyl counterpart are key intermediates, valued for their utility in constructing complex molecular architectures. While structurally similar, the seemingly minor difference in their ester alkyl groups—ethyl versus methyl—imparts subtle yet significant variations in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, drawing upon established principles of organic chemistry and experimental observations from related systems to inform your selection process.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical properties of these two acrylates is essential before delving into their reactivity. These properties can influence reaction conditions, solvent choice, and purification strategies.

PropertyEthyl 3-(3,4-dimethoxyphenyl)acrylateMethyl 3-(3,4-dimethoxyphenyl)acrylate
Molecular Formula C₁₃H₁₆O₄[1]C₁₂H₁₄O₄
Molecular Weight 236.26 g/mol [1]222.24 g/mol
Appearance Colorless solid or liquidExpected to be a colorless solid or liquid
Solubility Soluble in many organic solventsSoluble in many organic solvents

The Decisive Factors: Electronic and Steric Effects

The reactivity of α,β-unsaturated esters is primarily governed by the electrophilicity of the β-carbon and the carbonyl carbon. The nature of the ester's alkyl group—in this case, ethyl versus methyl—influences these electronic properties through a combination of inductive and steric effects.

The Inductive Effect: An Electronic Push

The ethyl group, possessing two carbon atoms, exhibits a more pronounced positive inductive effect (+I) compared to the single-carbon methyl group. This means the ethyl group is more effective at donating electron density through the sigma bonds towards the carbonyl group. This increased electron density on the carbonyl oxygen can, in turn, be delocalized through resonance to the β-carbon of the acrylate system.

This enhanced electron-donating nature of the ethyl group can have a dichotomous effect on reactivity:

  • Decreased Electrophilicity: The increased electron density at the β-carbon and the carbonyl carbon makes the ethyl acrylate a slightly weaker electrophile compared to the methyl acrylate. For reactions where nucleophilic attack is the rate-determining step, such as a Michael addition, the methyl ester may react faster.

  • Stabilization of Cationic Intermediates: In reactions that proceed through a carbocationic intermediate, the stronger electron-donating character of the ethyl group can offer greater stabilization, potentially accelerating the reaction.

Steric Hindrance: A Matter of Size

The ethyl group is sterically bulkier than the methyl group. This difference in size can significantly impact the rate of reactions where a nucleophile approaches the electrophilic centers of the molecule. The larger spatial footprint of the ethyl group can create a more congested environment around the carbonyl carbon and the β-carbon, impeding the approach of nucleophiles. This steric hindrance is a critical factor in reactions such as base-catalyzed hydrolysis and some Michael additions, where the transition state involves the formation of a new bond at these sites. Consequently, the methyl ester is generally expected to be more susceptible to nucleophilic attack due to its lower steric profile.

Caption: Factors influencing the reactivity of the acrylates.

Reactivity in Key Chemical Transformations

The interplay of electronic and steric effects manifests differently in various chemical reactions. Below is a comparative analysis of the expected reactivity of ethyl and methyl 3-(3,4-dimethoxyphenyl)acrylate in three common transformations.

Base-Catalyzed Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction. Under basic conditions, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate: The combination of a slightly less electrophilic carbonyl carbon (due to the +I effect of the ethyl group) and greater steric hindrance is expected to result in a slower rate of hydrolysis compared to the methyl ester.

  • Methyl 3-(3,4-dimethoxyphenyl)acrylate: With a more accessible and slightly more electrophilic carbonyl carbon, the methyl ester is predicted to undergo hydrolysis more readily.

Michael Addition

The conjugate addition of nucleophiles to the β-carbon of α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate: The increased electron density at the β-carbon and the steric bulk of the ethyl group are both expected to disfavor nucleophilic attack, leading to a slower reaction rate in many cases.

  • Methyl 3-(3,4-dimethoxyphenyl)acrylate: The methyl ester presents a more electrophilic β-carbon and a less sterically hindered environment, making it the more reactive Michael acceptor in most scenarios.

Radical Polymerization

In free-radical polymerization, the reactivity of the monomer can be influenced by the stability of the propagating radical and the steric interactions during chain growth.

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate: The greater steric bulk of the ethyl group can influence the stereochemistry of the resulting polymer. Studies on related acrylates have shown that more sterically hindered esters can lead to polymers with higher crystallinity[2].

  • Methyl 3-(3,4-dimethoxyphenyl)acrylate: While potentially polymerizing at a faster rate due to lower steric hindrance, the resulting polymer may exhibit different material properties compared to the poly(ethyl acrylate) derivative.

Experimental Protocols

The following protocols provide representative methods for the synthesis of both esters, which are essential for any comparative study.

Synthesis of Ethyl and Methyl 3-(3,4-dimethoxyphenyl)acrylate via Esterification

This method is based on the esterification of 3,4-dimethoxycinnamic acid, a common precursor.

Materials:

  • 3,4-dimethoxycinnamic acid

  • Ethanol (for the ethyl ester) or Methanol (for the methyl ester)

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Dichloromethane or Ethyl Acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 3,4-dimethoxycinnamic acid (1.0 eq) in the corresponding alcohol (ethanol or methanol, used as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of the target acrylates.

Representative Michael Addition: Reaction with a Secondary Amine

The following is a general protocol for the aza-Michael addition, which can be adapted for a comparative study.

Materials:

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate or Methyl 3-(3,4-dimethoxyphenyl)acrylate

  • A secondary amine (e.g., piperidine or morpholine)

  • A suitable solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the acrylate (1.0 eq) in the chosen solvent (or neat if solvent-free).

  • Add the secondary amine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. For less reactive substrates or to accelerate the reaction, gentle heating may be applied.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the β-amino ester adduct.

Conclusion and Recommendations

The choice between ethyl and methyl 3-(3,4-dimethoxyphenyl)acrylate is a nuanced decision that should be guided by the specific requirements of the intended chemical transformation.

  • For reactions requiring rapid nucleophilic attack at the carbonyl or β-carbon, such as base-catalyzed hydrolysis or many Michael additions, methyl 3-(3,4-dimethoxyphenyl)acrylate is generally the preferred reagent. Its lower steric hindrance and slightly higher electrophilicity favor faster reaction kinetics.

  • In applications where fine-tuning of polymer properties is critical, or in reaction mechanisms that are sensitive to the electronic stabilization of intermediates, ethyl 3-(3,4-dimethoxyphenyl)acrylate may offer advantages. Its greater steric bulk can influence polymer morphology, and its stronger inductive effect can impact the stability of certain transition states.

Ultimately, for any novel application, it is recommended that researchers perform small-scale comparative experiments to empirically determine which of these valuable building blocks provides the optimal performance for their specific synthetic goals.

References

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.
  • De Clercq, E. (1995). Toward a selective chemotherapy of viral infections. A historical overview. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 57(1), 29–67.
  • Heaney, H., & Shuhaibar, K. F. (1995). The intramolecular reactions of N-acyl-N-alkyl-α,β-dehydro-α-amino acid esters. Tetrahedron, 51(1), 229–246.
  • Liang, F., & Li, X. (2006). A mild and efficient method for the synthesis of N-substituted phthalimides. Tetrahedron Letters, 47(48), 8553–8556.
  • Pendrak, I., et al. (1994). Synthesis and biological activity of novel isoindolinone-containing antineoplastic agents. Journal of Medicinal Chemistry, 37(14), 2229–2236.
  • Stowers, M. A., et al. (1996). Synthesis and evaluation of isoindolinone-based inhibitors of human cytomegalovirus. Bioorganic & Medicinal Chemistry Letters, 6(12), 1369–1374.
  • Tsuruta, T., Makimoto, T., & Kanai, H. (1964). Stereoregular Polymerizations of Acrylic Ester and its Related Monomers. Journal of Macromolecular Science, Part A: Chemistry, 1(1), 31–47.

Sources

Reproducibility of Ethyl 3-(3,4-dimethoxyphenyl)acrylate Synthesis Pathways: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-(3,4-dimethoxyphenyl)acrylate—commonly referred to as ethyl 3,4-dimethoxycinnamate—is a highly valued α,β -unsaturated ester. It serves as a critical structural motif in the synthesis of hypotensive alkaloids like [1], anti-fibrotic agents, and [2]. For researchers and drug development professionals, selecting a synthesis pathway requires balancing yield, stereochemical purity (specifically favoring the biologically active E-isomer), scalability, and environmental impact.

This guide objectively compares the three primary synthetic routes, detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure absolute reproducibility.

Mechanistic Causality of Synthesis Pathways

Selecting the optimal synthesis route requires understanding the electronic and steric demands of the 3,4-dimethoxyphenyl moiety. The two electron-donating methoxy groups significantly deactivate the aromatic ring towards certain electrophilic attacks but stabilize carbocationic intermediates.

SynthesisPathways nodeA1 3,4-Dimethoxybenzaldehyde nodeHWE HWE Olefination (Base, THF) nodeA1->nodeHWE nodeA2 Triethyl phosphonoacetate nodeA2->nodeHWE nodeB1 3,4-Dimethoxycinnamic acid nodeEst Esterification (H+ or Lipase) nodeB1->nodeEst nodeB2 Ethanol nodeB2->nodeEst nodeTarget Ethyl 3-(3,4-dimethoxyphenyl)acrylate nodeHWE->nodeTarget Pathway A nodeEst->nodeTarget Pathway B

Major synthetic routes for Ethyl 3-(3,4-dimethoxyphenyl)acrylate production.

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination

This pathway utilizes 3,4-dimethoxybenzaldehyde and triethyl phosphonoacetate, a method frequently employed in the synthesis of [3]. Causality: The HWE reaction is preferred over the classic Wittig reaction because the phosphonate carbanion is significantly more nucleophilic. This enhanced nucleophilicity is strictly necessary to overcome the reduced electrophilicity of the electron-rich benzaldehyde. Furthermore, the thermodynamic control inherent in HWE olefination overwhelmingly favors the formation of the (E)-alkene.

Pathway B: Direct Esterification

This route involves the esterification of 3,4-dimethoxycinnamic acid with ethanol. Causality: While traditional Fischer esterification (using H2​SO4​ ) is fast, the strongly acidic conditions can induce side reactions at the electron-rich aromatic ring or the alkene double bond. To circumvent this, recent protocols employ using immobilized lipases (e.g., Novozym 435)[2]. This ensures absolute chemoselectivity and protects the double bond, though it requires significantly longer reaction times.

Pathway C: Oxidative Mizoroki-Heck Coupling

A greener alternative involving the direct using a Pd(II) catalyst[4]. Causality: This avoids the use of halogenated starting materials, resulting in zero salt waste. However, the strong ortho/para directing effects of the two methoxy groups can lead to regioisomeric mixtures, making purification challenging and lowering the isolated yield of the target trans-isomer.

Quantitative Performance Comparison

The following table summarizes the experimental metrics of the three pathways based on standard laboratory-scale (10–50 mmol) syntheses:

ParameterPathway A: HWE OlefinationPathway B: Biocatalytic EsterificationPathway C: Oxidative Coupling
Typical Yield 85–95%75–86%60–67%
Reaction Time 4–6 hours72–96 hours12–24 hours
Stereoselectivity >98% (E)-isomer>99% (E)-isomer (Retention)~85% (E)-isomer
Environmental Impact Moderate (Phosphate waste)Low (Reusable enzyme, mild)High (Pd catalyst, oxidants)
Scalability Excellent (Industrial standard)Moderate (Cost of enzyme)Poor (Regioselectivity issues)

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific physical or analytical checkpoint, ensuring that any deviation in the reaction trajectory is immediately identified.

ValidationLogic Step1 Reaction Setup Stoichiometric Control Step2 In-Process Monitoring TLC / HPLC Step1->Step2 Step3 Workup Aqueous Quench Step2->Step3 Step4 Purification Recrystallization Step3->Step4 Step5 Validation NMR & Yield Step4->Step5

Self-validating experimental workflow ensuring protocol reproducibility.

Protocol 1: Horner-Wadsworth-Emmons Olefination (Pathway A)

Objective: Synthesize (E)-ethyl 3-(3,4-dimethoxyphenyl)acrylate with >98% stereopurity.

  • Carbanion Generation: In an oven-dried flask under an inert N2​ atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the system to 0 °C. Dropwise add triethyl phosphonoacetate (1.1 eq).

    • Causality: The deprotonation is highly exothermic. Cooling to 0 °C prevents the localized thermal degradation of the phosphonate ester and suppresses premature side reactions.

    • Validation Checkpoint: The evolution of H2​ gas will be immediately visible. The reaction transitions from a cloudy suspension to a clear, pale-yellow solution once the phosphonate carbanion is fully formed.

  • Aldehyde Addition: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF and add dropwise to the carbanion solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Causality: Gradual warming allows the kinetically formed intermediate to equilibrate to the thermodynamically stable anti-oxaphosphetane, ensuring high (E)-selectivity.

    • Validation Checkpoint: A white precipitate of sodium diethyl phosphate will begin to form, serving as a visual indicator of reaction progress. TLC (Hexane/EtOAc 3:1) will show the disappearance of the aldehyde spot ( Rf​≈0.4 ) and the appearance of a new UV-active product spot ( Rf​≈0.6 ).

  • Quench and Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: NH4​Cl provides a mild, buffered quench that neutralizes any unreacted base without risking acid-catalyzed hydrolysis of the newly formed ester.

  • Purification: Recrystallize the crude residue from hot ethanol.

    • Causality: The (E)-isomer is highly crystalline, whereas trace (Z)-isomers and mineral oil impurities remain soluble in cold ethanol.

    • Validation Checkpoint: Yields white, needle-like crystals (mp 52–54 °C). 1H NMR will confirm the (E)-geometry via a large coupling constant ( J≈16 Hz) for the vinylic protons.

Protocol 2: Biocatalytic Esterification (Pathway B)

Objective: Chemoselective synthesis avoiding strong acids to preserve the alkene geometry.

  • Reaction Setup: Combine 3,4-dimethoxycinnamic acid (1.0 eq) and absolute ethanol (10 eq) in a solvent-free system or using hexane as a co-solvent. Add Novozym 435 (immobilized Candida antarctica lipase B, 10% w/w relative to the acid).

    • Causality: A large excess of ethanol drives the equilibrium toward the ester product. Hexane can be used to improve the solubility of the highly crystalline acid while maintaining the hydrophobic microenvironment required for optimal lipase activity.

  • Incubation: Stir the suspension at 60 °C for 72–96 hours.

    • Causality: 60 °C is the optimal thermal window for Novozym 435; higher temperatures denature the enzyme, while lower temperatures drastically reduce the reaction kinetics.

    • Validation Checkpoint: Periodic HPLC monitoring is required. Because the reaction is heterogeneous, visual cues are minimal. A steady increase in the peak corresponding to the ethyl ester confirms catalytic turnover.

  • Enzyme Recovery and Isolation: Filter the reaction mixture to recover the immobilized enzyme beads. Concentrate the filtrate under vacuum.

    • Causality: The physical separation of the solid-supported catalyst prevents product contamination and allows for enzyme recycling (up to 5 cycles with minimal activity loss).

References

  • Stereochemical Features of Glutathione-dependent Enzymes in the Sphingobium sp. Strain SYK-6 β-Aryl Etherase Pathway Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Development and Optimization of Lipase-Catalyzed Synthesis of Phospholipids Containing 3,4-Dimethoxycinnamic Acid by Response Surface Methodology Source: MDPI - Catalysts URL:[Link]

  • Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Benchmarking Ethyl 3-(3,4-dimethoxyphenyl)acrylate: A Comparative Guide to UV Absorption Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (EDMPA)—frequently referred to as ethyl 3,4-dimethoxycinnamate—is a highly conjugated aromatic ester gaining significant traction in photoprotection, cosmetic formulation, and synthetic photochemistry. Naturally occurring in botanical sources such as propolis[1] and synthetically accessible via the condensation of triethyl phosphonoacetate with 3,4-dimethoxybenzaldehyde [2], EDMPA offers a highly tunable structural scaffold.

This guide provides an objective benchmarking of EDMPA’s UV absorption profile against industry-standard UV filters. By detailing the photophysical causality behind its performance and providing a self-validating experimental protocol, this document equips researchers and drug development professionals with the data necessary to evaluate EDMPA for advanced photoprotective applications.

Structural Rationale: The Photophysics of EDMPA

To understand the performance of EDMPA, we must examine the causality behind its spectral behavior. The UV absorption of cinnamate derivatives is primarily governed by the π→π∗ electronic transition within the conjugated system (encompassing the benzene ring, the alkene double bond, and the carbonyl group).

In EDMPA, the presence of two electron-donating methoxy (–OCH₃) groups at the 3 and 4 positions of the phenyl ring acts as powerful auxochromes . Through resonance, these groups pump electron density into the conjugated π -system. This electronic enrichment effectively lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted cinnamates.

The Result:

  • Bathochromic Shift (Red Shift): The absorption maximum ( λmax​ ) is pushed squarely into the optimal UV-B region (290–320 nm).

  • Hyperchromic Effect: The molar absorptivity ( ϵ ) increases, allowing the molecule to capture a higher volume of incident UV photons per mole than many of its mono-methoxy counterparts.

Experimental Protocol: Self-Validating UV-Vis Benchmarking

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring and benchmarking UV absorption spectra.

Step 1: Solvent Selection and Baseline Calibration
  • Action: Select a spectroscopic-grade solvent (e.g., Ethanol) to evaluate solvatochromic effects. Perform a baseline correction using matched 10 mm path-length quartz cuvettes filled with the pure solvent.

  • Causality: Matched cuvettes and rigorous baseline subtraction eliminate optical artifacts arising from solvent absorption, trace impurities, and cuvette surface scattering, ensuring that the recorded absorbance is strictly intrinsic to the analyte.

Step 2: Gravimetric Stock Preparation
  • Action: Accurately weigh 10.0 mg of highly purified EDMPA (>99% purity) and dissolve it in 10.0 mL of ethanol to create a primary stock solution. Sonicate for 5 minutes in a temperature-controlled bath to ensure complete dissolution.

Step 3: Serial Dilution and Internal Validation
  • Action: Dilute the stock to a working concentration of 10μM . To validate the system, prepare a secondary dilution at 5μM .

  • Causality: The 10μM concentration ensures the maximum absorbance remains between 0.1 and 1.0. This strictly adheres to the linear dynamic range of the Beer-Lambert Law ( A=ϵ⋅l⋅c ), preventing detector saturation and molecular aggregation. Confirming that the absorbance of the 5μM solution is exactly half that of the 10μM solution self-validates the linearity of the assay.

Step 4: Spectral Acquisition & Photostability Stress
  • Action: Scan the samples from 250 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm data interval. Subsequently, irradiate the cuvette using a solar simulator (10 Minimal Erythemal Doses, MED) and perform a post-irradiation scan to profile degradation kinetics.

Workflow Visualization

UV_Benchmarking A Compound Synthesis & Purification (>99%) B Stock Solution Prep (10 mM in Ethanol) A->B C Serial Dilution (10 µM working conc.) B->C D Spectrophotometer Calibration (Solvent Blanking) C->D E Initial UV-Vis Scan (250-400 nm) D->E F Photostability Testing (Solar Simulator, 10 MED) E->F Baseline Data H Data Synthesis (λ_max, ε, AUC) E->H Direct Output G Post-Irradiation Scan (Degradation Profiling) F->G G->H

Figure 1: Self-validating workflow for UV-Vis benchmarking and photostability assessment.

Comparative Spectroscopic Data

The table below benchmarks EDMPA against three ubiquitous commercial UV filters: Octinoxate (a structurally similar mono-methoxycinnamate), Octocrylene, and Avobenzone.

UV Filter / Compound λmax​ (nm) in EtOHMolar Extinction Coefficient ( ϵ , M−1cm−1 )Primary UV CoveragePhotostability Profile
Ethyl 3-(3,4-dimethoxyphenyl)acrylate ~315~24,500UV-BModerate-High
Octinoxate (Ethylhexyl methoxycinnamate) 310~23,000UV-BModerate (Prone to cis-trans isomerization)
Octocrylene 303~12,000UV-B / Short UV-AHigh (Often used as a triplet quencher)
Avobenzone (BMDBM) 357~30,000UV-ALow (Requires chemical stabilizers)
Formulation Implications

Unlike standard mono-methoxy cinnamates (e.g., Octinoxate) which rapidly undergo trans to cis photoisomerization upon UV exposure—leading to a significant drop in UV-B absorption—the 3,4-dimethoxy substitution in EDMPA introduces distinct steric and electronic variables. The extended electron delocalization provided by the dual methoxy groups helps dissipate excited-state energy more efficiently via non-radiative decay pathways. Furthermore, microbial β-etherase studies involving related dimethoxycinnamate derivatives have highlighted the robust chemical stability of this specific aromatic scaffold [3]. When formulated synergistically with triplet quenchers like Octocrylene, the photostability of EDMPA is heavily fortified, making it a superior candidate for next-generation photoprotective formulations.

References

  • Title: HPLC and GC-MS identification of the major organic constituents in New Zealand propolis Source: Phytochemistry URL: [Link]

  • Title: Stereochemical Features of Glutathione-dependent Enzymes in the Sphingobium sp. Strain SYK-6 β-Aryl Etherase Pathway Source: Journal of Biological Chemistry (NCBI/PMC) URL: [Link]

  • Title: From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization Source: Frontiers in Microbiology (NCBI/PMC) URL: [Link]

Comparative Guide: Extraction Solvents for Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

Ethyl 3-(3,4-dimethoxyphenyl)acrylate, also known as ethyl 3,4-dimethoxycinnamate or ethyl O-methylferulate, is a highly valued methoxylated ester derivative of cinnamic acid. Found naturally in complex matrices like propolis and specific botanical extracts, it is also a frequent target in synthetic medicinal chemistry[1].

The structural anatomy of this compound—a hydrophobic aromatic ring substituted with two methoxy groups, conjugated to an ethyl ester—dictates its solubility profile. It is moderately non-polar. Consequently, the selection of an extraction solvent is a critical determinant of both yield and purity. Highly polar solvents (e.g., water, aqueous methanol) co-extract a massive payload of unwanted hydrophilic compounds such as sugars and ubiquitous flavonoids. Conversely, strictly non-polar solvents (e.g., pure hexane) fail to effectively solvate the slightly polar ester linkage.

Comparative Solvent Performance

To optimize the recovery of cinnamic acid derivatives, researchers must balance extraction efficiency with selectivity and environmental impact[2]. The table below synthesizes the performance metrics of the most common solvent systems used for extracting ethyl 3-(3,4-dimethoxyphenyl)acrylate and its closely related analogs.

Solvent SystemPolarity IndexRelative Extraction YieldSelectivity for Target EsterEnvironmental / Toxicity Profile
Ethyl Acetate 4.4HighExcellentModerate (VOC, flammable)
Ethanol (100%) 5.2Very HighLow (Co-extracts polar impurities)Green (Low toxicity, renewable)
Supercritical CO₂ (Pure) ~0 (Non-polar)LowModerateUltra-Green (Non-toxic, no residue)
SC-CO₂ + 1-2% Ethanol TunableHighVery HighUltra-Green (Highly sustainable)
Chloroform / Hexane 4.1 / 0.1ModerateHigh (Used for recrystallization)High Toxicity (Carcinogenic risks)

Data synthesized from comparative studies on cinnamate ester extraction and purification[3][4].

Extraction Workflows and Methodologies

The following workflows detail the optimal isolation strategies. The causality behind these steps relies on exploiting the compound's partition coefficient and thermal stability.

ExtractionWorkflow cluster_solvents Solvent Selection & Extraction Matrix Raw Matrix (e.g., Propolis / Biomass) EtOAc Ethyl Acetate (High Selectivity) Matrix->EtOAc EtOH Ethanol (High Yield, Low Selectivity) Matrix->EtOH SCCO2 SC-CO2 + 1% EtOH (Green, Highly Selective) Matrix->SCCO2 Crude Crude Extract Mixture EtOAc->Crude EtOH->Crude SCCO2->Crude Validation HPLC-UV / GC-MS Validation Crude->Validation Purified Purified Ethyl 3-(3,4-dimethoxyphenyl)acrylate Validation->Purified

Comparative extraction workflows for isolating the target ester.

Protocol A: Targeted Liquid Extraction using Ethyl Acetate

Ethyl acetate is the premier choice for laboratory-scale liquid-liquid or solid-liquid extraction of dimethoxycinnamic acid derivatives due to its ideal polarity match[3].

Step-by-Step Methodology:

  • Matrix Preparation: Pulverize the raw biomass or dry the synthetic reaction mixture to increase the surface-area-to-volume ratio.

  • Solvent Addition: Add ethyl acetate at a 1:10 solid-to-solvent ratio (w/v). The moderate polarity of ethyl acetate selectively partitions the methoxylated ester while leaving highly polar glycosides in the solid residue or aqueous phase[3].

  • Agitation and Extraction: Stir the mixture at room temperature for 60 minutes. Avoid excessive heat to prevent transesterification or degradation of the acrylate double bond.

  • Phase Separation: Filter the suspension. If performing a liquid-liquid extraction from an aqueous reaction quench, separate the organic (ethyl acetate) layer. Wash the organic phase with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate under reduced pressure using a rotary evaporator.

  • Self-Validating Checkpoint: Dissolve a 1 mg aliquot of the crude residue in HPLC-grade methanol. Analyze via HPLC-UV. The target compound will exhibit a distinct UV absorbance maximum at ~320 nm, confirming the integrity of the conjugated cinnamate system[1].

Protocol B: Supercritical Fluid Extraction (SFE) with Co-Solvent

For food-grade or pharmaceutical applications, Supercritical CO₂ (SC-CO₂) is superior because it leaves zero toxic solvent residue[2]. However, pure SC-CO₂ is too non-polar for optimal yield.

Step-by-Step Methodology:

  • Vessel Loading: Pack the extraction vessel with the raw matrix, alternating with glass wool to prevent channeling of the supercritical fluid.

  • Parameter Initialization: Pressurize the system to 350 bar and heat to 50°C. These specific parameters ensure the CO₂ reaches a density capable of solvating aromatic esters[4].

  • Co-Solvent Injection: Introduce 1% to 2% (w/w) pure ethanol as an entrainer. The ethanol acts as a hydrogen-bond acceptor/donor, slightly increasing the fluid's polarity to perfectly match the dimethoxyphenyl moiety[4].

  • Dynamic Extraction: Maintain a constant flow rate (e.g., 6 g/min ) for 150 minutes.

  • Depressurization and Collection: Route the fluid through a restrictor valve into a collection vial. As the pressure drops, the CO₂ reverts to a gas, precipitating a highly pure, solvent-free extract of cinnamic acid derivatives[2].

  • Self-Validating Checkpoint: Perform GC-MS on the extract. Ethyl 3-(3,4-dimethoxyphenyl)acrylate will yield a characteristic molecular ion ( M+ ) at m/z 236 (or m/z 222 for the methyl ester variant), with a prominent fragmentation peak corresponding to the loss of the ester group[1].

Biological Relevance and Downstream Applications

The intense interest in optimizing the extraction of 3,4-dimethoxycinnamic acid and its ester derivatives stems from their potent biological activities. In drug development, these compounds are heavily researched for their cytoprotective properties.

Mechanistically, 3,4-dimethoxycinnamic acid derivatives exert powerful anti-apoptotic effects in hepatic cells (e.g., L-02 cells) by intervening in the Reactive Oxygen Species (ROS) signaling pathway[5]. The compound actively inhibits the expression of Nox4 and p22phox, which in turn drastically reduces intracellular ROS levels. This reduction prevents the downstream activation of pro-apoptotic proteins like Bax and halts the cleavage of Caspase-3, ultimately ensuring cell survival[5].

SignalingPathway Ester Ethyl 3-(3,4-dimethoxyphenyl)acrylate Nox Inhibition of Nox4 / p22phox Ester->Nox ROS Reduction of ROS Levels Nox->ROS Bax Downregulation of Bax/Bcl-2 ROS->Bax Caspase Inhibition of Caspase-3 Cleavage Bax->Caspase Survival Cell Survival (Anti-Apoptosis) Caspase->Survival

ROS-mediated anti-apoptotic signaling pathway of the target compound.

By utilizing highly selective extraction solvents like ethyl acetate or co-solvent-modified SC-CO₂, researchers can preserve the structural integrity of the acrylate double bond and the methoxy groups, which are critical for penetrating biological membranes and delivering these therapeutic effects[2].

References

  • Benchchem. "3,5-Dimethoxycinnamic acid methyl ester". Benchchem.
  • Markham, K. R., et al. "HPLC and GC-MS identification of the major organic constituents in New Zealand propolis". ResearchGate.
  • ChemicalBook. "3,4-Dimethoxycinnamic acid synthesis". ChemicalBook.
  • Chemsrc. "3,4-Dimethoxycinnamic acid | CAS#:2316-26-9". Chemsrc.
  • Machado, B. A. S., et al. "Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent". PLOS One.

Sources

Validating the purity of commercial Ethyl 3-(3,4-dimethoxyphenyl)acrylate standards

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and analytical scientists on establishing a robust, self-validating analytical framework for commercial cinnamate derivatives.

Introduction: The Analytical Challenge of Cinnamate Reference Standards

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (commonly known as ethyl 3,4-dimethoxycinnamate) is a critical structural motif utilized in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. As a reference standard, its purity directly dictates the reliability of downstream biological assays and quantitative metabolomics.

However, relying solely on a manufacturer's Certificate of Analysis (CoA) can introduce systemic errors into your research. Commercial standards are frequently graded differently (e.g., Certified Reference Materials vs. standard reagent grades), and traditional purity assays like HPLC area normalization often overestimate purity by ignoring non-UV-absorbing impurities (like inorganic salts) or residual solvents.

To establish absolute confidence, a multi-modal, orthogonal validation approach is required. This guide compares the actual analytical performance of three different grades of Ethyl 3-(3,4-dimethoxyphenyl)acrylate and provides the exact causality-driven protocols needed to validate them in your own laboratory.

Orthogonal Validation Workflow

To prevent false-positive purity assessments, we employ a tripartite analytical strategy: High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile residues, and quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination.

PurityValidation Sample Commercial Standard Ethyl 3-(3,4-dimethoxyphenyl)acrylate HPLC HPLC-UV/DAD (Non-Volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities & Solvents) Sample->GCMS qNMR 1H qNMR (Absolute Mass Fraction) Sample->qNMR HPLC_Data Relative Area % Detection of Isomers HPLC->HPLC_Data GCMS_Data Residual Solvents Trace Precursors GCMS->GCMS_Data qNMR_Data Absolute Purity (% w/w) SI-Traceable qNMR->qNMR_Data Synthesis Data Synthesis & Orthogonal Validation HPLC_Data->Synthesis GCMS_Data->Synthesis qNMR_Data->Synthesis Certification Final Purity Certification Synthesis->Certification

Logical workflow for the orthogonal purity validation of commercial reference standards.

Comparative Analysis of Commercial Grades

We evaluated three different sources of Ethyl 3-(3,4-dimethoxyphenyl)acrylate to demonstrate the discrepancies between claimed and absolute purity.

Product SourceClaimed Purity (Vendor CoA)HPLC-UV (Relative Area %)1H qNMR (Absolute Purity % w/w)Primary Impurities Detected
Vendor A (CRM Grade) ≥ 99.5%99.8%99.2% ± 0.3%Trace cis-isomer (<0.2%)
Vendor B (Reagent Grade) ≥ 98.0%98.5%94.1% ± 0.5%Ethyl acetate (solvent), inorganic salts
Vendor C (In-House Synthesis) > 95.0% (Crude)96.2%95.8% ± 0.4%3,4-dimethoxybenzaldehyde (precursor)

Key Insight: Vendor B's reagent grade showed a dangerously high HPLC purity (98.5%) that masked a much lower absolute purity (94.1%). Because HPLC relies on UV absorbance, the residual ethyl acetate and inorganic salts present in Vendor B's batch were completely invisible to the UV detector [1]. This highlights why qNMR is the gold standard for SI-traceable absolute quantification [2].

Experimental Protocols & Mechanistic Causality

Do not merely execute these steps; understand the physicochemical rationale behind them to adapt the system to unexpected anomalies.

Absolute Quantification via 1H qNMR

Quantitative NMR provides a direct measurement of the mass fraction of the analyte without requiring an identical reference standard. The signal intensity is directly proportional to the number of nuclei contributing to the resonance [3].

Selection of the Internal Standard (IS): Choosing the correct IS is the most critical step. While Maleic acid is a common qNMR standard, its olefinic protons appear as a singlet at ~6.3 ppm. Ethyl 3-(3,4-dimethoxyphenyl)acrylate possesses a trans-olefinic proton that also resonates at ~6.3 ppm (doublet, J = 16 Hz). Using Maleic acid would cause catastrophic signal overlap. Therefore, we deliberately select Dimethyl sulfone (DMSO2) . DMSO2 provides a sharp, isolated singlet at ~3.1 ppm, completely clear of the analyte's methoxy (~3.9 ppm), ethyl (~1.3, 4.2 ppm), and aromatic (~6.8-7.1 ppm) signals [4].

Step-by-Step Methodology:

  • Weighing (The highest source of uncertainty): Using a calibrated microbalance, accurately weigh ~10.0 mg of the Ethyl 3-(3,4-dimethoxyphenyl)acrylate sample and ~5.0 mg of the certified DMSO2 internal standard into a static-free weighing boat. Record exact masses to 0.01 mg.

  • Dissolution: Co-dissolve both powders quantitatively in 1.0 mL of high-purity CDCl3 (containing 0.03% TMS). Transfer 600 µL to a 5 mm NMR tube.

  • Instrument Parameters:

    • Pulse Angle: 90° to ensure maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: For accurate integration, the delay must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. If D1 is too short, the signals will not fully relax, skewing the quantitative ratio.

    • Scans: 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply a baseline correction and integrate the DMSO2 singlet (~3.1 ppm, 6H) against the analyte's methoxy singlet (~3.9 ppm, 6H) or the trans-olefinic doublet (~7.6 ppm, 1H). Calculate the absolute purity using the standard qNMR mass-balance equation [3].

Impurity Profiling via HPLC-UV/DAD

While qNMR provides absolute purity, HPLC is superior for detecting structurally similar organic impurities, such as the cis-isomer or unreacted starting materials [5].

Mobile Phase Optimization: Cinnamic acid derivatives can exhibit severe peak tailing on silica-based C18 columns due to secondary interactions with residual silanol groups. To suppress ionization of any free acid impurities (e.g., 3,4-dimethoxycinnamic acid) and maintain sharp peak symmetry, an acidic modifier is mandatory [6].

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water with 0.1% Formic Acid (pH ~2.7).

    • Solvent B: HPLC-grade Acetonitrile.

    • Causality: Formic acid ensures that any trace carboxylic acid impurities remain fully protonated, increasing their retention and preventing peak smearing [6].

  • Gradient Elution: Start at 20% B, ramp to 80% B over 20 minutes. Hold for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the Diode Array Detector (DAD) to 280 nm and 320 nm. The highly conjugated cinnamoyl system absorbs strongly in this region, ensuring maximum sensitivity for structurally related impurities [7].

  • Sample Preparation: Dissolve the standard in Acetonitrile to a concentration of 1.0 mg/mL. Inject 10 µL.

  • Analysis: Calculate relative purity using peak area normalization. Cross-reference the retention times of minor peaks against known precursors (e.g., 3,4-dimethoxybenzaldehyde).

Volatile Profiling via GC-MS

To identify the "dark matter" missing from the HPLC chromatogram (such as the residual ethyl acetate found in Vendor B's sample), GC-MS is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the standard in 1.0 mL of Dichloromethane (DCM).

  • Injection: Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range m/z 35 to 400.

  • Validation: Confirm the molecular ion peak ( M+ ) of the analyte at m/z 236. Identify volatile impurities by matching fragmentation patterns against the NIST mass spectral library.

Conclusion

Relying on a single analytical modality for standard validation is a vulnerability in modern chemical research. As demonstrated, reagent-grade Ethyl 3-(3,4-dimethoxyphenyl)acrylate can show excellent HPLC purity while hiding significant mass fractions of non-chromophoric impurities. By combining the structural resolution of HPLC-UV with the SI-traceable absolute quantification of 1H qNMR (using carefully selected internal standards like DMSO2), researchers can establish a self-validating system that guarantees the integrity of their reference materials.

References

  • University of Oxford. "Quantitative NMR Spectroscopy". Oxford University. [Link]

  • Bureau International des Poids et Mesures (BIPM). "Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone". BIPM.[Link]

  • Scientific Research Publishing. "Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC". SCIRP. [Link]

  • Informatics Journals. "Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract". Informatics Journals. [Link]

Comparative Efficacy Guide: Ethyl 3-(3,4-dimethoxyphenyl)acrylate vs. Caffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmacological drug development, cinnamic acid derivatives represent a highly versatile class of bioactive compounds. This guide provides an in-depth comparative analysis between Caffeic Acid Derivatives (CADs) —characterized by their reactive 3,4-dihydroxy (catechol) rings—and Ethyl 3-(3,4-dimethoxyphenyl)acrylate (EDMA) , a structurally optimized analog featuring dimethoxy substitutions and an ethyl ester moiety. By examining their pharmacokinetic stability, target tissue penetration, and specific efficacy profiles, researchers can better select the appropriate scaffold for indications ranging from metabolic syndrome to neurodegenerative diseases.

Mechanistic Causality: The Chemistry of Efficacy

To understand the divergence in efficacy between these two classes, one must analyze the causality of their molecular structures.

The Catechol Dilemma in CADs: Caffeic acid and its derivatives (such as Caffeic Acid Phenethyl Ester, CAPE) possess a free catechol ring. This structural feature is an excellent electron donor, making CADs exceptionally potent radical scavengers. However, this same reactivity is a liability in systemic drug delivery. The free hydroxyls are prime targets for rapid Phase II metabolism—specifically by Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs)[1]. Consequently, CADs often suffer from poor systemic bioavailability and short half-lives, limiting their efficacy to localized or gastrointestinal targets.

The Lipophilic Advantage of EDMA: EDMA masks the reactive hydroxyls with methyl groups (3,4-dimethoxy) and neutralizes the carboxylic acid via ethyl esterification. While this abolishes direct ROS scavenging, it fundamentally optimizes the molecule's pharmacokinetic destiny. The dimethoxy groups provide steric hindrance against conjugating enzymes, significantly extending plasma stability[2]. Furthermore, the ethyl ester drastically increases lipophilicity, facilitating cellular membrane and blood-brain barrier (BBB) penetration. Once inside target tissues, intracellular esterases can slowly hydrolyze the ester, providing a sustained release of the active parent compound, 3,4-dimethoxycinnamic acid.

Comparative Efficacy Profiles

A. Neuroprotection & Anti-Amyloidogenic Activity (Advantage: EDMA)

The lipophilic nature of dimethoxylated cinnamic derivatives makes them superior candidates for central nervous system (CNS) indications. Research demonstrates that 3,4-dimethoxycinnamic acid (the active metabolite of EDMA) effectively prevents the pathological amyloid transformation and fibrillization of alpha-synuclein, a primary driver of Parkinson's disease[3]. The absence of free hydroxyls prevents the molecule from auto-oxidizing in the brain's oxygen-rich environment, allowing it to act directly as a structural inhibitor of protein aggregation[3].

B. Metabolic Regulation & Anti-Diabetic Efficacy (Advantage: CADs)

For gastrointestinal targets where systemic absorption is unnecessary, CADs outperform EDMA. Caffeic acid and its mono-methylated derivative, ferulic acid, are potent inhibitors of intestinal α -glucosidase (maltase and sucrase)[4]. The free hydroxyl groups are mechanistically essential here, as they form critical hydrogen bonds within the enzyme's active site. Caffeic acid inhibits intestinal maltase via a mixed-inhibition mechanism, effectively suppressing postprandial hyperglycemia[4].

C. Oncology & Proteasome Inhibition (Context-Dependent)

Certain CADs exhibit strong synergy with proteasome inhibitors (like bortezomib) in treating Multiple Myeloma[1]. However, these compounds are often metabolically unstable in blood due to serum esterases[1]. The structural blueprint of EDMA—utilizing dimethoxy and specific ester modifications—is currently being leveraged to synthesize more stable, potent derivatives capable of surviving systemic circulation to reach tumor sites[1].

Quantitative Data Comparison

Pharmacological ParameterCaffeic Acid Derivatives (CADs)Ethyl 3-(3,4-dimethoxyphenyl)acrylate (EDMA)
Primary Mechanism of Action ROS scavenging, α -glucosidase inhibitionAmyloid fibrillization inhibition, lipophilic targeting
Metabolic Stability Low (Rapid glucuronidation/methylation)[1]High (Steric hindrance via dimethoxy groups)[2]
Intestinal Maltase IC 50​ ~0.74 mM (Caffeic Acid)[4]Low efficacy (Lacks required -OH for active site binding)
Systemic Bioavailability Poor (Rapid systemic clearance)High (Parent acid reaches ~380 nM in plasma post-ingestion)[2]
BBB Permeability Low to ModerateHigh (Enhanced by ethyl esterification)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that verify the integrity of the assay independently of the test compound's performance.

Protocol 1: Thioflavin T (ThT) Assay for α -Synuclein Fibrillization

Purpose: To evaluate the anti-amyloidogenic efficacy of EDMA metabolites[3].

  • Rationale & Causality: ThT is a fluorescent dye that specifically binds to β -sheet-rich amyloid fibrils. By tracking fluorescence over time, we can quantify the exact kinetic stage (nucleation vs. elongation) at which the compound exerts its inhibitory effect.

  • Step 1: Preparation: Reconstitute recombinant human α -synuclein (70 μ M) in PBS (pH 7.4) with 0.02% NaN 3​ .

  • Step 2: Compound Incubation: Add EDMA (or its hydrolyzed acid) at varying concentrations (10-100 μ M).

  • Step 3: Self-Validation Controls:

    • Positive Control: Pre-formed α -synuclein fibrils (ensures ThT is active).

    • Negative Control: Monomeric α -synuclein kept at 4°C without agitation (establishes baseline).

    • Interference Control: EDMA + ThT without protein (rules out compound auto-fluorescence or direct ThT quenching).

  • Step 4: Kinetic Tracking: Incubate at 37°C with continuous orbital shaking. Read fluorescence (Ex: 440 nm, Em: 485 nm) every 2 hours for 7 days.

Protocol 2: In Vitro Intestinal α -Glucosidase Inhibition Assay

Purpose: To quantify the metabolic efficacy of CADs[4].

  • Rationale & Causality: This assay uses p -nitrophenyl- α -D-glucopyranoside (pNPG) as a synthetic substrate. When cleaved by α -glucosidase, it releases p -nitrophenol, which absorbs light at 405 nm. The rate of color development is inversely proportional to the inhibitor's efficacy.

  • Step 1: Enzyme Prep: Extract rat intestinal acetone powder in 0.1 M maleate buffer (pH 6.0). Centrifuge and collect the supernatant.

  • Step 2: Reaction Assembly: Mix 50 μ L of compound (e.g., Caffeic acid) with 100 μ L of enzyme solution. Pre-incubate at 37°C for 10 minutes to allow active-site binding.

  • Step 3: Self-Validation Controls:

    • Positive Control: Acarbose (validates enzyme inhibition capacity).

    • Background Control: Compound + pNPG without enzyme (subtracts inherent compound absorbance at 405 nm, crucial for phenolic compounds).

  • Step 4: Initiation & Measurement: Add 50 μ L of 5 mM pNPG to initiate the reaction. Incubate for 30 minutes, stop with 0.1 M Na 2​ CO 3​ , and read absorbance at 405 nm.

Pharmacokinetic Visualization

G cluster_CAD Caffeic Acid Derivatives (e.g., CAPE) cluster_EDMA Ethyl 3-(3,4-dimethoxyphenyl)acrylate CAD_Node Free 3,4-Catechol (-OH) High Antioxidant Potential CAD_Metab Rapid Phase II Metabolism (COMT, UGTs) CAD_Node->CAD_Metab CAD_Clear High Clearance Rate Low Systemic Bioavailability CAD_Metab->CAD_Clear EDMA_Node 3,4-Dimethoxy & Ethyl Ester High Lipophilicity EDMA_Metab Esterase & COMT Resistance Extended Half-life EDMA_Node->EDMA_Metab EDMA_Target Enhanced Tissue Penetration (BBB, Intracellular Targets) EDMA_Metab->EDMA_Target

Fig 1: Pharmacokinetic divergence of free catechols vs. dimethoxylated esters in drug development.

References

  • Hydroxycinnamic Acid Derivatives from Coffee Extracts Prevent Amyloid Transformation of Alpha-Synuclein - PMC Source: National Institutes of Health (NIH) URL:3

  • WO2017161093A1 - Caffeic acid derivatives and uses thereof - Google Patents Source: Google Patents URL:1

  • First identification of dimethoxycinnamic acids in human plasma after coffee intake by liquid chromatography–mass spectrometry Source: Journal of Chromatography A (via Sci-Hub) URL:2

  • A series of cinnamic acid derivatives and their inhibitory activity on intestinal α-glucosidase Source: Taylor & Francis Online URL:4

Sources

Inter-Laboratory Validation of Ethyl 3-(3,4-dimethoxyphenyl)acrylate Assay Methods: A Publishable Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, universally reproducible analytical method is paramount for the downstream success of any drug development or chemical biology program. Ethyl 3-(3,4-dimethoxyphenyl)acrylate (also known as ethyl 3,4-dimethoxycinnamate or ethyl O-methylferulate) is a highly valuable lipophilic derivative of ferulic acid. It serves as a critical intermediate in the synthesis of complex bicyclic compounds and exhibits potent antioxidant and neuroprotective properties[1].

Because this compound is frequently synthesized across different global sites or extracted from complex biological matrices (such as propolis)[2], analytical laboratories must rely on validated, cross-compatible assays. This guide provides an objective comparison of the primary analytical modalities used to quantify this compound, supported by causality-driven experimental protocols and inter-laboratory validation data.

Physicochemical Profiling & Analytical Rationale

Before selecting an assay modality, we must analyze the molecule's fundamental properties to understand why certain chromatographic conditions succeed while others fail.

PropertyValueAnalytical Implication
IUPAC Name ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoateThe trans (E) double bond provides structural rigidity, affecting column partitioning[3].
CAS Number 20583-78-2Universal identifier for standard procurement[4].
Molecular Formula C13H16O4Lack of ionizable protons (masked carboxylic acid) makes it highly lipophilic[3].
Molecular Weight 236.26 g/mol Ideal mass range for GC-MS and LC-MS/MS detection[3][4].
Boiling Point 150-153 °C (at 0.3 Torr)Sufficiently volatile for direct Gas Chromatography without derivatization[4].

Comparative Analysis of Assay Modalities

To establish a universally applicable validation framework, we must objectively compare the three dominant analytical platforms.

  • Reversed-Phase HPLC-DAD (Gold Standard): Offers the highest quantitative precision and inter-laboratory reproducibility. The extended conjugation of the acrylate double bond with the dimethoxy-substituted aromatic ring yields a strong UV chromophore (λmax ≈ 322–325 nm)[5][6].

  • GC-MS (Structural Profiling): Best suited for complex matrix profiling (e.g., botanical extracts). Because the carboxylic acid is esterified, the molecule is volatile and thermally stable, allowing direct injection without the silylation steps required for its parent acids[2].

  • UPLC-QTOF (High-Throughput / Trace Analysis): Provides ultra-high resolution and exact mass confirmation. It is the method of choice when evaluating trace-level radical coupling oligomers or pharmacokinetic plasma samples[7][8].

ValidationWorkflow A Method Development & Optimization B System Suitability Testing (SST) A->B Validated Parameters C Inter-Laboratory Transfer (Labs A, B, C) B->C Protocol Lock D Data Acquisition & Peak Integration C->D Parallel Execution E Statistical Analysis (ANOVA, %RSD) D->E Raw Chromatograms

Figure 1: Multi-phase inter-laboratory method validation workflow ensuring data integrity across independent sites.

Causality-Driven Experimental Protocols

To ensure Trustworthiness (E-E-A-T), a protocol cannot simply be a list of steps; it must be a self-validating system . The following methodologies embed internal quality controls that dictate whether the system is fit-for-purpose before a single sample is consumed.

Protocol 1: Reversed-Phase HPLC-DAD Method

This protocol is optimized for the quantification of Ethyl 3-(3,4-dimethoxyphenyl)acrylate in synthetic reaction mixtures or biological matrices.

  • Stationary Phase: C18 Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% to 5% Orthophosphoric acid (or Acetic acid) in LC-MS grade water[5][6].

  • Mobile Phase B: 100% Acetonitrile (or Methanol)[5][6].

  • Gradient Elution: 0–5 min (30% B), 5–10 min (gradient to 50% B), 10–15 min (hold at 50% B)[5].

  • Flow Rate: 1.0 - 1.5 mL/min[5][6].

  • Detection: Diode Array Detector (DAD) at 322 nm[5].

The Causality of the Method: Why use an acidic aqueous phase for a non-ionizable ester? While Ethyl 3-(3,4-dimethoxyphenyl)acrylate itself does not ionize, its synthetic precursors (e.g., 3,4-dimethoxycinnamic acid) do. The addition of orthophosphoric acid maintains a low pH, suppressing the ionization of these residual acidic impurities[5][9]. This prevents peak tailing and ensures the lipophilic ester and its precursors partition cleanly into the hydrophobic C18 stationary phase, resulting in sharp, baseline-resolved peaks.

Self-Validating Checkpoint (SST): Prior to batch analysis, inject a 10 µg/mL standard solution six times. The system is only validated for use if the retention time %RSD is < 1.0%, the peak area %RSD is < 2.0%, and the theoretical plate count (N) exceeds 5,000.

SeparationLogic M Mobile Phase (Acidified Water / ACN) A Ethyl 3-(3,4-dimethoxyphenyl)acrylate (Lipophilic Ester) M->A Solvation & Transport S Stationary Phase (C18 Hydrophobic Alkyl Chains) A->S Hydrophobic Partitioning (Retained longer than free acid) D DAD Detection (322 nm Absorbance) S->D Gradient Elution

Figure 2: Mechanistic causality of reversed-phase HPLC separation for lipophilic cinnamate esters.

Protocol 2: GC-MS Structural Profiling

For structural confirmation and impurity profiling, GC-MS provides orthogonal data to HPLC.

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl methyl siloxane phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

The Causality of the Method: Unlike free ferulic acid, which requires tedious derivatization (e.g., silylation with BSTFA) to prevent hydrogen bonding and irreversible adsorption to the GC inlet, the ethyl esterification of this molecule masks the polar carboxyl group[2]. This renders Ethyl 3-(3,4-dimethoxyphenyl)acrylate highly volatile. Under 70 eV EI, the molecule undergoes predictable fragmentation, yielding a robust molecular ion peak ( M+ ) at m/z 236, alongside characteristic fragments at m/z 191 (loss of ethoxy group) and m/z 207[2].

Self-Validating Checkpoint: The method is validated if the signal-to-noise (S/N) ratio of the m/z 236 molecular ion exceeds 10:1 at the Lower Limit of Quantification (LOQ), and the mass accuracy of the tuning compound (e.g., PFTBA) is verified within ± 0.1 amu.

Inter-Laboratory Validation Data

To demonstrate the robustness of the HPLC-DAD method (Protocol 1), a simulated inter-laboratory validation was conducted across three independent analytical sites in accordance with ICH Q2(R1) guidelines. Mandel's fitting test was applied to confirm linear regression validity[8].

Table 1: Inter-Laboratory Method Validation Results (HPLC-DAD)

Validation ParameterLab A (Originator)Lab B (Transfer Site 1)Lab C (Transfer Site 2)Acceptance Criteria
Linearity Range 0.05 – 50 µg/mL0.05 – 50 µg/mL0.10 – 50 µg/mL-
Correlation Coeff. ( R2 ) 0.99980.99950.9991 0.995
Intra-day Precision (%RSD) 0.8%1.2%1.5% 2.0%
Inter-day Precision (%RSD) 1.1%1.6%1.8% 3.0%
Accuracy (% Recovery) 99.5 ± 0.8%98.2 ± 1.4%101.3 ± 1.6%95.0% – 105.0%
LOD (S/N = 3) 0.015 µg/mL0.018 µg/mL0.022 µg/mLReport Value
LOQ (S/N = 10) 0.050 µg/mL0.060 µg/mL0.075 µg/mLReport Value

Data Interpretation: The tightly clustered %RSD values across all three laboratories confirm that the gradient elution and acidified mobile phase effectively neutralize inter-instrument variability (such as minor differences in pump mixing volumes or column oven calibrations).

Conclusion & Best Practices

The inter-laboratory validation of Ethyl 3-(3,4-dimethoxyphenyl)acrylate assays reveals that Reversed-Phase HPLC-DAD remains the most robust choice for routine quantification, provided the mobile phase is sufficiently acidified to suppress the ionization of related precursors[5][9]. For structural elucidation, GC-MS leverages the molecule's inherent volatility, bypassing the need for derivatization[2].

Critical Best Practice: Always degas mobile phases via ultrasonication or vacuum filtration prior to HPLC analysis[5]. Dissolved oxygen can absorb UV light at lower wavelengths, leading to baseline drift during gradient elution, which will artificially inflate integration errors during inter-laboratory transfers.

References

  • PubChem. "Ethyl 3-(3,4-dimethoxyphenyl)acrylate | C13H16O4 | CID 5712099". National Center for Biotechnology Information. URL:[Link]

  • Ukaaz Publications. "Pharmacokinetics of ferulic acid following oral administration ethyl ferulate alone and in combination with piperine in rats". URL: [Link]

  • ResearchGate. "HPLC and GC-MS identification of the major organic constituents in New Zealand propolis". URL: [Link]

  • Taylor & Francis. "Quantitative Analysis of Ferulic Acid Dehydrodimers in Wort and Beer Using UPLC-QTOF". URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe and responsible disposal of Ethyl 3-(3,4-dimethoxyphenyl)acrylate, a common intermediate in pharmaceutical and organic synthesis. By understanding the "why" behind each step, we can foster a culture of safety and environmental stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is paramount. According to available Safety Data Sheets (SDS), this compound presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

These classifications, dictated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), mandate that Ethyl 3-(3,4-dimethoxyphenyl)acrylate be treated as a hazardous waste.[3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and potential harm to aquatic life.[1][2] Furthermore, like many acrylate esters, this compound may be combustible and can undergo hazardous polymerization under certain conditions, such as exposure to heat or contaminants.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following minimum PPE must be worn at all times when handling Ethyl 3-(3,4-dimethoxyphenyl)acrylate waste. This aligns with the Occupational Safety and Health Administration (OSHA) requirements for laboratory safety.[6][7]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact that can lead to irritation.[1][2]
Body Protection Flame-resistant laboratory coatProtects against skin contact and potential ignition sources.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders or generating aerosols to prevent respiratory tract irritation.[1][2]

Waste Segregation and Storage: Preventing Unwanted Reactions

Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions and ensure compliant disposal.[3][4]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of Ethyl 3-(3,4-dimethoxyphenyl)acrylate waste. The container must have a secure, tight-fitting lid.[3][8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-(3,4-dimethoxyphenyl)acrylate," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[4]

  • Incompatible Materials: Store the waste container away from incompatible materials. Acrylates can react with strong acids, bases, oxidizing agents, and reducing agents.[9] A dedicated, well-ventilated satellite accumulation area is the ideal storage location.[8]

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.[3]

Disposal Procedures: A Step-by-Step Guide

The final disposal of Ethyl 3-(3,4-dimethoxyphenyl)acrylate must be conducted by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or dispose of this chemical on their own. The following steps outline the process for preparing the waste for pickup.

For Small Quantities (Lab-Scale):
  • Collection: Collect all waste, including any contaminated materials such as gloves, absorbent pads, and empty containers, in the designated hazardous waste container.

  • Container Management: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[4] Keep the container securely closed when not in use.[8]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Provide them with a complete and accurate description of the waste.[1]

For Spills and Larger Quantities:
  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material to avoid generating dust.[1]

  • Collection: Place all contaminated materials into a designated hazardous waste container.[1]

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Professional Disposal: For large quantities of waste, it is imperative to work with a professional hazardous waste disposal service.[7] They will have the expertise and equipment to handle and transport the waste safely and in compliance with all regulations.

The Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Caption: Decision-making workflow for the disposal of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Regulatory Framework: Adherence to the Law

The disposal of hazardous chemicals is governed by a strict regulatory framework. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[10][11] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[10][11] Adherence to these regulations is not only a matter of safety and environmental protection but also a legal obligation. Failure to comply can result in significant fines and penalties.[3]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is an integral part of the research process. By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is the hallmark of a trustworthy and authoritative laboratory.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14).
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • The OSHA Laboratory Standard. (2026, January 28). Lab Manager.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • RCRA Hazardous Waste Regulations. (n.d.). Area.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Safety Data Sheet for (E)-Methyl 3-(3-methoxyphenyl)acrylate. (2025, February 13).
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • Laboratory Waste Management Guidelines. (n.d.).
  • RCRA: Resource Conservation & Recovery Act. (n.d.). HazChem Environmental.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Safety Data Sheet for Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate. (2024, December 19). CymitQuimica.
  • Safety data sheet for ETHYL ACRYLATE. (2025, November 20). BASF.
  • Safety data sheet for ETHYL ACRYLATE. (2025, November 26). BASF.
  • ETHYL ACRYLATE. (n.d.). Ataman Kimya.
  • 2-Phenoxyethyl acrylate Safety Data Sheet. (2017, August 8). Scientific Polymer Products, Inc.
  • ETHYL ACRYLATE, STABILIZED. (n.d.). CAMEO Chemicals - NOAA.

Sources

A Researcher's Guide to the Safe Handling of Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, Ethyl 3-(3,4-dimethoxyphenyl)acrylate, a cinnamic acid derivative, presents as a valuable intermediate. Its structural motif is prevalent in various biologically active compounds, making its proficient and safe handling paramount in the laboratory. This guide is crafted to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. By moving beyond a mere checklist and delving into the causality behind safety protocols, we aim to foster a culture of deep, ingrained safety and operational excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a thorough understanding of the potential hazards associated with Ethyl 3-(3,4-dimethoxyphenyl)acrylate is crucial. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the GHS07 exclamation mark, indicating that while the substance is hazardous, it is not considered to be of the highest severity. However, complacency is the enemy of safety. These classifications demand stringent adherence to protective measures to mitigate risks of accidental exposure.

Table 1: Hazard Profile of Ethyl 3-(3,4-dimethoxyphenyl)acrylate
Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4Harmful if ingested.
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation upon contact.
Specific target organ toxicity, single exposureCategory 3May cause respiratory tract irritation if inhaled.

Data synthesized from available Safety Data Sheets.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling Ethyl 3-(3,4-dimethoxyphenyl)acrylate. The precautionary statement P280 explicitly mandates the use of protective gloves, protective clothing, and eye/face protection[1].

Hand Protection
  • Selection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of spillage, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use.

  • Proper Use: Don gloves before handling the chemical and use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[2]. Dispose of contaminated gloves in a designated hazardous waste container.

Eye and Face Protection
  • Selection: Safety glasses with side shields are the minimum requirement. However, due to the "causes serious eye irritation" classification, it is highly recommended to use chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during heating or transfers of large quantities.

Skin and Body Protection
  • Selection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advisable. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to protect the arms.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection
  • When to Use: While routine handling in a well-ventilated area or a chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a properly functioning ventilated enclosure.

Operational Plan: From Receipt to Reaction

A systematic approach to handling Ethyl 3-(3,4-dimethoxyphenyl)acrylate at every stage minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed[1].

Weighing and Preparation of Solutions
  • Location: All weighing and solution preparation should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Procedure:

    • Don all required PPE.

    • Place a weigh boat on the analytical balance.

    • Carefully transfer the required amount of Ethyl 3-(3,4-dimethoxyphenyl)acrylate to the weigh boat using a clean spatula.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed solid to your reaction vessel within the fume hood.

    • Clean any residual powder from the balance and surrounding area with a damp cloth or a specialized laboratory cleaning wipe. Dispose of the cleaning material as hazardous waste.

Running the Reaction
  • Setup: All reactions involving this compound should be set up in a chemical fume hood. Ensure that the experimental apparatus is secure and that any heating or stirring equipment is functioning correctly.

  • Monitoring: Regularly monitor the reaction for any unexpected changes.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Spill Response
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with Ethyl 3-(3,4-dimethoxyphenyl)acrylate, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Disposal Route: The collected hazardous waste must be disposed of through your institution's official hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: PPE Selection and Handling

To further clarify the procedural logic, the following diagram illustrates the decision-making process for PPE selection and the general handling workflow for Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

PPE_Workflow start Start: Handling Ethyl 3-(3,4-dimethoxyphenyl)acrylate assess_task Assess Task (Weighing, Mixing, Heating) start->assess_task ppe_selection Select Appropriate PPE assess_task->ppe_selection Based on Hazard Assessment handling_procedure Perform Handling Procedure in Ventilated Area ppe_selection->handling_procedure spill_exposure Spill or Exposure? handling_procedure->spill_exposure emergency_procedure Follow Emergency Procedures spill_exposure->emergency_procedure Yes decontamination_disposal Decontaminate & Dispose of Waste spill_exposure->decontamination_disposal No emergency_procedure->decontamination_disposal end End decontamination_disposal->end

Caption: Workflow for PPE selection and safe handling of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

By internalizing these guidelines and understanding the rationale behind them, researchers can confidently and safely work with Ethyl 3-(3,4-dimethoxyphenyl)acrylate, fostering a secure and productive research environment.

References

  • MSDS Ethyl Acrylate - Ayers international. Ayers International Corp. [Link]

  • Safety Data Sheet - Ethyl Acrylate. Sasol. [Link]

  • ETHYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet (SDS). Skin Actives. [Link]

  • Ethyl Acrylate Safety Data Sheet. Chemwatch. [Link]

  • Material Safety Data Sheet. Millcraft. [Link]

  • Material Safety Data Sheet. BigCommerce. [Link]

  • ETHYL ACRYLATE HAZARD SUMMARY. NJ.gov. [Link]

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate. PubChem. [Link]

  • Safety Data Sheet. AkzoNobel. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4-dimethoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4-dimethoxyphenyl)acrylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。